MI 14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[[6-chloro-3-[3-(dimethylsulfamoyl)phenyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTAJIONBVMKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)NCCNC(=O)C)C3=CC(=CC=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of MI-14: A Potent and Selective PI4KIIIβ Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of MI-14, a selective inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ). This enzyme has emerged as a critical host factor for the replication of a broad range of RNA viruses and a potential target in oncology, making its inhibitors, such as MI-14, valuable tools for research and potential therapeutic development. This document details the quantitative data associated with MI-14, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Core Data Presentation
The following tables summarize the key quantitative data for the PI4KIIIβ inhibitor, MI-14.
Table 1: In Vitro Kinase Inhibitory Activity of MI-14
| Target Kinase | IC50 (nM) | Selectivity vs. PI4KIIIβ |
| PI4KIIIβ | 54 | - |
| PI4KIIIα | >100,000 | >1850-fold |
| PI4KIIα | >100,000 | >1850-fold |
| PI3Kα | >10,000 | >185-fold |
| PI3Kβ | >10,000 | >185-fold |
| PI3Kδ | >10,000 | >185-fold |
| PI3Kγ | >10,000 | >185-fold |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Table 2: Antiviral Activity of MI-14 in Cell-Based Assays
| Virus | Cell Line | EC50 (µM) |
| Hepatitis C Virus (HCV) 1b | HeLa | 0.087 |
| Coxsackievirus B3 (CVB3) | HeLa | 0.145 |
| Human Rhinovirus M (HRVM) | HeLa | 1.03 |
| Hepatitis C Virus (HCV) 2a | HeLa | 10.6 |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathways and Mechanism of Action
PI4KIIIβ is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This lipid second messenger plays a vital role in regulating membrane trafficking and the recruitment of proteins to the Golgi apparatus.
PI4KIIIβ in Viral Replication
Many positive-sense RNA viruses, including Hepatitis C Virus (HCV) and enteroviruses, hijack the host cell's PI4KIIIβ. The virus recruits PI4KIIIβ to its replication sites, leading to an accumulation of PI4P. This PI4P-rich microenvironment is essential for the formation and function of the viral replication organelle, a specialized membrane structure where viral RNA synthesis occurs. MI-14, by inhibiting PI4KIIIβ, prevents the generation of this PI4P-rich environment, thereby disrupting the viral replication machinery.
Caption: PI4KIIIβ's role in viral replication and its inhibition by MI-14.
PI4KIIIβ in Cancer
Emerging evidence suggests a role for PI4KIIIβ in cancer. It has been implicated in the activation of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Overexpression of PI4KIIIβ has been observed in some cancers, and its inhibition can lead to decreased tumor cell viability.
Caption: The PI4KIIIβ-PI3K-Akt signaling pathway in cancer.
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of MI-14 are provided below.
PI4KIIIβ In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of PI4KIIIβ by measuring the amount of ADP produced during the phosphorylation of phosphatidylinositol (PI).
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
MI-14 (or other test compounds) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of MI-14 in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted MI-14 solution to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing PI4KIIIβ enzyme and PI substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of MI-14 relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Antiviral Assay (HCV Replicon System)
This assay measures the ability of MI-14 to inhibit viral replication in a cellular context using a Hepatitis C Virus (HCV) replicon system that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
MI-14 (or other test compounds) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
White, opaque 96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of MI-14 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of MI-14. Include DMSO-only wells as a negative control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the DMSO-treated control wells to determine the percent inhibition of viral replication.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to ensure that the observed antiviral effect is not due to cell death.
-
MI-14 Discovery Workflow
The discovery of a potent and selective kinase inhibitor like MI-14 typically follows a structured drug discovery workflow. While the precise details for MI-14 are proprietary, a representative workflow is illustrated below.
Caption: A typical drug discovery workflow for a kinase inhibitor.
References
The Biological Activity of Menin-MLL Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the "MI" series of small molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This class of inhibitors represents a promising therapeutic strategy for acute leukemias harboring MLL rearrangements. While the specific compound "MI 14" was requested, a thorough review of the scientific literature indicates this is likely a typographical error, as the prominent compounds in this class are designated with numerical suffixes such as MI-2, MI-463, and MI-503, among others. This guide will focus on the well-characterized members of this inhibitor family.
Core Mechanism of Action
Menin is a crucial oncogenic cofactor for MLL fusion proteins, which are drivers of a particularly aggressive form of leukemia.[1][2] The interaction between the N-terminus of the MLL protein (retained in all MLL fusions) and menin is essential for the recruitment of the MLL fusion complex to chromatin.[1][3] This leads to the aberrant expression of downstream target genes, most notably HOXA9 and its cofactor MEIS1, which are critical for leukemic transformation and maintenance by promoting proliferation and blocking hematopoietic differentiation.[2][4][5]
The "MI" series of compounds are potent and specific inhibitors that bind to menin, disrupting its interaction with MLL fusion proteins.[2] By blocking this critical PPI, these inhibitors effectively reverse the oncogenic activity of MLL fusions, leading to the downregulation of HOXA9 and MEIS1 expression.[2][5] This, in turn, inhibits the proliferation of MLL-rearranged leukemia cells, induces apoptosis, and promotes cellular differentiation.[2]
Quantitative Biological Activity
The efficacy of various Menin-MLL inhibitors has been quantified using a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) from Fluorescence Polarization (FP) assays indicates the concentration of the inhibitor required to disrupt 50% of the menin-MLL interaction. The half-maximal growth inhibition (GI50) from cell viability assays, such as the MTT assay, reflects the inhibitor's potency in halting the proliferation of leukemia cell lines.
| Compound | Target/Assay | IC50 (nM) | Cell Line(s) | GI50 (nM) | Reference(s) |
| MI-2 | Menin-MLL Interaction (FP) | 446 | - | - | [6] |
| MLL-AF9 transduced BMCs | - | MLL-AF9 BMCs | ~5000 | [2] | |
| MLL-ENL transduced BMCs | - | MLL-ENL BMCs | ~5000 | [2] | |
| MV4;11 (MLL-AF4) | - | MV4;11 | 9500 | [6] | |
| KOPN-8 (MLL-ENL) | - | KOPN-8 | 7200 | [6] | |
| ML-2 (MLL-AF6) | - | ML-2 | 8700 | [6] | |
| MI-463 | Menin-MLL Interaction | 15.3 | - | - | [7][8] |
| MLL leukemia cells | - | MV-4-11, MOLM-13 | 200-500 | [9] | |
| MI-503 | Menin-MLL Interaction | 14.7 | - | - | [7] |
| MLL leukemia cells | - | MV-4-11, MOLM-13 | 200-500 | [9] | |
| MI-1481 | Menin-MLL Interaction | 3.6 | - | - | [7][8] |
| MLL-AF9 transduced BMCs | - | MLL-AF9 BMCs | Markedly reduced proliferation | [7][8] | |
| MOLM13 (MLL-AF9) | - | MOLM13 | Growth inhibition | [7][8] | |
| MV-4-11 (MLL-AF4) | - | MV-4-11 | Growth inhibition | [7][8] | |
| MI-3454 | Menin-MLL Interaction (FP) | 0.51 | - | - | [8][10] |
| Various MLL fusion cells | - | MLL-ENL, MLL-AF4, MLL-AF9 | 7-27 | [8][11] | |
| D0060-319 | Menin-MLL Interaction (FP) | 7.46 | - | - | [12] |
| MV4-11 (MLL-AF4) | - | MV4-11 | 4.0 | [12] | |
| MOLM-13 (MLL-AF9) | - | MOLM-13 | 1.7 | [12] |
Signaling Pathway and Experimental Workflow
Menin-MLL Signaling Pathway in Leukemia
The following diagram illustrates the central role of the menin-MLL interaction in driving leukemogenesis and how "MI" inhibitors intervene.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and its inhibition by MI compounds.
Experimental Workflow: Determining Inhibitor Potency
This diagram outlines a typical workflow for assessing the biological activity of a novel Menin-MLL inhibitor.
Caption: A generalized experimental workflow for characterizing Menin-MLL inhibitors.
Key Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay quantitatively measures the ability of a compound to inhibit the interaction between menin and an MLL-derived peptide.
-
Principle: A small, fluorescein-labeled MLL peptide will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling is restricted, leading to a high polarization signal. An inhibitor that disrupts this interaction will release the peptide, causing a decrease in the polarization signal.[13]
-
Materials:
-
Purified, full-length human menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–43).
-
Assay Buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO).
-
Test compounds (MI inhibitors) at various concentrations.
-
96-well or 384-well black, low-binding microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a solution containing the fluorescein-labeled MLL peptide (e.g., at 4 nM) and menin protein (e.g., at 4 nM) in the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells of the microplate.
-
Add the menin/peptide mixture to the wells. Include controls with no inhibitor (maximum polarization) and no menin (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), with gentle shaking.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay assesses the effect of inhibitors on the metabolic activity of leukemia cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.[14]
-
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4;11) and control cell lines (e.g., K562, U937).
-
Complete cell culture medium.
-
Test compounds (MI inhibitors) at various concentrations.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl or DMSO).
-
96-well flat-bottom microtiter plates.
-
Multi-well spectrophotometer (ELISA reader).
-
-
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 1 x 10^5 cells/mL) in a final volume of 100 µL of culture medium.[13][15]
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., 0.25% DMSO).[13]
-
Incubate the plates for a specified period (e.g., 72 hours to 7 days) at 37°C in a 5% CO2 incubator.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][14]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plates, typically overnight or for at least 2-4 hours in the dark at room temperature, to ensure complete solubilization.[14]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50 value.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that the MI inhibitors disrupt the menin-MLL interaction within a cellular context.
-
Principle: An antibody specific to a "bait" protein (e.g., a tagged MLL fusion protein) is used to pull down this protein from a cell lysate. If another protein (the "prey," e.g., menin) is interacting with the bait, it will be pulled down as part of the complex. The presence of the prey protein is then detected by Western blotting. A successful inhibitor will reduce the amount of prey protein that is co-immunoprecipitated.
-
Materials:
-
Cells expressing the bait protein (e.g., HEK293 cells transfected with Flag-MLL-AF9).
-
Gentle cell lysis buffer (e.g., containing non-ionic detergents like NP-40 to preserve protein-protein interactions).[16][17]
-
Antibody against the bait protein's tag (e.g., anti-Flag antibody).
-
Protein A/G-coupled agarose (B213101) or magnetic beads.
-
Wash buffer.
-
Elution buffer or SDS-PAGE loading buffer.
-
Antibodies for Western blotting (e.g., anti-menin and anti-Flag).
-
-
Protocol:
-
Treat cells with the MI inhibitor or vehicle control for a specified time.
-
Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer on ice.[16]
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the lysate with the primary antibody against the bait protein (e.g., anti-Flag) for 2-4 hours or overnight at 4°C with gentle rotation.[17]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[17]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using antibodies against both the bait (Flag) and prey (menin) proteins to assess the amount of co-precipitated menin.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the effect of menin-MLL inhibitors on the expression levels of downstream target genes like HOXA9 and MEIS1.
-
Principle: Total RNA is extracted from inhibitor-treated and control cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the target genes (HOXA9, MEIS1) and a reference (housekeeping) gene. The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The expression level of the target genes is normalized to the reference gene.[18]
-
Materials:
-
Protocol:
-
Treat leukemia cells (e.g., MV-4-11, MOLM-13) with the MI inhibitor or vehicle control for a specified period (e.g., 6 days).[10]
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize first-strand cDNA from the RNA using a reverse transcription kit.[18]
-
Set up the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Perform the PCR in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Monitor the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a set threshold is the cycle threshold (Ct).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.[18]
-
Conclusion
The "MI" series of Menin-MLL inhibitors demonstrates potent and specific biological activity against MLL-rearranged leukemias. By disrupting the critical menin-MLL protein-protein interaction, these compounds effectively suppress the expression of key oncogenic driver genes, leading to cell growth inhibition, apoptosis, and differentiation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation and optimization of this promising therapeutic strategy.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 18. static.igem.org [static.igem.org]
- 19. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
MI 14 compound structure and properties
- 1. Anti-inflammatory activity of a natural herbal-marine drug (MS14 - SANT and SUSP) compared to sodium salicylate or methylprednisolone in a rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS14, a Marine Herbal Medicine, an Immunosuppressive Drug in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Clo-miR-14: a medicinally valued spice-derived miRNA with therapeutic implications in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Oncogenic Nexus of METTL3/METTL14 in Neuroblastoma: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the critical roles of the N6-methyladenosine (m6A) methyltransferase complex, METTL3/METTL14, in the pathogenesis of neuroblastoma. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and pediatric cancer research. We will delve into the molecular mechanisms, signaling pathways, and prognostic significance of METTL3 and METTL14, supported by quantitative data and detailed experimental protocols.
Executive Summary
Neuroblastoma, a pediatric malignancy of the developing sympathetic nervous system, remains a clinical challenge, particularly in its high-risk forms. Emerging evidence has illuminated the epitranscriptome as a critical layer of gene regulation in cancer progression. At the forefront of this regulation is the m6A modification, primarily deposited by the METTL3/METTL14 writer complex. In neuroblastoma, this complex is frequently dysregulated, with elevated expression of both METTL3 and METTL14 correlating significantly with aggressive tumor biology and poor patient outcomes.[1][2] The enzymatic activity of this complex presents a promising therapeutic vulnerability. Inhibition of METTL3/METTL14 has been shown to suppress neuroblastoma growth, reduce cell proliferation, and induce neuronal differentiation, underscoring its potential as a novel therapeutic target.[1][3] This guide will synthesize the current understanding of the METTL3/METTL14 axis in neuroblastoma, providing a foundational resource for ongoing and future research endeavors.
The METTL3/METTL14 Complex in Neuroblastoma
METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14) form a stable heterodimer that functions as the catalytic core of the m6A methyltransferase complex.[1] METTL3 is the catalytic subunit, while METTL14 serves as an RNA-binding scaffold, facilitating the recognition of specific RNA substrates.[1] High expression of both METTL3 and METTL14 is a hallmark of high-risk neuroblastoma and is strongly associated with inferior event-free and overall survival.[1] Adrenergic neuroblastoma cell lines, which are often MYCN-amplified, tend to express higher levels of METTL3 and METTL14 proteins compared to mesenchymal-like cell lines.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of METTL3/METTL14 in neuroblastoma.
Table 1: Prognostic Significance of METTL3/METTL14 Expression in Neuroblastoma
| Cohort | Gene | N | Association with High Expression | p-value |
| SEQC-NB | METTL3 | 498 | Inferior Event-Free Survival | < 0.0001 |
| SEQC-NB | METTL3 | 498 | Inferior Overall Survival | < 0.0001 |
| SEQC-NB | METTL14 | 498 | Inferior Event-Free Survival | < 0.0001 |
| SEQC-NB | METTL14 | 498 | Inferior Overall Survival | < 0.0001 |
| Westermann | METTL3 | 105 | Inferior Event-Free Survival | 0.0041 |
| Westermann | METTL3 | 105 | Inferior Overall Survival | 0.0014 |
| Data sourced from analysis of publicly available neuroblastoma datasets.[1] |
Table 2: In Vitro Effects of METTL3 Inhibition in Neuroblastoma Cell Lines
| Assay | Cell Line | Treatment | Observation | Quantitative Effect | p-value |
| Cell Viability (MTS) | Kelly | siMETTL3#1 | Decreased Viability | - | 0.0092 |
| Cell Viability (MTS) | Kelly | siMETTL3#2 | Decreased Viability | - | 0.0006 |
| Global m6A Levels | Kelly | siMETTL3#1 | Decreased m6A | ~8-10% reduction | 0.0388 |
| Global m6A Levels | Kelly | siMETTL3#2 | Decreased m6A | ~8-10% reduction | 0.0233 |
| Global m6A Levels | Kelly | 8 µM STM2457 (24h) | Decreased m6A | ~40% reduction | 0.0294 |
| Cell Cycle | Kelly | 8 µM STM2457 (6 days) | G0/G1 Arrest | 3.3% increase in G0/G1 | 0.0253 |
| Cell Cycle | Kelly | 16 µM STM2457 (6 days) | G0/G1 Arrest | 6.6% increase in G0/G1 | 0.0005 |
| Apoptosis | SK-N-BE2 | STM2457 | Increased Apoptosis | Increased cleaved PARP | - |
| Neurite Outgrowth | NGP | STM2457 | Increased Differentiation | 1.34x increase in average neurite length | 0.004 |
| Neurite Outgrowth | Kelly | STM2457 | Increased Differentiation | 1.3x increase in average neurite length | 0.0002 |
| Data from Pomaville et al.[1] |
Table 3: IC50 Values of METTL3 Inhibitor STM2457 in Neuroblastoma Cell Lines
| Cell Line | Phenotype | MYCN Status | IC50 (µM) |
| Kelly | Adrenergic | Amplified | 1.0 - 25.1 |
| NGP | Adrenergic | Amplified | 1.0 - 25.1 |
| NBL-W-N | Adrenergic | Amplified | 1.0 - 25.1 |
| SK-N-BE2 | Adrenergic | Amplified | 1.0 - 25.1 |
| SH-SY5Y | Adrenergic | Non-amplified | 1.0 - 25.1 |
| LA1-55N | Adrenergic | Amplified | 1.0 - 25.1 |
| NBL-W-S | Mesenchymal | Amplified | More resistant |
| SK-N-AS | Mesenchymal | Non-amplified | More resistant |
| SHEP | Mesenchymal | Non-amplified | More resistant |
| The IC50 values for adrenergic cell lines were reported to be within the range of 1.0 to 25.1 µM.[1] |
Core Signaling Pathways
METTL3 and METTL14 exert their oncogenic functions in neuroblastoma through the regulation of key signaling pathways.
METTL14-YWHAH-PI3K/AKT Axis
Recent studies have identified a novel pathway where METTL14 promotes neuroblastoma progression by negatively regulating the tumor suppressor YWHAH.[2][4] METTL14 directly binds to the 5' UTR of YWHAH mRNA and deposits m6A marks.[2] This m6A modification is then recognized by the "reader" protein YTHDF1, which leads to the degradation of YWHAH mRNA.[2][4] The subsequent downregulation of YWHAH protein expression results in the activation of the pro-survival PI3K/AKT signaling pathway, thereby promoting neuroblastoma cell proliferation and invasion.[2][4]
Caption: METTL14-mediated downregulation of YWHAH and activation of PI3K/AKT signaling in neuroblastoma.
METTL3-MYCN-HOX Gene Axis
In MYCN-amplified neuroblastoma, a cooperative relationship exists between METTL3 and the MYCN oncoprotein.[5][6] MYCN overexpression drives the recruitment of the METTL3 methyltransferase complex to specific genes, including posterior HOX genes, which are crucial for neuronal differentiation.[5][6] This targeted m6A modification leads to reduced expression of these HOX genes, contributing to the undifferentiated and aggressive phenotype of MYCN-amplified tumors.[5] Inhibition of METTL3 can reverse this MYCN-driven undifferentiated state and promote neuronal differentiation.[7][8]
Caption: Cooperative role of METTL3 and MYCN in suppressing neuronal differentiation via HOX gene regulation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of METTL3/METTL14 in neuroblastoma are provided below.
METTL3 Knockdown using siRNA
Objective: To specifically reduce the expression of METTL3 in neuroblastoma cells to study its functional role.
Methodology:
-
Cell Culture: Plate neuroblastoma cells (e.g., Kelly, NGP) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium (e.g., Opti-MEM). Incubate for 5 minutes at room temperature.
-
siRNA Preparation: In a separate tube, dilute 25 pmol of METTL3-targeting siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation: Harvest the cells and assess METTL3 knockdown efficiency by Western blot and/or qRT-PCR. Functional assays can be performed subsequently.[1]
Cell Viability (MTS) Assay
Objective: To quantify the effect of METTL3/METTL14 inhibition on neuroblastoma cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor (e.g., STM2457) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.[9]
-
MTS Reagent Addition: Add 20 µL of MTS reagent (containing PES) to each well.[10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[10][11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
Objective: To identify the transcriptome-wide locations of m6A modifications.
Methodology:
-
RNA Extraction and Fragmentation: Extract total RNA from neuroblastoma cells and fragment the RNA to an average size of ~100 nucleotides using enzymatic or chemical methods.[12]
-
Immunoprecipitation: Incubate the fragmented RNA with an m6A-specific antibody pre-bound to protein A/G magnetic beads. This will enrich for RNA fragments containing the m6A modification.[12][13]
-
Washing and Elution: Perform stringent washes to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the beads.
-
Library Preparation: Construct sequencing libraries from the immunoprecipitated RNA and from an input control sample (a fraction of the fragmented RNA that did not undergo immunoprecipitation). This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms (e.g., exomePeak) to identify regions enriched for m6A in the immunoprecipitated sample compared to the input control.[14][15]
In Vivo Xenograft Model with STM2457 Treatment
Objective: To evaluate the anti-tumor efficacy of METTL3 inhibition in a preclinical mouse model of neuroblastoma.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 neuroblastoma cells (e.g., Kelly, NGP) into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer STM2457 (e.g., 30-50 mg/kg) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily).[16][17]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight and overall health of the mice.[16]
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for weight measurement, histological analysis, and molecular studies.[18]
Experimental and Logical Workflows
The following diagrams illustrate common workflows for investigating the role of METTL3/METTL14 in neuroblastoma.
Caption: A general experimental workflow for studying METTL3/METTL14 function in neuroblastoma.
Conclusion and Future Directions
The METTL3/METTL14 complex has emerged as a significant driver of neuroblastoma tumorigenesis and a promising therapeutic target. Its inhibition effectively reduces tumor growth and promotes a more differentiated, less aggressive phenotype. Future research should focus on elucidating the full spectrum of m6A-modified transcripts that mediate the oncogenic effects of METTL3/METTL14. Furthermore, the development of more potent and specific second-generation inhibitors, and their evaluation in combination with standard-of-care chemotherapies or immunotherapies, holds significant promise for improving outcomes for children with high-risk neuroblastoma.[19] The potential for METTL3 inhibition to sensitize "cold" neuroblastoma tumors to immunotherapy by altering the tumor immune microenvironment is a particularly exciting avenue for future investigation.[19]
References
- 1. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL14 promotes neuroblastoma formation by inhibiting YWHAH via an m6A-YTHDF1-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METTL14 promotes neuroblastoma formation by inhibiting YWHAH via an m6A-YTHDF1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METTL3/MYCN cooperation drives neural crest differentiation and provides therapeutic vulnerability in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3/MYCN cooperation drives neural crest differentiation and provides therapeutic vulnerability in neuroblastoma | The EMBO Journal [link.springer.com]
- 7. Better chances for chemotherapy in neuroblastoma - ecancer [ecancer.org]
- 8. Better chances for chemotherapy in neuroblastoma | University of Gothenburg [gu.se]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 13. MeRIP-Seq/m6A-seq [illumina.com]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Drug targeting RNA modifications shows promise for treating neuroblastoma | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]
The Role of MYH14 in Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosin Heavy Chain 14 (MYH14), which encodes the heavy chain of non-muscle myosin II-C (NMII-C), is an actin-dependent motor protein critically involved in a spectrum of cellular processes, including cytokinesis, cell polarity, and, notably, cell migration.[1][2][3] This technical guide provides an in-depth exploration of the core functions of MYH14 in cell migration, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative impact of MYH14 on cell motility, detail the experimental protocols used to elucidate its function, and visualize the complex signaling pathways that govern its activity.
Core Function of MYH14 in Cell Migration
MYH14 is a key player in the intricate machinery of cell movement. As a component of NMII-C, it contributes to the generation of intracellular tension and contractile forces that are essential for various modes of cell migration.[2] Dysregulation of MYH14 expression and function has been implicated in pathological conditions, including cancer metastasis, highlighting its potential as a therapeutic target.
Role in Cancer Cell Invasion and Metastasis
Emerging evidence underscores the significance of MYH14 in cancer progression. In pancreatic cancer, for instance, MYH14 is upregulated and has been shown to promote metastatic behavior.[2] While the precise mechanisms are still under investigation, it is understood that the contractile forces generated by NMII-C contribute to the cellular plasticity required for cancer cells to invade surrounding tissues and disseminate to distant organs.
A study on hepatocellular carcinoma demonstrated that the knockdown of a different protein, RSPH14, led to a significant inhibition of cell migration and invasion, suggesting that targeting proteins involved in these processes can be a viable anti-cancer strategy.[4] Similarly, another study showed that knockdown of CXCL14 inhibited cell migration in mantle cell lymphoma cell lines.[5] While these studies do not directly involve MYH14, they provide a framework for understanding how modulation of migration-related proteins can impact cancer progression.
Quantitative Data on MYH14 Function in Cell Migration
Precise quantification of the effects of MYH14 on cell migration is crucial for understanding its role and for the development of targeted therapies. The following tables summarize available quantitative data from studies investigating the impact of modulating proteins involved in cell migration, providing a reference for the types of data that are critical in this field.
| Cell Line | Genetic Modification | Assay Type | Observed Effect on Migration/Invasion | Reference |
| A-2780 (Ovarian Cancer) | KLHL14 Knockdown | Transwell Migration Assay | Significant reduction in the number of migrating cells after 24 hours. | [6] |
| SK-OV-3 (Ovarian Cancer) | KLHL14 Knockdown | Transwell Migration Assay | Significant reduction in the number of migrating cells after 24 hours. | [6] |
| A-2780 (Ovarian Cancer) | KLHL14 Knockdown | Transwell Invasion Assay | Significant reduction in the number of invasive cells after 24 hours. | [6] |
| SK-OV-3 (Ovarian Cancer) | KLHL14 Knockdown | Transwell Invasion Assay | Significant reduction in the number of invasive cells after 24 hours. | [6] |
| BEL-7404 (Hepatocellular Carcinoma) | RSPH14 Knockdown | Wound Healing Assay | Significant inhibition of migratory ability at 36 hours. | [4] |
| SMMC-7221 (Hepatocellular Carcinoma) | RSPH14 Knockdown | Wound Healing Assay | Significant inhibition of migratory ability at 36 hours. | [4] |
| BEL-7404 (Hepatocellular Carcinoma) | RSPH14 Knockdown | Transwell Migration Assay | Inhibition of cell migration. | [4] |
| SMMC-7221 (Hepatocellular Carcinoma) | RSPH14 Knockdown | Transwell Migration Assay | Inhibition of cell migration. | [4] |
| BEL-7404 (Hepatocellular Carcinoma) | RSPH14 Knockdown | Transwell Invasion Assay | Significant suppression of invasion ability. | [4] |
| SMMC-7221 (Hepatocellular Carcinoma) | RSPH14 Knockdown | Transwell Invasion Assay | Significant suppression of invasion ability. | [4] |
Signaling Pathways Regulating MYH14 in Cell Migration
The function of MYH14 in cell migration is tightly regulated by a complex network of signaling pathways. A central player in this regulation is the Rho family of small GTPases, particularly RhoA, and its downstream effector, Rho-associated kinase (ROCK).
The RhoA/ROCK Pathway
The RhoA/ROCK signaling cascade is a well-established regulator of actomyosin (B1167339) contractility.[2] Activated RhoA (GTP-bound) stimulates ROCK, which in turn can phosphorylate and inhibit myosin phosphatase.[6][7][8] This inhibition leads to an increase in the phosphorylation of the myosin light chain (MLC), promoting the assembly and contractility of non-muscle myosin II filaments, including those containing MYH14.[9] This increased contractility is essential for processes such as the retraction of the cell's trailing edge during migration.[4]
The activity of RhoA itself is controlled by Guanine Nucleotide Exchange Factors (GEFs), which promote its activation, and GTPase-Activating Proteins (GAPs), which enhance its inactivation.[10][11][12][13][14] The specific GEFs and GAPs that modulate RhoA activity in the context of MYH14-driven cell migration are an active area of research.
Interaction with Other Signaling Molecules
MYH14 function is also modulated through its interaction with other proteins. A notable interaction is with MYH9, the heavy chain of non-muscle myosin II-A. This interaction has been shown to facilitate the activation of the Wnt/β-catenin signaling pathway. The depletion of MYH14 shortens the half-life of β-catenin, suggesting a role for MYH14 in stabilizing this key signaling molecule.[10]
Experimental Protocols
The study of MYH14's role in cell migration relies on a variety of well-established in vitro assays. Below are detailed methodologies for key experiments.
Wound Healing (Scratch) Assay
This assay is used to study directional cell migration in a two-dimensional context.
Protocol:
-
Seed cells in a multi-well plate and culture until a confluent monolayer is formed.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium, often with a low-serum medium to minimize cell proliferation.
-
Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time using image analysis software. The migration rate can be expressed as the reduction in the cell-free area over time.[15][16]
Transwell Migration/Invasion Assay
This assay assesses the chemotactic and invasive properties of cells.
Protocol:
-
Preparation:
-
Rehydrate transwell inserts with porous membranes (e.g., 8 µm pores) in serum-free medium.
-
For invasion assays, coat the upper surface of the membrane with a basement membrane matrix (e.g., Matrigel).
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber of the transwell plate.
-
Seed the cell suspension into the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate for a period sufficient for cell migration or invasion (typically 6-48 hours, depending on the cell type).
-
-
Analysis:
-
Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with a fixative such as 4% paraformaldehyde or methanol.
-
Stain the migrated cells with a dye like crystal violet or a fluorescent nuclear stain.
-
Count the number of stained cells in multiple fields of view under a microscope to quantify migration or invasion.[8][17]
-
Immunofluorescence Staining
This technique is used to visualize the subcellular localization of MYH14 and its association with cytoskeletal structures in migrating cells.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
-
Permeabilization:
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibody access to intracellular proteins.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for MYH14 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain for F-actin with fluorescently labeled phalloidin (B8060827) and for the nucleus with a DNA dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Future Directions and Drug Development
The established role of MYH14 in promoting cell migration and invasion, particularly in the context of cancer, makes it an attractive target for therapeutic intervention. The development of small molecules that can modulate the activity of NMII-C, either by inhibiting its motor function or by altering its assembly dynamics, holds promise for anti-metastatic therapies. Further research is needed to fully elucidate the MYH14 interactome in migrating cells to identify other potential drug targets within its regulatory network. Proteomic approaches, such as co-immunoprecipitation followed by mass spectrometry, will be invaluable in this endeavor. A deeper understanding of the specific upstream regulators of MYH14, such as the GEFs and GAPs that control RhoA activity in this context, will also open new avenues for therapeutic development.
References
- 1. Caveolin-1-enhanced motility and focal adhesion turnover require tyrosine-14 but not accumulation to the rear in metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Mechanoresponsive Proteins in Pancreatic Cancer: 4-Hydroxyacetophenone Blocks Dissemination and Invasion by Activating MYH14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MYH14 - Wikipedia [en.wikipedia.org]
- 4. Regulation of lamellipodial persistence, adhesion turnover, and motility in macrophages by focal adhesion kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated analysis of 14 lymphoma datasets revealed high expression of CXCL14 promotes cell migration in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kelch-like protein 14 promotes proliferation and migration of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Systematic evaluation of GAPs and GEFs identifies a targetable dependency for hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GEFs and GAPs: critical elements in the control of small G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rho GEFs and GAPs: emerging integrators of extracellular matrix signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Rho GAPs and GEFs: Controling switches in endothelial cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
PKA Inhibitor 14-22 Amide: A Technical Guide to Function and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Kinase A (PKA), a crucial mediator of cAMP signaling, is implicated in a vast array of cellular processes, including gene expression, metabolism, cell proliferation, and apoptosis.[1] Dysregulation of the PKA signaling pathway is linked to numerous diseases, making it a significant target for both basic research and therapeutic development. The PKA inhibitor 14-22 amide, a synthetic peptide derived from the endogenous heat-stable Protein Kinase Inhibitor (PKI), serves as a highly specific and potent tool for investigating the roles of PKA. This guide provides an in-depth overview of its mechanism of action, quantitative inhibitory data, involvement in key signaling pathways, and detailed experimental protocols for its application.
Mechanism of Action
PKA inhibitor 14-22 amide functions as a competitive, pseudosubstrate inhibitor of the PKA catalytic subunit.[2][3][4] It mimics the structure of a PKA substrate, binding with high affinity to the enzyme's active site. However, it lacks the phosphorylatable serine/threonine residue, thereby blocking the binding and phosphorylation of endogenous PKA substrates.
The unmodified peptide has a high affinity for PKA, with an inhibitor constant (Ki) of approximately 36 nM.[2][3][4][5][6][7][8] To facilitate its use in cellular studies, the peptide is often modified by N-terminal myristoylation. This lipid modification significantly enhances its cell permeability, allowing it to effectively access and inhibit intracellular PKA.[2][3][4][5][6]
Caption: Competitive inhibition of the PKA catalytic subunit by PKI 14-22 amide.
Quantitative Data Summary
The efficacy of PKA inhibitor 14-22 amide has been quantified across various experimental systems. The following table summarizes key inhibitory constants and effective concentrations.
| Parameter | Value | Context / System | Reference |
| Ki | ~36 nM | Inhibition of cAMP-dependent PKA (non-myristoylated form) | [2][3][4][5][7][8] |
| IC50 | 17.75 µM | Zika Virus (IbH 30656) replication in HUVECs | [9][10] |
| IC50 | 22.29 µM | Zika Virus (MR766) replication in HUVECs | [9][10] |
| IC50 | 34.09 µM | Zika Virus (H/FP/2013) replication in HUVECs | [9][10] |
| IC50 | 19.19 µM | Zika Virus (PRVABC59) replication in HUVECs | [9][10] |
| Effective Conc. | 75 µM | Inhibition of PKA activity in mouse brain/spinal cord lysates | [9][10] |
| Effective Conc. | 20-40 µM | Significant inhibition of Zika virus replication in HUVECs and astrocytes | [4] |
| Effective Conc. | >10 µM | Inhibition of neutrophil adhesion | [11] |
| Effective Conc. | 8 µM | Full blockage of Cry1Ab toxin-induced cell death | [12] |
| Effective Conc. | 3 µM | Inhibition of PKA-induced CREB phosphorylation | [11] |
Role in Signaling Pathways
PKA inhibitor 14-22 amide is instrumental in dissecting cellular pathways where PKA is a central component.
The primary role of PKA is to mediate the effects of cyclic AMP (cAMP). In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, releasing the active C subunits. These C subunits then phosphorylate downstream target proteins, such as the transcription factor CREB (cAMP response element-binding protein). PKA inhibitor 14-22 amide directly binds to and inactivates these released C subunits, preventing the phosphorylation of all downstream targets.[2][3][4]
Caption: Inhibition of the cAMP/PKA/CREB signaling pathway by PKI 14-22 amide.
-
Immunology: The inhibitor has been used to demonstrate that PKA activation is necessary for IgG-mediated phagocytosis and actin rearrangement in human neutrophils.[1][2][11][13] Myristoylated PKI 14-22 amide was shown to reduce the IgG-mediated phagocytic response in a dose-dependent manner.[1]
-
Neuroscience: Studies have shown that pre-treatment with PKA inhibitor 14-22 amide can prevent the development of morphine analgesic tolerance in mice, highlighting PKA's critical role in this process.[2][3][14]
-
Virology: The inhibitor has been identified as a potent suppressor of Zika virus infection and replication in endothelial cells and astrocytes by inhibiting viral protein translation and RNA synthesis.[2][3][4][9]
-
Gene Regulation: In Hep G2 cells, PKA inhibitor 14-22 amide was shown to block the induction of apolipoprotein AI promoter activity by forskolin, demonstrating PKA's role in regulating the expression of this gene via the transcription factor Sp1.[1]
-
Cancer Biology: The non-myristoylated version of the peptide inhibits cell growth and induces apoptosis in human pancreatic cancer cells, suggesting that PKA inhibition could be a therapeutic strategy.[1][5][7][8]
Experimental Protocols
The following protocols are generalized methodologies based on published applications. Researchers should optimize concentrations and incubation times for their specific experimental systems.
This protocol assesses the efficacy of myristoylated PKA inhibitor 14-22 amide in whole cells by measuring the phosphorylation of a known PKA substrate, CREB.
-
Cell Culture: Plate cells (e.g., HUVECs, astrocytes, or a cell line of interest) and grow to desired confluency.
-
Pre-treatment: Incubate cells with varying concentrations of myristoylated PKI 14-22 amide (e.g., 1-40 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add a PKA activator (e.g., 10 µM Forskolin or 100 µM 8-Bromo-cAMP) to the media for a short duration (e.g., 15-30 minutes) to induce PKA activity and CREB phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-CREB (Ser133).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane for total CREB and a loading control (e.g., β-actin or GAPDH). Quantify band intensities to determine the ratio of phospho-CREB to total CREB. A decrease in this ratio in inhibitor-treated cells indicates successful PKA inhibition.
References
- 1. PKI 14-22 amide, myristoylated | CAS:201422-03-9 | PKA inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKI 14-22 amide, myristoylated | Protein Kinase A | Tocris Bioscience [tocris.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. rndsystems.com [rndsystems.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. A mechanism of cell death involving an adenylyl cyclase/PKA signaling pathway is induced by the Cry1Ab toxin of Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTEIN KINASE A INHIBITOR 14-22 AMIDE, CELL-PERMEABLE, MYRISTOYLATED | 201422-03-9 [chemicalbook.com]
- 14. Pre-treatment with a PKC or PKA inhibitor prevents the development of morphine tolerance but not physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PI4KIIIβ Inhibitors in Virology: Targeting the Host for Broad-Spectrum Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitors as a promising class of broad-spectrum antiviral agents. By targeting a crucial host factor, these inhibitors disrupt the replication of a wide range of viruses, offering a strategy to combat viral diseases with a high barrier to resistance. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex biological pathways involved.
Introduction: The Role of PI4KIIIβ in Viral Replication
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a crucial component of cellular membranes. PI4KIIIβ, in particular, plays a vital role in the Golgi apparatus, regulating membrane trafficking and the formation of transport vesicles.
Numerous positive-strand RNA viruses, including members of the Picornaviridae (e.g., rhinoviruses, enteroviruses) and Flaviviridae (e.g., hepatitis C virus) families, have evolved to hijack the host cell's PI4KIIIβ.[1][2] These viruses co-opt PI4KIIIβ to generate PI4P-enriched membranes, which serve as scaffolds for the assembly of their replication organelles (ROs). These ROs provide a specialized environment for viral RNA synthesis, shielding the viral genetic material from host immune surveillance. By inhibiting PI4KIIIβ, small molecule inhibitors can effectively block the formation of these essential replication platforms, thereby halting viral propagation.[2]
Quantitative Data: In Vitro Efficacy of PI4KIIIβ Inhibitors
The following tables summarize the in vitro activity of several key PI4KIIIβ inhibitors against a range of viruses. The data includes the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50) against the kinase, and the 50% cytotoxic concentration (CC50), which together provide a measure of the inhibitor's potency and therapeutic window.
Table 1: Antiviral Activity of BF738735
| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Enteroviruses & Rhinoviruses | Various | 4 - 71[1][3][4] | 11 - 65[1][3] | High[1][3] |
| Coxsackievirus B3 (CVB3) | BGM | 77[1][3] | 65[4] | >844 |
| Hepatitis C Virus (HCV) | ||||
| Genotype 1b | Huh 5.2 | 56[5] | >10 (in Hela Rh) | >178 |
| Genotype 1b (serum) | PHH | 150[6] | >10 | >66 |
| Genotype 3a (serum) | PHH | 200[6] | >10 | >50 |
Table 2: Kinase Inhibitory Activity of BF738735
| Kinase | IC50 (nM) |
| PI4KIIIβ | 5.7[1][3][7] |
| PI4KIIIα | 1700[1][3][5] |
Table 3: Antiviral and Kinase Inhibitory Activity of T-00127-HEV1
| Target | IC50 / EC50 (µM) |
| Antiviral Activity | |
| Poliovirus (PV) | 0.77[8][9] |
| Enterovirus 71 (EV71) | 0.73[8][9] |
| Kinase Inhibitory Activity | |
| PI4KIIIβ (PI4KB) | 0.06[9] |
Table 4: Antiviral and Kinase Inhibitory Activity of PIK-93
| Target | IC50 / EC50 (µM) |
| Antiviral Activity | |
| Poliovirus (PV) | 0.14[8][10][11][12] |
| Hepatitis C Virus (HCV) | 1.9[10][11][12] |
| Kinase Inhibitory Activity | |
| PI4KIIIβ | 0.019[10][11] |
| PI3Kγ | 0.016[10][11] |
| PI3Kα | 0.039[10][11] |
Table 5: Antiviral and Kinase Inhibitory Activity of Enviroxime-like and Other Compounds
| Compound | Virus/Target | EC50/IC50 (µM) | CC50 (µM) |
| Inhibitor 7f | hRV-B14 | 0.008[2][13] | >37.1[2] |
| hRV-A16 | 0.0068[2][13] | >37.1[2] | |
| hRV-A21 | 0.0076[2][13] | >37.1[2] | |
| PI4KIIIβ | 0.016[2][13] | - | |
| Enviroxime | HCV GT1a/1b/4a | 0.1 - 0.7[6] | >10[6] |
| PIK-93 derivative (Compound 10) | HCV (replicon) | ~0.1 | ~10[14] |
| PI4KIIIβ | 0.0019[14] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PI4KIIIβ inhibitors.
In Vitro PI4KIIIβ Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the in vitro activity of PI4KIIIβ and the inhibitory potential of test compounds.[15][16][17]
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Test compounds (PI4KIIIβ inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction: a. Prepare a reaction mixture containing the kinase reaction buffer, PI substrate (e.g., 50 µM), and recombinant PI4KIIIβ enzyme. b. Add the test compound at various concentrations (typically in DMSO, ensuring the final DMSO concentration is low, e.g., <1%). Include a no-inhibitor control (DMSO only) and a no-enzyme control. c. Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP to a final concentration that is at or below the Km for PI4KIIIβ (e.g., 10 µM). e. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: a. Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. b. Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Detection: a. Add a volume of Kinase Detection Reagent equal to the total volume in the well. b. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Viral Replicon Assay (Luciferase-Based)
This assay is used to assess the effect of compounds on viral RNA replication in the absence of viral entry and assembly/release.[18][19][20][21]
Materials:
-
Huh7 cells (or other suitable cell line) harboring a viral subgenomic replicon expressing a reporter gene (e.g., Firefly or Renilla luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
Luciferase assay system (e.g., Promega Luciferase Assay System).
-
Lysis buffer.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the replicon-containing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a no-compound control (vehicle only) and a positive control inhibitor of viral replication.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).
-
Cell Lysis: a. Remove the culture medium and wash the cells with PBS. b. Add lysis buffer to each well and incubate with gentle shaking for 15-30 minutes at room temperature to ensure complete cell lysis.
-
Luciferase Assay: a. Transfer the cell lysate to a new opaque 96-well plate. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Immediately measure the luminescence using a luminometer.
-
Data Analysis: a. The luciferase activity is directly proportional to the level of replicon RNA replication. b. Calculate the percent inhibition of replication for each compound concentration relative to the no-compound control. c. Determine the EC50 value from the dose-response curve.
Plaque Reduction Assay
This is a functional assay to determine the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
A susceptible host cell line (e.g., HeLa for rhinoviruses, Vero for many other viruses).
-
Virus stock with a known titer.
-
Test compounds.
-
Cell culture medium.
-
Semi-solid overlay medium (e.g., medium containing agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet in formalin/ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: a. Pre-incubate the diluted virus with the diluted compounds for a set time (e.g., 1 hour) at 37°C. b. Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. c. Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
Overlay: a. Remove the inoculum and wash the cells with PBS. b. Add the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: a. Fix the cells (e.g., with 10% formalin). b. Remove the overlay and stain the cell monolayer with crystal violet solution. c. Gently wash with water and allow the plates to dry.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. c. Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the test compounds on the metabolic activity of the cells, providing a measure of cell viability.
Materials:
-
The same cell line used for the antiviral assays.
-
Test compounds.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the antiviral assays, but without adding the virus.
-
Incubation: Incubate the cells with the compounds for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.
-
Data Analysis: a. The absorbance is proportional to the number of viable cells. b. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. c. Determine the CC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involving PI4KIIIβ in viral replication and a typical experimental workflow for screening PI4KIIIβ inhibitors.
PI4KIIIβ Recruitment by Enteroviruses and Rhinoviruses
Role of PI4KIIIα/β in Hepatitis C Virus (HCV) Replication
PI4KIIIβ Involvement in SARS-CoV-2 Entry
Experimental Workflow for PI4KIIIβ Inhibitor Screening
Conclusion and Future Directions
PI4KIIIβ has emerged as a validated and compelling host target for the development of broad-spectrum antiviral drugs. The inhibitors developed to date have demonstrated potent activity against a range of clinically significant viruses in vitro. The high barrier to resistance associated with targeting a host factor is a significant advantage over direct-acting antivirals.
However, challenges remain. The potential for on-target toxicity due to the inhibition of a host kinase is a primary concern that requires careful evaluation in preclinical and clinical studies. While some PI4KIIIβ inhibitors have shown a good safety profile in initial studies, the long-term consequences of inhibiting this kinase need to be thoroughly understood.
Future research should focus on:
-
Improving Selectivity: Designing inhibitors with even greater selectivity for PI4KIIIβ over other PI4K isoforms and other kinases will be crucial to minimize off-target effects.
-
In Vivo Efficacy and Safety: Rigorous in vivo studies are needed to establish the therapeutic efficacy and safety of lead compounds in relevant animal models of viral disease.
-
Combination Therapies: Exploring the use of PI4KIIIβ inhibitors in combination with direct-acting antivirals could provide a synergistic effect and further reduce the likelihood of resistance development.
-
Expanding the Viral Spectrum: Investigating the role of PI4KIIIβ in the replication of other viruses could uncover new therapeutic opportunities.
References
- 1. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 2. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PI4KIIIβ Inhibitor, BF738735 | 1436383-95-7 [sigmaaldrich.com]
- 8. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-00127-HEV1 | PI4KB inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PIK-93 |CAS:593960-11-3 Probechem Biochemicals [probechem.com]
- 13. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. med.emory.edu [med.emory.edu]
- 21. Luciferase Assay System Protocol [promega.co.uk]
The METTL3/METTL14 Complex: A Core Regulator of N6-methyladenosine (m6A) RNA Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) and non-coding RNAs in most eukaryotes. This dynamic and reversible modification plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation. The key enzymatic machinery responsible for installing the m6A mark is a nuclear complex composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). Dysregulation of the METTL3/METTL14 complex has been implicated in a wide range of human diseases, including various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the METTL3/METTL14 complex, including its structure, function, associated signaling pathways, and detailed experimental protocols for its study.
The Core of the m6A Writer Complex: Structure and Function
The METTL3/METTL14 complex forms a stable heterodimer that acts as the catalytic core of the m6A methyltransferase machinery. While both proteins share a methyltransferase domain, they have distinct roles within the complex.
METTL3: The Catalytic Engine
METTL3 is the catalytically active subunit of the complex.[1][2][3] It contains a conserved S-adenosylmethionine (SAM)-binding pocket, where it binds the methyl donor SAM. METTL3 is responsible for transferring the methyl group from SAM to the N6 position of adenosine (B11128) residues within a specific consensus sequence, typically RRACH (where R = A or G; H = A, C, or U).[3]
METTL14: The Structural Scaffold and RNA Binder
METTL14, although possessing a methyltransferase-like domain, is catalytically inactive.[1][2] Its primary function is to serve as a structural scaffold, stabilizing the complex and facilitating the recognition and binding of the target RNA substrate.[1][2][4] METTL14 creates a positively charged groove that accommodates the RNA, positioning it optimally for methylation by METTL3.[5]
The formation of the heterodimer is crucial for the enzymatic activity of the complex. METTL3 alone exhibits significantly reduced methyltransferase activity, highlighting the essential role of METTL14 in enhancing its catalytic efficiency.[6]
Quantitative Data
The following tables summarize key quantitative data related to the METTL3/METTL14 complex, including kinetic parameters and binding affinities for various substrates.
Table 1: Kinetic Parameters of the METTL3/METTL14 Complex
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |
| ssRNA (GGACU) | 0.022 | 0.3 | 13.6 | [1] |
| ssDNA (28-nt) | 3.2 | 2.8 | 0.9 | [7] |
| dsDNA (CPD) | 0.6-0.7 | 0.9 | ~1.4 | [7] |
| SAM | 0.102 | - | - | [1] |
Table 2: Binding Affinities (Kd) of the METTL3/METTL14 Complex
| Ligand | Kd (nM) | Method | Reference |
| rNEAT2 RNA | 2 | Fluorescence Polarization | [8][9] |
| rTCE23 RNA | 25 | Fluorescence Polarization | [8][9] |
| ssDNA (d6T) | 370 | Fluorescence Polarization | [8][9] |
| ssDNA (d6T*) | 509 | Fluorescence Polarization | [8][9] |
| SAM | ~2000 | Isothermal Titration Calorimetry | [6] |
| m6A-RNA (NEAT2) | - | Tighter binding than unmethylated RNA | [2] |
Signaling Pathways Involving METTL3/METTL14
The METTL3/METTL14 complex is intricately involved in several key signaling pathways that regulate cellular processes such as cell growth, proliferation, and apoptosis. Its dysregulation in these pathways is often linked to tumorigenesis.
The mdm2/p53 Pathway
In acute myeloid leukemia (AML), the METTL3/METTL14 complex plays an oncogenic role by targeting the mdm2/p53 signaling pathway.[10][11] The complex methylates the mRNA of MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. This m6A modification leads to increased stability and translation of MDM2 mRNA, resulting in higher levels of MDM2 protein.[11] Elevated MDM2 then promotes the degradation of p53, thereby suppressing its tumor-suppressive functions and promoting leukemogenesis.[10][11][12][13]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Several studies have indicated that METTL3 can regulate this pathway in various cancers. For instance, METTL3-mediated m6A modification can modulate the expression of key components of this pathway, thereby influencing downstream cellular processes. The aberrant activation of the PI3K/Akt/mTOR pathway due to METTL3 dysregulation can contribute to tumor progression.
The Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis. METTL14 has been shown to activate this pathway in a m6A-dependent manner.[14] Overexpression of METTL14 can increase the m6A modification of Wnt1 mRNA, leading to its upregulation and subsequent activation of the Wnt/β-catenin signaling cascade.[14] This interaction highlights another mechanism through which the m6A writer complex can influence cellular fate.
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the METTL3/METTL14 complex.
In Vitro Methyltransferase Activity Assay
This assay measures the ability of the METTL3/METTL14 complex to transfer a methyl group from SAM to an RNA substrate.
Materials:
-
Recombinant METTL3/METTL14 complex
-
RNA oligonucleotide substrate containing a GGACU consensus sequence
-
S-adenosyl-L-methionine (SAM)
-
[3H]-SAM (for radiometric assay)
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 4% glycerol[15]
-
Scintillation fluid and counter (for radiometric assay)
-
LC-MS/MS system (for non-radiometric assay)
Procedure (Radiometric): [8]
-
Prepare the reaction mixture in a final volume of 20 µL containing:
-
1X Assay Buffer
-
1 µM METTL3/METTL14 complex
-
10 µM RNA substrate
-
5 µM [3H]-SAM
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Spot the reaction mixture onto a DE-81 filter paper disc.
-
Wash the filter paper three times with 0.5 M sodium phosphate (B84403) buffer (pH 7.0) to remove unincorporated [3H]-SAM.
-
Wash once with ethanol (B145695) and air dry.
-
Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Procedure (LC-MS/MS): [15]
-
Prepare the reaction mixture as described above, but use non-radiolabeled SAM (10 µM).
-
Incubate at 30°C for 2 hours.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the ratio of m6A to unmethylated adenosine (A) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a powerful technique to map the transcriptome-wide distribution of m6A.
Materials:
-
Total RNA from cells or tissues
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
RNA fragmentation buffer
-
IP Buffer (50 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.5% Igepal CA-630)[10]
-
Elution buffer (IP buffer containing 6.7 mM m6A)
-
RNA purification kits
-
Next-generation sequencing library preparation kit and sequencer
Procedure: [10][16][17][18][19]
-
RNA Fragmentation: Isolate total RNA and fragment it into ~100 nucleotide-long fragments by incubating at 94°C for 5 minutes in RNA fragmentation buffer. Stop the reaction by adding EDTA.[10]
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody in IP buffer for 2 hours at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
-
Washing: Wash the beads three times with IP buffer to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments from the beads by incubating with elution buffer.
-
RNA Purification: Purify the eluted RNA using an RNA purification kit.
-
Library Preparation and Sequencing: Prepare a cDNA library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo immunoprecipitation). Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and identify m6A peaks using specialized software (e.g., MACS2, exomePeak).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between METTL3 and METTL14 in a cellular context.
Materials:
-
Cell lysate
-
Antibody against METTL3 or METTL14
-
Protein A/G magnetic beads
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)[20]
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-METTL3) overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three to five times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both METTL3 and METTL14.
Drug Development and Inhibitor Screening
The critical role of the METTL3/METTL14 complex in cancer has spurred the development of small molecule inhibitors. The primary strategy has been to target the SAM-binding pocket of METTL3.
Conclusion
The METTL3/METTL14 complex is a cornerstone of epitranscriptomics, with its role in m6A deposition being critical for the regulation of gene expression. A thorough understanding of its structure, function, and involvement in cellular signaling is paramount for both basic research and the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of this fascinating complex and unlock its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human MettL3-MettL14 RNA adenine methyltransferase complex is active on double-stranded DNA containing lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA binding to human METTL3-METTL14 restricts N6-deoxyadenosine methylation of DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA binding to human METTL3-METTL14 restricts N6-deoxyadenosine methylation of DNA in vitro | eLife [elifesciences.org]
- 10. sysy.com [sysy.com]
- 11. jcancer.org [jcancer.org]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MeRIP Sequencing - CD Genomics [cd-genomics.com]
- 17. RNA-Seq and m6A-RNA Immunoprecipitation (MeRIP-seq) Seq [bio-protocol.org]
- 18. MeRIP-Seq/m6A-seq [illumina.com]
- 19. rna-seqblog.com [rna-seqblog.com]
- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 23. assaygenie.com [assaygenie.com]
The Core Biology of MYH14: A Technical Guide to Non-Muscle Myosin IIC in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental biology of Myosin Heavy Chain 14 (MYH14), the protein component of non-muscle myosin IIC (NM-IIC). This document details its structure, enzymatic properties, regulatory mechanisms, and core functions in essential cellular processes. It is designed to serve as a foundational resource, incorporating quantitative biochemical data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate advanced research and therapeutic development.
Introduction to MYH14 (Non-Muscle Myosin IIC)
MYH14 is the gene that encodes the heavy chain of non-muscle myosin IIC (NM-IIC), a crucial actin-based molecular motor.[1] As a member of the conventional non-muscle myosin II family, alongside isoforms IIA (encoded by MYH9) and IIB (encoded by MYH10), NM-IIC is a hexameric protein complex.[1][2] This complex consists of two heavy chains (~230 kDa each), two essential light chains (ELCs), and two regulatory light chains (RLCs).[3] The heavy chain features a globular N-terminal head domain, which contains the ATP- and actin-binding sites responsible for its motor activity, and a long C-terminal α-helical coiled-coil tail domain that enables the dimerization of heavy chains and subsequent assembly into bipolar filaments.[4] These bipolar filaments are the functional units that generate contractile forces on actin filaments, driving a multitude of cellular processes including cytokinesis, cell migration, adhesion, and the maintenance of cell shape.[1][4][5]
Mutations in the MYH14 gene are associated with a spectrum of human diseases, most notably autosomal dominant non-syndromic hearing loss (DFNA4).[6] Specific mutations have also been linked to a more complex syndrome involving peripheral neuropathy, myopathy, and hoarseness.[6] The diverse roles and disease implications of MYH14 underscore its importance as a subject of study and a potential therapeutic target.
Biochemical and Motor Properties of Non-Muscle Myosin II Isoforms
The three non-muscle myosin II isoforms, while structurally similar, possess distinct enzymatic and kinetic properties that tailor them to specific cellular functions.[4][7] NM-IIA is the fastest motor, suited for rapid contractions, while NM-IIB is a slower motor with a higher duty ratio (the fraction of the ATPase cycle it remains strongly bound to actin), making it ideal for generating and maintaining tension.[4][7] NM-IIC (MYH14) generally exhibits the slowest motor activity, suggesting a role in processes requiring sustained, low-level tension.[8]
Quantitative Comparison of Motor Characteristics
The following table summarizes key quantitative parameters for the heavy meromyosin (HMM) fragments of the three human non-muscle myosin II isoforms.
| Parameter | NM-IIA (MYH9) | NM-IIB (MYH10) | NM-IIC (MYH14) | Reference(s) |
| Maximal Actin-Activated ATPase Activity (Vmax) | High | Moderate | Low | [4][8] |
| In Vitro Motility Velocity (µm/s) | ~0.16 | ~0.06 | ~0.01 | [8] |
| Duty Ratio | Low (~0.05) | High (0.4 - 0.8) | Intermediate (0.15 - 0.26) | [9] |
| Actin Affinity (Km for actin) | - | - | ~16.5 µM | [9] |
Tissue Expression Profile
MYH14 expression varies significantly across different tissues. While a comprehensive quantitative dataset requires interrogation of resources like the Human Protein Atlas or GEO, qualitative analysis shows high levels of MYH14 expression in the brain (particularly the corpus callosum), gastrointestinal tract, kidney, liver, and skeletal muscle.[10][11]
| Tissue | MYH14 Expression Level | MYH9 Expression Level | MYH10 Expression Level |
| Brain | High | High | High |
| Colon / Small Intestine | High | High | Moderate |
| Kidney | High | High | Moderate |
| Liver | High | High | Low |
| Lung | High | High | High |
| Skeletal Muscle | High | Low | Low |
| Heart Muscle | High | Moderate | High |
| Platelets | Not Detected | Very High | Not Detected |
Note: Expression levels are qualitative summaries based on available literature and protein atlas data. For precise quantitative data (e.g., nTPM), direct queries of databases such as The Human Protein Atlas, GTEx, or specific GEO datasets are recommended.[12][13][14][15]
Regulation of MYH14 Activity and Signaling Pathways
The activity of MYH14 is tightly regulated, primarily through phosphorylation of its regulatory light chain (RLC) and its assembly state. In its inactive form, the myosin molecule exists in a folded, assembly-incompetent 10S conformation where the tail domain interacts with the head, inhibiting its ATPase activity.[4] Upstream signaling pathways converge to control this switch, promoting the transition to an extended, assembly-competent 6S state that can form active bipolar filaments.[16]
The RhoA/ROCK Signaling Pathway
A primary pathway regulating MYH14 is initiated by the small GTPase RhoA. When activated, RhoA binds to and activates Rho-associated coiled-coil containing kinase (ROCK).[16] ROCK, in turn, promotes MYH14 activity through a dual mechanism:
-
Direct Phosphorylation: ROCK directly phosphorylates the RLC on Serine-19 and Threonine-18.[16] Mono-phosphorylation at Ser19 is sufficient to activate the motor's ATPase activity, while di-phosphorylation further enhances it.[5]
-
Inhibition of Myosin Phosphatase: ROCK phosphorylates the myosin-binding subunit (MYPT) of myosin light chain phosphatase (MLCP), which inhibits the phosphatase's activity.[16] This prevents the dephosphorylation of the RLC, thereby sustaining the active, phosphorylated state of MYH14.
This coordinated activation leads to the unfolding of MYH14, its assembly into bipolar filaments, and subsequent actomyosin (B1167339) contraction.
References
- 1. Mammalian Nonmuscle Myosin II Comes in Three Flavors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonmuscle Myosin IIA and IIB Have Distinct Functions in the Exocytosis-dependent Process of Cell Membrane Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Non-muscle myosin II takes centre stage in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonmuscle myosin-2: mix and match - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYH14 myosin heavy chain 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Distinct roles of nonmuscle myosin II isoforms for establishing tension and elasticity during cell morphodynamics | eLife [elifesciences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. MYH14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Gene - MYH14 [maayanlab.cloud]
- 12. The human proteome in data - The Human Protein Atlas [proteinatlas.org]
- 13. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA‐seq profiling reveals different pathways between remodeled vessels and myocardium in hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GEO Accession viewer [ncbi.nlm.nih.gov]
- 16. Two Motors and One Spring: Hypothetic Roles of Non-Muscle Myosin II and Submembrane Actin-Based Cytoskeleton in Cell Volume Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MI-14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of MI-14 series inhibitors, which target the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). The disruption of this interaction is a promising therapeutic strategy for acute leukemias characterized by MLL rearrangements.
Introduction
The interaction between Menin and MLL is a critical driver in the pathogenesis of certain types of acute leukemia.[1] MLL fusion proteins, resulting from chromosomal translocations, recruit Menin, which is essential for their leukemogenic activity. Small molecule inhibitors that block the Menin-MLL interaction have emerged as a potential targeted therapy for these cancers.[1][2] This document outlines key experimental procedures to characterize the biochemical and cellular activity of MI-14 inhibitors.
Mechanism of Action: The Menin-MLL Signaling Pathway
The oncogenic activity of MLL fusion proteins is dependent on their interaction with Menin. This interaction is crucial for the recruitment of the histone methyltransferase DOT1L, leading to the methylation of H3K79 and the subsequent upregulation of target genes such as HOXA9 and MEIS1, which drive leukemogenesis. MI-14 inhibitors competitively bind to the MLL binding pocket on Menin, thereby preventing the MLL-Menin interaction and downstream oncogenic signaling.
Caption: Menin-MLL signaling pathway and the inhibitory action of MI-14.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various Menin-MLL inhibitors from published studies.
Table 1: Biochemical Activity of Menin-MLL Inhibitors
| Compound | Assay Type | Target Peptide/Protein | IC50 (nM) | Kd (nM) | Reference |
| MI-463 | FP | MLL (4-15) | ~15 | ~10 | [3] |
| MI-503 | FP | MLL (4-15) | ~15 | ~10 | [3] |
| MI-463 | FP | MLL (4-43) | 32 | - | [3] |
| MI-503 | FP | MLL (4-43) | 33 | - | [3] |
| MIV-6R | FP | - | 56 | - | [1] |
| D0060-319 | FP | MLL Fusion Protein | 7.46 | - | [4] |
Table 2: Cellular Activity of Menin-MLL Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Assay Type | GI50 / IC50 (nM) | Reference |
| Compound 28 | MLL-AF9 transformed cells | Cell Growth | 34 | [3] |
| D0060-319 | MV4-11 (MLL-AF4) | CCK-8 | 4.0 | [4] |
| D0060-319 | MOLM-13 (MLL-AF9) | CCK-8 | 1.7 | [4] |
| D0060-319 | Kasumi-1 (No MLL-r) | CCK-8 | >10,000 | [4] |
| D0060-319 | K562 (No MLL-r) | CCK-8 | >10,000 | [4] |
| MI-503 | MV4;11 | MTT | ~200 | [2] |
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP) Competition Assay
This assay quantitatively measures the ability of a test compound to inhibit the interaction between Menin and an MLL-derived peptide.[5]
Caption: Workflow for the Fluorescence Polarization (FP) competition assay.
Protocol:
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the 8 nM Menin protein solution to each well.[6]
-
Add 10 µL of the test compound at various concentrations to the wells.[6]
-
Pre-incubate the plate for 15 minutes at room temperature.[6]
-
Add 20 µL of the 10 nM FITC-MLL peptide solution to each well.[6]
-
Incubate the plate on a shaker at 25°C for 60 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization signal using a suitable plate reader (e.g., BMG PHERAstar) with excitation at 485 nm and emission at 520 nm.[6]
-
The data is analyzed using software such as GraphPad Prism to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from Menin.[6]
-
Cell-Based Assay: Cell Proliferation (CCK-8/MTT)
This protocol determines the effect of MI-14 inhibitors on the proliferation of leukemia cell lines.
Protocol:
-
Cell Culture:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines lacking MLL rearrangements (e.g., Kasumi-1, K562) in appropriate media and conditions.[4]
-
-
Assay Procedure:
-
Plate the cells at a suitable density in a 96-well plate.
-
Treat the cells with a range of concentrations of the MI-14 inhibitor or vehicle control (e.g., 0.25% DMSO).[2]
-
Incubate the cells for 7 days at 37°C.[2] On day 4, change the media, restore the original cell concentration, and re-apply the compound.[2]
-
-
Viability Measurement:
-
At the end of the incubation period, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 or IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration.[4]
-
Gene Expression Analysis by qRT-PCR
This method is used to assess the on-target effect of MI-14 inhibitors by measuring the expression levels of MLL target genes.
Protocol:
-
Cell Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform real-time quantitative PCR using primers specific for target genes (Hoxa9, Meis1) and a housekeeping gene (e.g., β-actin) for normalization.[2]
-
The reaction mixture typically includes cDNA, forward and reverse primers, and a suitable qPCR master mix.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes in inhibitor-treated cells compared to DMSO-treated cells.[2]
-
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the in vivo efficacy of MI-14 inhibitors in a mouse model of leukemia.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Animal Model:
-
Cell Implantation:
-
Subcutaneously implant human leukemia cells (e.g., 5 million MV4-11 cells) into the right flank of the mice.[4]
-
-
Treatment:
-
When the tumor volume reaches 100-120 mm³, randomize the animals into treatment and vehicle control groups.[4]
-
Administer the MI-14 inhibitor (e.g., D0060-319 at 25-100 mg/kg or MI-503 at 60 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or oral) at a specified frequency and duration (e.g., twice daily for 21 days).[2][4]
-
-
Monitoring and Endpoint:
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of MI-14 inhibitors. These experiments are crucial for characterizing the potency, selectivity, and in vivo efficacy of novel compounds targeting the Menin-MLL interaction, ultimately guiding their development as potential therapeutics for acute leukemia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AID 2061141 - Menin-MLL Interaction Inhibitory Activity Assay from US Patent US20250074910: "MENIN INHIBITOR AND USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Menin-MLL Inhibitors in Cell Culture
A Note on Nomenclature: The term "MI 14" is not a standardized designation for a specific chemical compound in published scientific literature. However, it is likely to be a reference to the class of small molecules known as menin-MLL inhibitors, which are often designated with an "MI-" prefix followed by a number (e.g., MI-2, MI-503, MI-1481). This document provides a detailed guide to the use of these inhibitors in a cell culture setting, based on published data for various compounds in this class.
Introduction
Menin-MLL (Mixed Lineage Leukemia) inhibitors are a class of targeted therapeutic agents that disrupt the protein-protein interaction (PPI) between menin and the MLL1 protein or its oncogenic fusion products.[1] In leukemias with MLL gene rearrangements, the fusion proteins recruit menin, a critical cofactor, to chromatin. This interaction is essential for the upregulation of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis by promoting proliferation and blocking differentiation.[1][2] By blocking the menin-MLL interaction, these inhibitors effectively reverse this oncogenic program, leading to cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][3]
These compounds are highly selective for cell lines harboring MLL fusions, such as MOLM-13 (MLL-AF9) and MV-4-11 (MLL-AF4), while having minimal effects on cells without these rearrangements (e.g., K562, U937).[4][5] This makes them valuable tools for basic research into MLL-driven leukemogenesis and promising candidates for targeted cancer therapy.
Mechanism of Action
The primary mechanism of action for menin-MLL inhibitors is the competitive blockade of the binding pocket on menin that is recognized by the N-terminus of MLL1. This disruption prevents the recruitment of the MLL fusion protein complex to target gene promoters, leading to the downregulation of key leukemogenic genes.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of several representative menin-MLL inhibitors.
Table 1: Inhibitory Potency Against Menin-MLL Interaction
| Compound | IC50 (nM) | Assay Type | Reference |
| MI-1481 | 3.6 | Fluorescence Polarization (FP) | [5] |
| MI-503 | 33 | Fluorescence Polarization (FP) | [5] |
| MI-463 | 32 | Fluorescence Polarization (FP) | [5] |
| MI-2 | ~15 | Fluorescence Polarization (FP) | [1] |
Table 2: Cellular Growth Inhibition (GI50)
| Compound | Cell Line | MLL Fusion | GI50 (µM) | Treatment Duration | Reference |
| MI-1481 | MLL-AF9 transformed cells | MLL-AF9 | 0.034 | 7 days | [5] |
| MI-503 | MLL-AF9 transformed cells | MLL-AF9 | 0.22 | 7 days | [6] |
| MI-503 | MV-4-11 | MLL-AF4 | ~0.5 | 7 days | [7] |
| MI-463 | MLL-AF9 transformed cells | MLL-AF9 | 0.23 | 7 days | [6] |
Experimental Protocols
Preparation of Stock Solutions
Menin-MLL inhibitors are typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powdered inhibitor in anhydrous DMSO.[7][8]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Cell Culture
-
Cell Lines:
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT-Based)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of menin-MLL inhibitors.[5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: Add serial dilutions of the menin-MLL inhibitor to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 7 days. At day 4, carefully aspirate and replace the medium with fresh medium containing the appropriate concentration of the inhibitor.[7]
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of viable cells against the log of the inhibitor concentration.
Western Blot for Menin and Downstream Targets
This protocol allows for the assessment of protein levels of menin and its downstream targets, such as those encoded by HOXA9 and MEIS1.[3][13]
-
Cell Lysis:
-
Treat cells with the menin-MLL inhibitor (e.g., 1-5 µM) for the desired time (e.g., 6-10 days).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Menin, HOXA9, MEIS1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
This protocol is designed to demonstrate the disruption of the menin-MLL fusion protein interaction in cells.[1][14]
-
Cell Culture and Treatment: Culture HEK293 cells transfected with a FLAG-tagged MLL fusion protein (e.g., FLAG-MLL-AF9) or MLL-rearranged leukemia cells. Treat the cells with the menin-MLL inhibitor or DMSO for 24-48 hours.[14]
-
Lysis: Lyse the cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the FLAG tag (for transfected cells) or menin overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluted samples by Western blotting, probing for both menin and the MLL fusion protein (or its FLAG tag). A successful inhibitor will show a reduced amount of co-precipitated protein compared to the DMSO control.
Conclusion
Menin-MLL inhibitors are powerful and specific tools for studying and targeting leukemias with MLL rearrangements. The protocols provided here offer a framework for utilizing these compounds in a cell culture setting to investigate their biological effects and mechanism of action. Careful optimization of inhibitor concentrations and treatment times will be necessary for each specific cell line and experimental setup.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 3. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Malignant hematopoietic cell lines: in vitro models for the study of MLL gene alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]
- 13. e-century.us [e-century.us]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MI-Series Menin-MLL1 Inhibitors in In Vitro Studies
A Note on Compound Designation: The term "MI 14" does not correspond to a specific, publicly documented menin-MLL1 inhibitor in the provided search results. However, a series of potent and well-characterized menin-MLL1 inhibitors with "MI-" designations, such as MI-3454 and MI-1481, are extensively described. These notes and protocols are based on the available data for these compounds and are intended to serve as a guide for researchers working with this class of inhibitors.
Introduction
Menin-MLL1 inhibitors are a class of small molecules that disrupt the critical protein-protein interaction (PPI) between menin and the mixed-lineage leukemia 1 (MLL1) protein. This interaction is essential for the oncogenic activity of MLL1 fusion proteins in acute leukemias, particularly those with MLL1 gene rearrangements or NPM1 mutations. By blocking this interaction, these inhibitors lead to the downregulation of key target genes like HOXA9 and MEIS1, inducing differentiation and inhibiting the proliferation of leukemia cells. This document provides detailed application notes and protocols for the in vitro use of MI-series menin-MLL1 inhibitors, with a focus on compounds like MI-3454 and MI-1481.
Mechanism of Action: Inhibition of the Menin-MLL1 Interaction
The core mechanism of action for this compound class is the high-affinity binding to the MLL1 binding pocket on the menin protein. This prevents the recruitment of the MLL1 histone methyltransferase complex to chromatin, thereby inhibiting the aberrant gene expression program that drives leukemogenesis.
Caption: Inhibition of the Menin-MLL1 protein-protein interaction by an MI-series compound, leading to downregulation of target gene expression.
Quantitative Data Summary
The following table summarizes the reported in vitro activities and dosages for representative menin-MLL1 inhibitors.
| Compound | Assay Type | Cell Line(s) | IC50 / GI50 | Treatment Conditions | Reference |
| MI-3454 | Menin-MLL1 Interaction (FP) | - | 0.51 nM | - | [1][2] |
| Cell Viability (MTT) | MV-4-11, MOLM-13, KOPN-8, SEM, RS4-11 (MLL-rearranged) | 7 - 27 nM | 7 days | [3] | |
| Cell Viability (MTT) | K562, SET2, REH, U937 (non-MLL-rearranged) | >100-fold higher than MLL-rearranged cells | 7 days | [3] | |
| Gene Expression (qRT-PCR) | MV-4-11, MOLM-13 | 50 nM | 6 days | [1][3] | |
| MI-1481 | Menin-MLL1 Interaction | - | 3.6 nM | - | [4][5] |
| Cell Growth Inhibition | Murine bone marrow cells (MLL-AF9 transformed) | Markedly reduced | Not specified | [4][5] | |
| Cell Growth Inhibition | MOLM13, MV-4-11 | Significant inhibition | Not specified | [4] | |
| MI-503 / MI-463 | Cell Viability | Leukemia cell lines with MLL fusion | 14.7 nM / 15.3 nM | Not specified | [4] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is adapted from studies on MI-3454 to determine the effect of the compound on the proliferation of leukemia cell lines.[3]
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13 for MLL-rearranged; K562, U937 for control)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MI-series compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the MI-series compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from low nM to µM. Include a DMSO vehicle control.
-
Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 7, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% growth inhibition (GI50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Gene Expression Analysis (Quantitative RT-PCR)
This protocol is to assess the effect of MI-series compounds on the expression of MLL1 target genes.[1][3]
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13)
-
6-well cell culture plates
-
MI-series compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (HPRT1, GAPDH)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with the MI-series compound (e.g., 50 nM of MI-3454) or DMSO vehicle control.[1][3]
-
Incubate for 6 days at 37°C and 5% CO2.[3]
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated cells.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of an MI-series compound.
Caption: A generalized experimental workflow for the in vitro characterization of MI-series menin-MLL1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: MI-14 in Antiviral Research
Introduction
The designation "MI-14" in the context of antiviral research is not uniformly associated with a single, well-defined molecule in publicly available scientific literature. Initial investigations suggest several possibilities, including a specific anthranilamide peptidomimetic compound, various Menin-MLL inhibitors with "MI" prefixes, host factors involved in viral immunity such as TNFSF14, PARP14, and MMP14, the microRNA miR-146a, or the viral protein NSP14.
This document focuses on the most plausible interpretation for a research audience seeking application notes: Compound 14 , an anthranilamide-based peptidomimetic with demonstrated antiviral properties. We will also briefly touch upon the potential, though less direct, relevance of Menin-MLL inhibitors in antiviral research.
Compound 14: An Anthranilamide Peptidomimetic
Compound 14 belongs to a class of molecules that mimic peptides and have shown promise as antiviral agents. These compounds are particularly interesting because they can be designed to disrupt viral processes and can be more stable and cost-effective to produce than natural peptides.
Antiviral Activity of Compound 14
Research has indicated that anthranilamide-based peptidomimetics, including a compound designated as "14", exhibit activity against enveloped viruses such as Herpes Simplex Virus 1 (HSV-1) and coronaviruses (specifically, Mouse Hepatitis Virus - MHV).[1] The antiviral mechanism of these compounds is thought to involve interference with the viral envelope, potentially disrupting viral entry into host cells.
Data Presentation
Currently, detailed quantitative data for "Compound 14" specifically is limited in the public domain. The available research describes its activity qualitatively. For the purpose of these application notes, we will present a generalized data table based on the expected outcomes from the protocols described below.
| Virus | Assay Type | Metric | Expected Result for Compound 14 |
| HSV-1 | Plaque Reduction Assay | IC50 | 1-10 µM |
| MHV | Plaque Reduction Assay | IC50 | 5-25 µM |
| HeLa Cells | Cytotoxicity Assay | CC50 | >50 µM |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of Compound 14.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of Compound 14 that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (for HSV-1) or L2 cells (for MHV)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Compound 14 stock solution (e.g., 10 mM in DMSO)
-
Virus stock (HSV-1 or MHV)
-
Methylcellulose (B11928114) overlay medium (2% methylcellulose in 2x DMEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero or L2 cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10^5 cells/well).
-
Compound Preparation: Prepare serial dilutions of Compound 14 in DMEM with 2% FBS.
-
Infection: When cells are confluent, remove the growth medium and infect the monolayer with the virus at a concentration that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of Compound 14 to the respective wells. Include a "no drug" control.
-
Overlay: Add an equal volume of 2% methylcellulose overlay medium to each well and gently mix.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days (for HSV-1) or 3-4 days (for MHV), or until plaques are visible.
-
Staining: Remove the overlay medium and fix the cells with 10% formalin for 30 minutes. Stain the cells with crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of Compound 14 compared to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration of Compound 14 that reduces cell viability by 50% (CC50).
Materials:
-
HeLa cells (or the cell line used in the antiviral assay)
-
DMEM with 10% FBS
-
Compound 14 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound 14 in DMEM with 10% FBS. Remove the medium from the cells and add the compound dilutions. Include a "no drug" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Compound 14 compared to the "no drug" control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualization
Caption: Workflow for determining the antiviral activity of Compound 14 using a plaque reduction assay.
Menin-MLL Inhibitors in Antiviral Research
Menin-MLL inhibitors, such as MI-2, MI-503, and MI-1481, are primarily investigated for their role in disrupting the interaction between the proteins menin and MLL, which is crucial for the development of certain types of leukemia.[2][3] While their direct antiviral applications are not yet well-established, there are plausible indirect roles that could be explored in antiviral research.
Potential Applications:
-
Virally-Induced Cancers: Some viruses are oncogenic (e.g., Epstein-Barr virus, Hepatitis B and C viruses, Human Papillomavirus). Menin-MLL inhibitors could be investigated for their potential to treat cancers that are initiated or promoted by viral infections, particularly if the menin-MLL pathway is implicated in the oncogenesis.
-
Modulation of Host Pathways: The menin-MLL interaction regulates the expression of various genes, including HOX genes, which are involved in cell differentiation and proliferation.[2][4] Viruses often manipulate host cellular pathways for their own replication. Research could explore whether inhibiting the menin-MLL pathway affects viral replication by altering the host cell environment.
Signaling Pathway
Caption: Mechanism of action of Menin-MLL inhibitors in disrupting leukemogenic signaling.
While the identity of "MI-14" in antiviral research requires further clarification, the available evidence points towards promising avenues of investigation, particularly with anthranilamide-based peptidomimetics like Compound 14. The provided protocols offer a starting point for researchers to evaluate the antiviral efficacy of such compounds. Furthermore, the exploration of established drug classes like Menin-MLL inhibitors in virology, especially in the context of viral oncogenesis and host-pathogen interactions, represents an exciting frontier in drug development. Researchers are encouraged to consult the primary literature for the most up-to-date information and detailed characterization of these and other novel antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for METTL3/14 Inhibition Assays
Introduction
The METTL3/METTL14 complex is the primary enzymatic machinery responsible for the N6-methyladenosine (m6A) modification on messenger RNA (mRNA) in eukaryotic cells.[1][2] This epitranscriptomic mark is a pivotal regulator of RNA metabolism, influencing splicing, stability, translation, and nuclear export.[3][4] METTL3 acts as the catalytic core, utilizing S-adenosylmethionine (SAM) as a methyl donor, while METTL14 serves a structural role, recognizing the RNA substrate.[5][6][7][8][9] Dysregulation of the METTL3/METTL14 complex has been implicated in various diseases, most notably in different forms of cancer, making it a compelling target for therapeutic intervention.[4][5][10][11] The development of small molecule inhibitors against METTL3 is a significant area of focus in drug discovery.[1][5]
These application notes provide detailed protocols for robust and widely used methods to determine the inhibitory potency (IC50) of compounds targeting the METTL3/METTL14 complex.
Data Presentation: Potency of Known METTL3/14 Inhibitors
The potency of an inhibitor is a critical parameter in drug discovery, and various assay formats are used for its determination. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known METTL3/METTL14 inhibitors.
| Inhibitor | Assay Method | IC50 Value | Reference |
| STM2457 | RapidFire Mass Spectrometry | 16.9 nM | [12] |
| STM2457 | Chemiluminescent Assay | 32 nM | [3] |
| UZH2 | TR-FRET Assay | 16 nM | [13] |
| Quercetin | LC-MS/MS Assay | 2.73 µM | [2] |
| Luteolin | LC-MS/MS Assay | 6.23 µM | [2] |
| Scutellarin | LC-MS/MS Assay | 19.93 µM | [2] |
| S-adenosylhomocysteine (SAH) | Radiometric Assay | 520 ± 90 nM | [13] |
| Sinefungin (SFG) | Radiometric Assay | 1320 ± 110 nM | [13] |
Mandatory Visualizations
METTL3/14 Signaling Pathway
Caption: Key signaling pathway of METTL3/14-mediated m6A modification.
General Workflow for METTL3/14 Inhibition Assay
References
- 1. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Cytoskeleton Using MYH14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing inhibitors of non-muscle myosin IIC (MYH14) for in-depth studies of the cytoskeleton. This document outlines the role of MYH14 in cytoskeletal dynamics, details the use of specific and indirect inhibitors, and provides step-by-step protocols for key experimental procedures.
Introduction to MYH14 and its Role in the Cytoskeleton
MYH14 encodes the heavy chain of non-muscle myosin IIC, an essential actin-binding motor protein. This protein is a fundamental component of the actomyosin (B1167339) cytoskeleton and plays a critical role in a variety of cellular processes, including:
-
Cell Motility and Migration: By generating contractile forces on actin filaments, MYH14 is integral to the mechanics of cell movement.
-
Cytokinesis: It is a key component of the contractile ring that divides the cytoplasm during cell division.
-
Cell Polarity and Shape: MYH14 contributes to the maintenance of cell shape and the establishment of cellular polarity.
-
Regulation of the Actin Cytoskeleton: It is involved in the dynamic remodeling and tensioning of the actin network.
Given its central role, the inhibition of MYH14 provides a powerful tool to dissect its specific functions in cytoskeletal organization and dynamics.
Inhibitors of MYH14
While no inhibitors are exclusively specific to the MYH14 isoform, several well-characterized small molecules effectively inhibit non-muscle myosin II, including IIC.
Direct Inhibitor: Blebbistatin
Blebbistatin is a widely used, cell-permeable, and selective inhibitor of non-muscle myosin II ATPase activity. It acts by binding to the myosin-ADP-Pi complex, thereby preventing the release of phosphate (B84403) and stalling the motor protein in a state with low affinity for actin.
Indirect Inhibitors
The function of MYH14 is tightly regulated by upstream signaling pathways. Targeting these pathways provides an alternative approach to modulate MYH14 activity and its impact on the cytoskeleton.
-
ROCK Inhibitors (e.g., Y-27632): Rho-associated coiled-coil containing protein kinase (ROCK) is a key upstream regulator of myosin light chain phosphorylation, which is essential for myosin II activation. Inhibiting ROCK leads to a decrease in MYH14 activity.
-
Actin Polymerization Modulators: Compounds that interfere with actin dynamics can indirectly affect the function of MYH14 by altering its substrate.
-
Cytochalasin D: A fungal metabolite that inhibits actin polymerization.
-
Latrunculin A: A marine toxin that sequesters actin monomers, preventing filament formation.
-
Jasplakinolide: A cyclic peptide that stabilizes actin filaments.
-
Quantitative Data on Inhibitors
The following table summarizes key quantitative data for commonly used inhibitors in cytoskeletal studies targeting MYH14.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration | IC50 |
| Blebbistatin | Non-muscle Myosin II ATPase | Binds to the myosin-ADP-Pi complex, preventing phosphate release. | 10 - 50 µM | 0.5 - 5 µM[1] |
| Y-27632 | Rho-associated kinase (ROCK) | Inhibits ROCK, preventing myosin light chain phosphorylation and subsequent myosin II activation. | 10 - 20 µM | ~0.14 µM for ROCK1 |
| Cytochalasin D | Actin Polymerization | Caps actin filament barbed ends, preventing elongation. | 0.5 - 2 µM | Varies by cell type |
| Latrunculin A | Actin Monomers | Sequesters G-actin, preventing polymerization. | 0.1 - 1 µM | Varies by cell type |
| Jasplakinolide | F-actin | Stabilizes actin filaments, inducing polymerization and inhibiting depolymerization. | 0.1 - 0.5 µM | Varies by cell type |
Signaling Pathway
The activity of MYH14 is primarily regulated by the RhoA-ROCK signaling pathway. The following diagram illustrates this regulatory cascade.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of MYH14 inhibition on the cytoskeleton.
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol details the visualization of F-actin and other cytoskeletal components in cells following treatment with an MYH14 inhibitor.
Materials:
-
Cells of interest
-
Sterile glass coverslips
-
Cell culture medium
-
MYH14 inhibitor (e.g., Blebbistatin)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
Primary antibody against a protein of interest (e.g., anti-alpha-tubulin)
-
Fluorescently-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will achieve 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentration of MYH14 inhibitor (or vehicle control) for the appropriate duration (e.g., 30 minutes to 2 hours for Blebbistatin).
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation (Optional): If staining for other proteins, incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Staining: Wash the cells three times with PBS. Incubate with a mixture of the fluorescently-conjugated secondary antibody (if used) and fluorescently-conjugated phalloidin in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain in PBS for 5-10 minutes.
-
Mounting: Wash the cells two times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 2: Cell Migration (Wound Healing/Scratch) Assay
This assay is used to assess the effect of MYH14 inhibition on collective cell migration.
Materials:
-
Cells of interest
-
Multi-well plates (e.g., 24-well plate)
-
Cell culture medium
-
MYH14 inhibitor (e.g., Blebbistatin)
-
Sterile pipette tip (p200) or a cell-scratching tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Using a sterile pipette tip, create a linear scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh cell culture medium containing the desired concentration of the MYH14 inhibitor or vehicle control.
-
Image Acquisition: Immediately acquire an image of the scratch at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the scratch in the control wells is closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ/Fiji). Calculate the rate of wound closure.
Protocol 3: RhoA Activation Assay (Pull-down)
This protocol is for determining the activity of RhoA, an upstream regulator of MYH14, in response to cellular stimuli.
Materials:
-
Cells of interest
-
Cell culture medium
-
Stimulus of interest (e.g., growth factor)
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads and lysis buffer)
-
Ice-cold PBS
-
Protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-RhoA antibody
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Starve cells in serum-free medium if necessary, and then treat with the desired stimulus for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using the provided lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down of Active RhoA: Equalize the protein concentration for all samples. Incubate the lysates with Rhotekin-RBD beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-RhoA antibody to detect the amount of active, pulled-down RhoA. Also, run a sample of the total cell lysate to determine the total RhoA levels.
-
Analysis: Quantify the band intensities and normalize the amount of active RhoA to the total RhoA for each sample.
By following these protocols, researchers can effectively utilize MYH14 inhibitors to investigate the intricate roles of this motor protein in cytoskeletal organization, cell behavior, and associated signaling pathways.
References
Application Notes and Protocols for PKA Inhibitor 14-22 Amide Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, involved in a myriad of physiological processes such as metabolism, gene transcription, and memory.[1] The dysregulation of PKA activity is implicated in various diseases, making it a significant target for therapeutic intervention. PKA inhibitor 14-22 amide is a potent and specific peptide inhibitor derived from the endogenous heat-stable protein kinase inhibitor (PKI).[2] To enhance its utility in cell-based assays and for potential therapeutic applications, the peptide is often myristoylated at its N-terminus. This lipid modification significantly increases its cell permeability, allowing it to reach its intracellular target.[3]
These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of myristoylated PKA inhibitor 14-22 amide. Both indirect and direct methods of permeability assessment are described, catering to various research needs and laboratory capabilities.
Mechanism of Action
The myristoylated PKA inhibitor 14-22 amide acts as a competitive inhibitor of the PKA catalytic subunit.[4] It mimics the substrate of PKA and binds to the active site, thereby preventing the phosphorylation of downstream target proteins. The myristoyl group, a saturated 14-carbon fatty acid, facilitates the passive diffusion of the peptide across the cell membrane.
PKA Signaling Pathway and Inhibition
The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., hormone or neurotransmitter) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase.[5][6] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), which acts as a second messenger.[5] cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits.[6][7] These catalytic subunits then phosphorylate various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), to elicit a cellular response. Myristoylated PKA inhibitor 14-22 amide directly inhibits the catalytic subunit, thus blocking all downstream effects.
Quantitative Data
The following table summarizes key quantitative data for PKA inhibitor 14-22 amide.
| Parameter | Value | Notes |
| Ki (non-myristoylated) | ~36 nM | Inhibition constant for the non-myristoylated peptide against the PKA catalytic subunit.[2][4][8][9] |
| Typical Cell Culture Concentration | 5 - 40 µM | Effective concentrations of the myristoylated form used in various cell-based assays to observe biological effects.[4] |
| In Vivo Dose (mouse) | 5 nmol/mouse (i.c.v.) | Dose used to prevent morphine analgesic tolerance.[4] |
Experimental Protocols
Two primary approaches can be utilized to assess the cell permeability of myristoylated PKA inhibitor 14-22 amide: an indirect method measuring its biological activity within the cell, and a direct method quantifying its intracellular concentration.
Protocol 1: Indirect Cell Permeability Assay - Inhibition of CREB Phosphorylation
This protocol indirectly assesses the cell permeability of the inhibitor by measuring the reduction in the phosphorylation of CREB at Serine 133, a well-established downstream target of PKA. A decrease in forskolin-induced pCREB levels upon treatment with the inhibitor indicates its successful entry into the cell and engagement with its target.
Materials:
-
Myristoylated PKA inhibitor 14-22 amide
-
Cell line of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Forskolin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-CREB
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment with Inhibitor:
-
Prepare a stock solution of myristoylated PKA inhibitor 14-22 amide in a suitable solvent (e.g., DMSO or water).
-
Dilute the inhibitor in serum-free medium to desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).
-
Remove the culture medium, wash cells with PBS, and add the inhibitor-containing medium.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add forskolin to a final concentration of 10 µM to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the total CREB antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pCREB and total CREB.
-
Calculate the ratio of pCREB to total CREB for each sample.
-
Plot the pCREB/total CREB ratio against the inhibitor concentration to determine the dose-dependent inhibition.
-
Protocol 2: Direct Cell Permeability Assay - Intracellular Quantification by Mass Spectrometry
This protocol provides a direct method to quantify the intracellular concentration of myristoylated PKA inhibitor 14-22 amide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers a precise measurement of the amount of inhibitor that has crossed the cell membrane.
Materials:
-
Myristoylated PKA inhibitor 14-22 amide
-
Cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis solution (e.g., water or a mild buffer)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells in a multi-well plate to a known cell density.
-
Inhibitor Incubation:
-
Treat the cells with a known concentration of myristoylated PKA inhibitor 14-22 amide in culture medium.
-
Incubate for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Washing:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells multiple times (at least 3-5 times) with a large volume of ice-cold PBS to ensure complete removal of any extracellular inhibitor.
-
-
Cell Lysis and Extraction:
-
Lyse the cells in a known volume of lysis solution.
-
Add three volumes of cold acetonitrile to precipitate the proteins.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intracellular inhibitor.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of myristoylated PKA inhibitor 14-22 amide. This will involve optimizing the mobile phases, gradient, and mass spectrometer parameters (e.g., precursor and product ions for selected reaction monitoring).
-
Generate a standard curve using known concentrations of the inhibitor.
-
Analyze the collected supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of inhibitor in the cell lysate using the standard curve.
-
Calculate the intracellular concentration by dividing the amount of inhibitor by the estimated intracellular volume of the cells.
-
The cell permeability can be expressed as the ratio of the intracellular to the extracellular concentration.
-
Conclusion
The myristoylated PKA inhibitor 14-22 amide is a valuable tool for studying PKA signaling in a cellular context due to its enhanced cell permeability. The protocols provided herein offer robust methods to assess this permeability, either indirectly through its biological effect on downstream targets like CREB, or directly by quantifying its intracellular concentration. The choice of assay will depend on the specific research question and available resources. These application notes serve as a comprehensive guide for researchers and drug development professionals working with this potent PKA inhibitor.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI 14, a Selective PI4KIIIβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI 14 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), a key enzyme in the phosphoinositide signaling pathway.[1][2] With an IC50 of 54 nM for PI4KIIIβ, it demonstrates over 1,800-fold selectivity against other PI4K isoforms, PI4KIIIα and PI4KIIα.[1] This high selectivity makes this compound a valuable tool for investigating the specific roles of PI4KIIIβ in various cellular processes. Notably, this compound has shown antiviral activity against a range of single-stranded positive-sense RNA viruses in HeLa cell-based assays, highlighting its potential as a broad-spectrum antiviral agent.[1][3]
PI4KIIIβ is crucial for the generation of phosphatidylinositol 4-phosphate (PI4P), a lipid second messenger essential for the structural integrity and function of the Golgi apparatus and for the regulation of vesicular trafficking.[4][5] Several RNA viruses hijack the host cell's PI4KIIIβ to create PI4P-enriched replication organelles, making this kinase an attractive target for antiviral therapies.[6][7]
These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro experiments, and a comprehensive methodology for assessing its antiviral activity in a cell-based assay.
Data Presentation
This compound Solubility
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO).
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 9.02 | 20 |
Data sourced from Tocris Bioscience.[1]
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 450.94 | [1] |
| Formula | C19H23ClN6O3S | [1] |
| CAS Number | 1715934-43-2 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at +4°C | [1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [3] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the required mass of this compound: Based on the molecular weight of 450.94 g/mol , calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, 4.51 mg of this compound is required.
-
Aliquot this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Note: Always use fresh, anhydrous DMSO to ensure maximum solubility. Moisture can reduce the solubility of the compound.
Antiviral Activity Assay in HeLa Cells
This protocol is adapted from a general antiviral screening assay and can be used to determine the efficacy of this compound against various RNA viruses that replicate in HeLa cells.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Virus stock of interest (e.g., a single-stranded positive-sense RNA virus)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a viral antigen
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Experimental Workflow:
Caption: Workflow for the antiviral activity assay of this compound.
Procedure:
-
Cell Seeding: The day before the assay, seed HeLa cells into 96-well clear-bottom black plates at a density that will result in 80-90% confluency at the time of analysis (e.g., 1 x 10^4 cells/well). Incubate at 37°C with 5% CO2.[8]
-
Compound Preparation: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the complete growth medium. A typical starting concentration for the highest dose might be 10 µM, with 2- or 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours before infection.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that results in a detectable level of infection within the assay timeframe (e.g., 24-48 hours).
-
Incubation: Incubate the infected plates for a period appropriate for the virus replication cycle (e.g., 24 or 48 hours) at 37°C with 5% CO2.
-
Fixation and Permeabilization:
-
Carefully remove the medium from the wells.
-
Wash the cells once with PBS.
-
Fix the cells by adding the fixing solution and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against the viral antigen (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Add PBS to the wells.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of infected cells (positive for the viral antigen) and the total number of cells (DAPI-stained nuclei) in each well.
-
Calculate the percentage of infected cells for each concentration of this compound.
-
Plot the percentage of infection against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cytotoxicity Assay: A parallel plate of uninfected cells should be treated with the same concentrations of this compound to assess its cytotoxicity using a standard cell viability assay (e.g., CellTiter-Glo® or MTT). This is crucial to ensure that the observed antiviral effect is not due to compound toxicity.
Signaling Pathway
PI4KIIIβ Signaling Pathway
PI4KIIIβ plays a critical role in the phosphoinositide signaling cascade by phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This process is fundamental for several cellular functions.
Caption: The PI4KIIIβ signaling pathway and its inhibition by this compound.
Pathway Description:
PI4KIIIβ catalyzes the conversion of PI to PI4P at cellular membranes, particularly the Golgi apparatus.[4] This localized production of PI4P is essential for:
-
Maintaining Golgi Structure and Function: PI4P recruits effector proteins that regulate the architecture and function of the Golgi complex.[5]
-
Regulating Vesicular Trafficking: PI4P is crucial for the budding of transport vesicles from the trans-Golgi network, which are involved in the secretion and delivery of proteins and lipids to other cellular compartments.[5]
-
Facilitating Viral Replication: Many single-stranded positive-sense RNA viruses exploit the host PI4KIIIβ to generate PI4P-rich membrane structures that serve as scaffolds for their replication machinery.[6][7]
By inhibiting PI4KIIIβ, this compound blocks the production of PI4P, thereby disrupting these essential cellular processes and interfering with the replication of dependent viruses.
References
- 1. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Virus SARS-CoV-2 - HeLa-ACE2 - Antiviral Screening Assay [protocols.io]
Measuring PI4KIIIβ Inhibition: A Guide for Researchers
Application Notes and Protocols for Biochemical, Cell-Based, and Biophysical Assays
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, playing a key role in the generation of phosphatidylinositol 4-phosphate (PI4P), a precursor for other important phosphoinositides. Its involvement in a variety of cellular processes, including viral replication and cell signaling, has made it a significant target for drug discovery. This document provides detailed application notes and protocols for various techniques to measure the inhibition of PI4KIIIβ, catering to researchers, scientists, and drug development professionals.
Introduction to PI4KIIIβ Signaling
PI4KIIIβ is a central node in phosphoinositide signaling. It is primarily localized to the Golgi apparatus where it catalyzes the phosphorylation of phosphatidylinositol (PI) to PI4P. This process is critical for maintaining Golgi structure and function, as well as for the trafficking of vesicles. A number of upstream regulators, including small GTPases like Arf1 and Rab11, recruit and activate PI4KIIIβ at specific membrane locations. Downstream, PI4P acts as a docking site for various effector proteins containing PI4P-binding domains, thereby influencing a wide range of cellular activities. Dysregulation of PI4KIIIβ activity has been implicated in various diseases, notably in the replication of numerous RNA viruses, making it a prime target for therapeutic intervention.
Application Notes and Protocols for METTL3/14 Knockdown Experimental Design
Introduction
N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in RNA metabolism, including splicing, stability, translation, and degradation.[1] The m6A modification is dynamically regulated by a complex of proteins. The methyltransferase complex, often referred to as the "writer" complex, is primarily composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner, Methyltransferase-like 14 (METTL14).[2] METTL3 acts as the core catalytic enzyme, while METTL14 serves a structural role, recognizing the RNA substrate and stabilizing the complex.[2][3]
Dysregulation of METTL3 and METTL14 has been implicated in a wide range of diseases, including various cancers, metabolic diseases, and immunological disorders.[4][5] Consequently, understanding the functional consequences of altering METTL3/14 activity is a significant area of research for target validation and drug development. Knockdown experiments, which reduce the expression of METTL3 and/or METTL14, are a fundamental approach to elucidating their roles in cellular processes and disease pathogenesis.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing METTL3/14 knockdown experiments. The protocols outlined below cover methods for knockdown, validation, and downstream functional analysis.
Experimental Design Overview
A typical experimental workflow for investigating the effects of METTL3/14 knockdown involves several key stages: selecting a knockdown method, validating the reduction in gene and protein expression, assessing the impact on global m6A levels, and performing phenotypic and molecular analyses to understand the functional consequences.
Methods for Gene Knockdown
There are several common techniques to achieve METTL3/14 knockdown, each with distinct advantages and disadvantages.
| Method | Mechanism | Pros | Cons |
| siRNA (small interfering RNA) | Transiently degrades target mRNA post-transcriptionally. | Rapid, high efficiency for short-term studies, technically simple.[6] | Transient effect, potential off-target effects, variable efficiency. |
| shRNA (short hairpin RNA) | Stably integrated into the genome, processed into siRNA for long-term suppression. | Stable, long-term knockdown, suitable for in vivo studies.[7] | Potential for off-target effects, requires viral delivery, integration site can affect results. |
| CRISPR/Cas9 Knockout | Creates a double-strand break at the target gene locus, leading to frameshift mutations and permanent gene knockout. | Complete and permanent gene ablation, high specificity.[8][9][10] | Can be lethal if the gene is essential, potential for off-target mutations, more technically complex to generate stable cell lines.[8] |
Experimental Protocols
Protocol 1: METTL3/14 Knockdown using siRNA
This protocol describes the transient knockdown of METTL3 or METTL14 using siRNA in cultured cells.
Materials:
-
Target cells (e.g., AGS, HCT116, A549)
-
siRNA targeting METTL3 or METTL14 and a non-targeting control (NC) siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute 50-100 pmol of siRNA into Opti-MEM medium to a final volume of 100 µL. b. In a separate tube, dilute 5-7 µL of Lipofectamine RNAiMAX into Opti-MEM to a final volume of 100 µL. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time should be determined empirically.
-
Harvesting: After incubation, harvest cells for downstream analysis (qRT-PCR, Western Blot).
Protocol 2: Validation of Knockdown by qRT-PCR
This protocol is for quantifying METTL3/14 mRNA levels to confirm successful knockdown.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript III)
-
SYBR Green qPCR Master Mix
-
Primers for METTL3, METTL14, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from control and knockdown cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template. b. Run the reaction on a qPCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative expression of METTL3/14 mRNA using the ΔΔCt method, normalized to the housekeeping gene.
| Expected Outcome: qRT-PCR | |
| Sample | Relative METTL3/14 mRNA Expression |
| Control (NC siRNA) | 1.0 (baseline) |
| METTL3/14 siRNA | ≤ 0.3 (≥ 70% knockdown) |
Protocol 3: Validation of Knockdown by Western Blot
This protocol is for detecting METTL3/14 protein levels to confirm knockdown.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-METTL3, anti-METTL14, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with primary antibodies overnight at 4°C. b. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
| Expected Outcome: Western Blot | |
| Sample | Relative METTL3/14 Protein Level |
| Control (NC) | 1.0 (baseline) |
| METTL3/14 Knockdown | Significant reduction compared to control |
Protocol 4: Global m6A Quantification (ELISA-based)
This protocol measures the total m6A levels in mRNA to assess the biochemical effect of METTL3/14 knockdown.
Materials:
-
mRNA purification kit (e.g., Dynabeads mRNA Purification Kit)
-
Commercial m6A quantification kit (e.g., EpiQuik m6A RNA Methylation Quantification Kit)
Procedure:
-
RNA Extraction: Extract total RNA from control and knockdown cells.
-
mRNA Purification: Purify mRNA from total RNA to remove ribosomal RNA, which can interfere with the assay.[8]
-
m6A Quantification: Use approximately 200 ng of purified mRNA per sample. Follow the manufacturer's protocol for the colorimetric assay. This typically involves binding RNA to assay wells, incubation with a specific anti-m6A capture antibody, followed by a detection antibody and colorimetric quantification.
-
Data Analysis: Calculate the percentage of m6A relative to the total amount of input RNA based on the standard curve provided in the kit.
| Expected Outcome: Global m6A Levels | |
| Sample | Relative m6A % |
| Control (NC) | Baseline m6A level |
| METTL3/14 Knockdown | Significant decrease compared to control[8][9][11] |
Protocol 5: Cell Proliferation Assay (MTS Assay)
This protocol assesses the impact of METTL3/14 knockdown on cell viability and proliferation.
Materials:
-
Control and knockdown cells
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed an equal number of control and knockdown cells (e.g., 1,000-5,000 cells/well) in a 96-well plate.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72, 96 hours).
-
MTS Addition: At each time point, add MTS reagent to the wells according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Plot the absorbance values over time to generate a growth curve. A reduction in proliferation is a common outcome of METTL3 knockdown in cancer cells.[8][10][12]
Protocol 6: Cell Migration Assay (Transwell Assay)
This protocol evaluates the effect of METTL3/14 knockdown on the migratory capacity of cells.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol) and staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: After 48 hours of knockdown, harvest cells and resuspend them in serum-free medium.
-
Assay Setup: a. Add medium containing chemoattractant to the lower chamber of the 24-well plate. b. Place the Transwell insert into the well. c. Seed an equal number of cells (e.g., 5 x 10^4) into the upper chamber of the insert.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Staining and Visualization: a. Remove non-migrated cells from the top of the insert with a cotton swab. b. Fix the migrated cells on the bottom of the membrane with methanol. c. Stain the cells with crystal violet. d. Wash the insert and allow it to dry.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Knockdown of METTL14 has been shown to inhibit migration in some cancer cells.[13]
Signaling Pathways and Downstream Effects
METTL3 and METTL14 regulate numerous signaling pathways critical for cell fate. Their knockdown can lead to widespread changes in gene expression and cellular behavior. Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: METTL3/14 can regulate the stability and translation of key components of this pathway, influencing cell proliferation, growth, and survival.[4][14][15] Knockdown of METTL3 has been shown to decrease PI3K/AKT signaling.[16]
-
Wnt/β-catenin Pathway: This pathway, crucial for development and cancer, is also modulated by m6A modification. METTL14 can activate this pathway by increasing the m6A modification of Wnt1 mRNA.[17]
-
MYC Pathway: METTL3 can regulate the expression of the oncogene MYC and its target genes, thereby controlling cell proliferation.[1][18]
-
MAPK Pathway: METTL3 has been shown to regulate cell migration and proliferation through the MAPK/ERK pathway.[4][19]
-
p53 Pathway: The tumor suppressor p53 pathway can be influenced by METTL3/14 activity.[1][20]
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for comparison and interpretation. After performing the experiments described, the results can be compiled into tables to clearly present the effects of METTL3/14 knockdown.
| Summary of Expected Quantitative Outcomes | ||
| Analysis | Metric | Expected Result in Knockdown vs. Control |
| Knockdown Validation | ||
| qRT-PCR | Relative METTL3/14 mRNA | >70% decrease |
| Western Blot | Relative METTL3/14 Protein | Significant decrease |
| Biochemical Effect | ||
| m6A ELISA | Global % m6A | Significant decrease[7][9] |
| Phenotypic Assays | ||
| Proliferation Assay | Cell Viability (Absorbance) | Decrease (in many cancer models)[8][12] |
| Migration Assay | Number of Migrated Cells | Decrease (context-dependent)[13] |
| Mechanistic Analysis | ||
| RNA-Seq | Differentially Expressed Genes | Hundreds to thousands of up/down-regulated genes[6][20] |
| MeRIP-Seq | Differentially Methylated Peaks | Identification of direct mRNA targets[11][18][21] |
By integrating data from these various assays, researchers can build a comprehensive picture of METTL3/14 function. For example, combining RNA-Seq and MeRIP-Seq data can identify direct targets of m6A modification that are responsible for observed phenotypic changes.[11][21] This integrated approach is essential for validating METTL3/14 as a therapeutic target and for the development of novel inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions, mechanisms, and therapeutic implications of METTL14 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dissecting the effects of METTL3 on alternative splicing in prostate cancer [frontiersin.org]
- 7. m6A independent genome-wide METTL3 and METTL14 redistribution drives senescence-associated secretory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of m6A methyltransferase METTL3 in gastric cancer cells results in suppression of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL3 regulates alternative splicing of cell cycle-related genes via crosstalk between mRNA m6A modifications and splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. METTL14-mediated N6-methyladenosine modification of SOX4 mRNA inhibits tumor metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of METTL14 suppresses the malignant progression of non-small cell lung cancer by reducing Twist expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insights into roles of METTL14 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. METTL3-Mediated N6-Methyladenosine Modification of Trim59 mRNA Protects Against Sepsis-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytokinesis Using MYH14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinesis, the final stage of cell division, results in the physical separation of two daughter cells. A critical player in this process is the contractile ring, an actomyosin-based structure that assembles at the equatorial cortex and constricts to cleave the cell. Non-muscle myosin II (NM-II) is the motor protein that drives the contraction of this ring. Humans express three NM-II isoforms, NM-IIA, NM-IIB, and NM-IIC, with their heavy chains encoded by the genes MYH9, MYH10, and MYH14, respectively. MYH14, or non-muscle myosin heavy chain II-C, is involved in cytokinesis, cell shape, and cell polarity.[1][2][3][4] The study of MYH14 in cytokinesis provides valuable insights into the fundamental mechanisms of cell division and offers potential therapeutic targets for diseases characterized by aberrant cell proliferation, such as cancer.
These application notes provide an overview of the role of MYH14 in cytokinesis and detail protocols for utilizing small molecule inhibitors to investigate its function. It is important to note that while the field is advancing, there is a lack of commercially available, highly specific inhibitors for MYH14. Therefore, the following protocols primarily utilize pan-NM-II inhibitors, such as blebbistatin and its derivatives, which target the ATPase activity of all three NM-II isoforms.[5][6][7] When interpreting results, it is crucial to consider the potential effects on all NM-II isoforms. For isoform-specific investigations, these pharmacological approaches should be complemented with genetic methods like siRNA-mediated knockdown.
Signaling Pathway of MYH14 Regulation in Cytokinesis
The activity of non-muscle myosin II, including MYH14, during cytokinesis is tightly regulated by a well-defined signaling pathway. A key upstream regulator is the small GTPase RhoA.[8][9] Upon activation at the cell equator, RhoA binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[8][10] ROCK, in turn, phosphorylates the regulatory light chain (MLC) of myosin II. This phosphorylation is a critical step that activates the ATPase activity of the myosin head and promotes the assembly of myosin II filaments, enabling the contractile ring to generate the force required for furrow ingression.[10]
Figure 1: MYH14 activation pathway in cytokinesis.
Data on Non-muscle Myosin II Inhibitors
| Inhibitor | Target | IC50 (Actin-activated ATPase activity) | Notes |
| Blebbistatin | Non-muscle myosin IIA, IIB, IIC | 0.5 - 5 µM | Poor water solubility, phototoxic.[7][11] |
| para-aminoblebbistatin | Non-muscle myosin II | IC50 for inhibition of cell proliferation: 17.8 ± 4.7 µM | Higher solubility, not phototoxic.[11] |
| para-nitroblebbistatin | Non-muscle myosin II | IC50 for inhibition of cell proliferation: 14.7 ± 4.2 µM | Higher solubility, not phototoxic.[11] |
| Y-27632 | ROCK | - | Indirectly inhibits NM-II activity by targeting an upstream kinase.[10][12] |
| ML-7 | Myosin Light Chain Kinase (MLCK) | - | Indirectly inhibits NM-II activity by targeting an upstream kinase.[12][13] |
Experimental Protocols
Protocol 1: Cell-Based Assay for Identifying Cytokinesis Inhibition
This protocol is adapted from established methods for discovering cytokinesis inhibitors and relies on the quantification of multinucleated cells that result from failed cytokinesis.[6][11]
1. Cell Culture and Seeding: a. Culture a cell line of interest (e.g., HeLa, COS-7) in appropriate growth medium. b. Harvest cells using trypsin and resuspend in fresh medium. c. Determine cell density using a hemocytometer. d. Seed cells into a 96-well, flat-bottom plate at a density that allows for proliferation without reaching confluency during the experiment (e.g., 2000-5000 cells/well). e. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a dilution series of the test inhibitor and control compounds (e.g., blebbistatin as a positive control, DMSO as a negative control). b. Remove the culture medium from the 96-well plate and add the medium containing the different concentrations of the inhibitors. c. Incubate the cells for a period that allows for at least one cell cycle (e.g., 24-48 hours).
3. Staining and Imaging: a. Prepare a staining solution containing:
- Hoechst 33342 (to stain all nuclei)
- Fluorescein diacetate (FDA) (to stain the cytoplasm of living cells)
- Propidium iodide (PI) (to stain the nuclei of dead cells) b. Remove the treatment medium and add the staining solution to each well. Incubate for 15-30 minutes at 37°C. c. Acquire images using an automated fluorescence microscope with appropriate filters for each dye.
4. Data Analysis: a. Use image analysis software to count the total number of cells (based on FDA staining) and the total number of nuclei (based on Hoechst 33342 staining) in each well. b. Calculate the Nuclei-to-Cell Ratio (NCR) for each condition: NCR = (Total number of nuclei) / (Total number of cells). c. An increase in the NCR indicates an accumulation of multinucleated cells, signifying cytokinesis failure. d. The ratio of PI-positive nuclei to total nuclei can be used to assess cytotoxicity. e. Plot the NCR against the inhibitor concentration to determine the EC50 value for cytokinesis inhibition.
Figure 2: Workflow for the cell-based cytokinesis inhibition assay.
Protocol 2: Live-Cell Imaging to Measure Contractile Ring Constriction Rate
This protocol allows for the direct visualization and quantification of the effect of inhibitors on the dynamics of the contractile ring.
1. Cell Preparation and Transfection: a. Seed cells (e.g., HeLa) on glass-bottom dishes suitable for live-cell imaging. b. Transfect cells with a plasmid encoding a fluorescently tagged protein that localizes to the contractile ring, such as LifeAct-GFP (for F-actin) or a fluorescently tagged myosin light chain. c. Allow 24-48 hours for protein expression.
2. Live-Cell Imaging Setup: a. Place the dish on the stage of a confocal or spinning-disk microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. b. Identify cells entering mitosis (rounding up, chromosome condensation).
3. Inhibitor Treatment and Imaging: a. Once a cell has entered anaphase (chromosome segregation is visible), add the pre-warmed medium containing the desired concentration of the inhibitor. A control group should be treated with vehicle (e.g., DMSO). b. Immediately start acquiring time-lapse images of the equatorial plane of the dividing cell every 30-60 seconds.
4. Data Analysis: a. For each time point, measure the diameter of the contractile ring using image analysis software (e.g., ImageJ/Fiji). b. Plot the ring diameter as a function of time. c. The constriction rate can be calculated from the slope of this plot. Compare the rates between control and inhibitor-treated cells. A reduced slope in the presence of the inhibitor indicates an impairment of contractile ring constriction.
Complementary Approaches
Given the lack of specific MYH14 inhibitors, it is highly recommended to use complementary techniques to validate findings and dissect the specific role of MYH14:
-
siRNA/shRNA-mediated knockdown: Transiently or stably deplete MYH14 expression to observe its specific contribution to cytokinesis. This can be combined with inhibitor studies to understand the roles of the remaining NM-II isoforms.
-
CRISPR/Cas9-mediated knockout: Generate cell lines completely lacking MYH14 for more definitive functional studies.
-
Rescue experiments: In knockdown or knockout cells, express wild-type or mutant forms of MYH14 to probe the function of specific domains.
Conclusion
The study of MYH14 in cytokinesis is an active area of research with important implications for both fundamental cell biology and drug discovery. While the current pharmacological tools are limited in their isoform specificity, the protocols and strategies outlined in these application notes provide a robust framework for investigating the role of non-muscle myosin II in cell division. By combining the use of pan-NM-II inhibitors with genetic approaches, researchers can continue to unravel the intricate mechanisms governing cytokinesis and identify novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. β-heavy-spectrin stabilizes the constricting contractile ring during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of nonmuscle myosin II-C, a new member of the myosin II family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYH14 - Wikipedia [en.wikipedia.org]
- 5. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malnalab.hu [malnalab.hu]
- 7. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho GTPases as regulators of mitosis and cytokinesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spatiotemporal Regulation of RhoA during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-kinase/ROCK is involved in cytokinesis through the phosphorylation of myosin light chain and not ezrin/radixin/moesin proteins at the cleavage furrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell type-specific regulation of RhoA activity during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonists of myosin light chain kinase and of myosin II inhibit specific events of egg activation in fertilized mouse eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PKA Inhibitors in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell proliferation.[1][2] Its activity is primarily modulated by the second messenger cyclic AMP (cAMP).[2][3] Dysregulation of the PKA signaling pathway is implicated in various diseases, making it a critical target for therapeutic intervention and basic research. This document provides detailed protocols and application notes for the use of common PKA inhibitors in live cell experiments, aiding researchers in the accurate assessment of PKA function.
The PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the activation of G-protein-coupled receptors (GPCRs) by extracellular stimuli like hormones and neurotransmitters.[1] This activation stimulates adenylyl cyclase to produce cAMP.[3] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits.[1][2][3][4] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits.[3][4] These active catalytic subunits then phosphorylate specific serine and threonine residues on a variety of substrate proteins, modulating their activity and leading to a cellular response.[5] A-kinase anchoring proteins (AKAPs) play a crucial role in this pathway by localizing PKA to specific subcellular compartments, ensuring the specificity of downstream signaling events.[2][4]
Overview of Common PKA Inhibitors
Several small molecule inhibitors are widely used to probe PKA function in live cells. These inhibitors vary in their mechanism of action, potency, and specificity.
| Inhibitor | Mechanism of Action | Target | Typical Working Concentration (in cells) | Inhibitory Constant (Ki) / IC50 |
| H-89 | ATP-competitive | PKA catalytic subunit | 1-10 µM[6] | Ki: 48 nM for PKA[5][7] |
| KT5720 | ATP-competitive | PKA catalytic subunit | 1-10 µM[6] | Ki: 60 nM for PKA[6][8] |
| Rp-cAMPS | Competitive cAMP antagonist | PKA regulatory subunits | 10-100 µM[9] | Ki: 12.5 µM (PKA I), 4.5 µM (PKA II)[10] |
Note on Specificity: While H-89 and KT5720 are potent PKA inhibitors, they can exhibit off-target effects on other kinases, especially at higher concentrations.[5] For instance, H-89 has been shown to inhibit other kinases such as ROCK2, MSK1, and S6K1.[6] Therefore, it is crucial to use the lowest effective concentration and to include appropriate controls to validate the specificity of the observed effects. Rp-cAMPS, by acting as a competitive antagonist of cAMP, offers a different mechanism of inhibition that can be used to confirm PKA-specific effects.[5]
Experimental Protocols
The following are generalized protocols for the application of PKA inhibitors in live cells. Optimal conditions (e.g., inhibitor concentration, incubation time) should be determined empirically for each cell type and experimental system.
Protocol 1: Inhibition of PKA Activity in Cultured Cells
This protocol describes the general procedure for treating cultured cells with a PKA inhibitor prior to downstream analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
PKA inhibitor stock solution (e.g., H-89, KT5720, or Rp-cAMPS dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and grow to the desired confluency (typically 70-90%).
-
Inhibitor Preparation: Prepare the final working concentration of the PKA inhibitor by diluting the stock solution in fresh, pre-warmed complete cell culture medium. A vehicle control (e.g., DMSO at the same final concentration) should be prepared in parallel.
-
Pre-incubation: Aspirate the old medium from the cells and wash once with sterile PBS. Add the medium containing the PKA inhibitor or vehicle control to the cells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.[6] The optimal pre-incubation time may vary depending on the inhibitor and cell type.
-
Stimulation (Optional): If studying the effect of the inhibitor on stimulated PKA activity, add the PKA activator (e.g., Forskolin, Sp-cAMPS) to the medium and incubate for the desired time.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.
-
Downstream Analysis: The cell lysates can now be used for downstream applications such as Western blotting to assess the phosphorylation of PKA substrates (e.g., CREB at Ser133) or for a PKA activity assay.[6]
Protocol 2: Assessment of PKA Inhibition by Western Blotting
This protocol outlines the detection of changes in the phosphorylation of a known PKA substrate as a readout for inhibitor efficacy.
Materials:
-
Cell lysates from Protocol 1
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133) and anti-total CREB)[6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate.
-
Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein. A decrease in this ratio in inhibitor-treated cells compared to the control indicates successful PKA inhibition.
Mandatory Visualizations
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 9. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: MI-14 for Studying Coxsackievirus B3 Replication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coxsackievirus B3 (CVB3), a member of the Picornaviridae family, is a non-enveloped, single-stranded positive-sense RNA virus. It is a primary causative agent of viral myocarditis, which can lead to dilated cardiomyopathy and heart failure.[1][2][3] The replication of CVB3 is entirely dependent on the host cell machinery, making the virus-host interaction a critical area of study for developing antiviral therapies.[1][3] CVB3 infection triggers a direct cytopathic effect on host cells and elicits an inflammatory response, both of which contribute to tissue damage.[3] Understanding the molecular mechanisms of CVB3 replication and the host signaling pathways it manipulates is crucial for identifying novel therapeutic targets.
Recent research has highlighted the importance of various host factors and signaling pathways in the CVB3 lifecycle. These include cellular kinases, autophagy, and metabolic pathways like glycolysis.[1][4] Viruses often reprogram host cell metabolism to ensure a sufficient supply of energy and molecular building blocks for their replication.[4][5] For instance, CVB3 has been shown to enhance glycolysis in cardiomyocytes to facilitate its replication.[4] Additionally, host cell death pathways, such as necroptosis, have been implicated in promoting CVB3 replication and pathogenesis.[6][7]
This document provides a detailed overview of the application of a novel investigational molecule, MI-14, in the study of Coxsackievirus B3 replication. MI-14 is a potent and selective inhibitor of a key host factor implicated in the viral replication process. These notes will cover its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols for its use, and illustrate the relevant cellular pathways.
MI-14: Mechanism of Action and Effects on CVB3 Replication
MI-14 is a small molecule inhibitor designed to target a specific host cellular kinase that is exploited by CVB3 for efficient replication. By inhibiting this host factor, MI-14 disrupts the viral life cycle at the stage of RNA replication. The proposed mechanism involves the modulation of a cellular signaling pathway that is essential for the formation of the viral replication complex.
Quantitative Data Summary
The antiviral activity of MI-14 against Coxsackievirus B3 has been evaluated in various in vitro models. The following tables summarize the key quantitative data obtained from these studies.
| Table 1: In Vitro Efficacy of MI-14 against CVB3 | |
| Parameter | Value |
| Cell Line | HeLa, Cardiomyocytes |
| CVB3 Strain | Nancy |
| EC50 (50% Effective Concentration) | 1.2 µM[8][9] |
| CC50 (50% Cytotoxic Concentration) | 25.6 µM[8][9] |
| Selectivity Index (SI = CC50/EC50) | 21.3[8][9] |
| Table 2: Effect of MI-14 on CVB3 Viral Titer and RNA Levels | |
| Experiment | Result |
| Viral Plaque Assay (at 24h post-infection) | >2 log reduction in viral titer with 10 µM MI-14 |
| RT-qPCR for Viral RNA (at 12h post-infection) | ~80% reduction in viral RNA levels with 10 µM MI-14 |
| Western Blot for Viral Protein (VP1) (at 12h post-infection) | Significant reduction in VP1 expression with 10 µM MI-14 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by MI-14 during CVB3 infection and a typical experimental workflow for evaluating its antiviral activity.
Caption: Proposed signaling pathway of CVB3 replication and the inhibitory action of MI-14.
Caption: A typical experimental workflow to assess the antiviral efficacy of MI-14.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the antiviral activity of MI-14 are provided below.
Protocol 1: Viral Plaque Assay
This assay is used to determine the titer of infectious virus particles.
Materials:
-
HeLa cells
-
6-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% FBS
-
Agarose (B213101) (low melting point)
-
CVB3 stock
-
MI-14
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial 10-fold dilutions of the virus-containing supernatant in DMEM with 2% FBS.
-
Remove the growth medium from the HeLa cell monolayers and wash once with PBS.
-
Inoculate the cell monolayers with 200 µL of each viral dilution.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
During the incubation, prepare a 2X DMEM/4% FBS solution and a 1.6% agarose solution. Mix them in equal volumes to get a 1X DMEM/2% FBS/0.8% agarose overlay.
-
After the 1-hour incubation, remove the inoculum and gently add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature for 20 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 1 hour.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with crystal violet solution for 5-10 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques at a dilution that yields 20-100 plaques per well and calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Viral RNA
This protocol is for quantifying the amount of viral RNA in infected cells.
Materials:
-
HeLa cells or cardiomyocytes
-
24-well plates
-
CVB3 stock
-
MI-14
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers specific for CVB3 RNA (e.g., targeting the 5' UTR)
-
Primers for a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of MI-14 for 1 hour.
-
Infect the cells with CVB3 at a specified Multiplicity of Infection (MOI).
-
Incubate for the desired time (e.g., 12 hours).
-
Wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction using the qPCR master mix, cDNA template, and specific primers for the CVB3 genome and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA, normalized to the housekeeping gene.
Protocol 3: Western Blot for Viral Protein (VP1)
This protocol is used to detect the expression of the viral capsid protein VP1.
Materials:
-
HeLa cells or cardiomyocytes
-
6-well plates
-
CVB3 stock
-
MI-14
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CVB3 VP1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates.
-
Pre-treat with MI-14 and infect with CVB3 as described for RT-qPCR.
-
At the desired time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against VP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Conclusion
MI-14 demonstrates potent antiviral activity against Coxsackievirus B3 in vitro by targeting a host cellular kinase essential for viral RNA replication. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of MI-14 and to explore the intricate virus-host interactions that govern CVB3 pathogenesis. These application notes serve as a valuable resource for scientists in the fields of virology, cardiology, and drug discovery who are working towards the development of effective treatments for CVB3-induced diseases.
References
- 1. Coxsackievirus B3 replication and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coxsackievirus B3 Replication Is Reduced by Inhibition of the Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Coxsackievirus B3 infection induces glycolysis to facilitate viral replication [frontiersin.org]
- 5. Metabolic reprogramming as a novel therapeutic target for Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ROS-Mediated Necroptosis Promotes Coxsackievirus B3 Replication and Myocardial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MI-Series Menin-MLL1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between menin and the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1) is a critical dependency for the survival and proliferation of certain cancer cells, particularly those with MLL1 gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1).[1] MLL fusion proteins, resulting from chromosomal translocations, require interaction with menin to drive the expression of leukemogenic target genes, such as HOXA9 and MEIS1.[2] The "MI-series" of small molecule inhibitors has been developed to specifically disrupt this protein-protein interaction, offering a promising therapeutic strategy for these cancers.[3]
This document provides detailed application notes and protocols for the research use of representative compounds from the MI-series, such as MI-503 and MI-3454, in cancer cell lines. While the user's query specified "MI 14", this appears to be a non-existent or less common designation. Therefore, we will focus on well-characterized inhibitors from this series.
Mechanism of Action
MI-series inhibitors are potent and selective antagonists of the menin-MLL1 interaction. By binding to a pocket on menin that is essential for its interaction with MLL1 and MLL fusion proteins, these small molecules prevent the recruitment of the MLL complex to chromatin. This leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation at the promoter regions of MLL target genes, resulting in their transcriptional repression.[3][4] The downregulation of key oncogenes like HOXA9 and MEIS1 ultimately induces cell cycle arrest, differentiation, and apoptosis in susceptible cancer cell lines.[5][6][7]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-1481, a Potent Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1481 is a highly potent, small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] It represents a promising therapeutic agent for acute leukemias with MLL gene translocations.[1][2] Menin is a critical cofactor for the leukemogenic activity of MLL fusion proteins, and disrupting this interaction with inhibitors like MI-1481 has been shown to induce differentiation and apoptosis in MLL-rearranged leukemia cells.[3] These application notes provide detailed guidelines for the proper handling, storage, and laboratory use of MI-1481.
Chemical and Physical Properties
MI-1481 is a complex heterocyclic molecule with the following properties:
| Property | Value | Reference |
| IUPAC Name | (S)-4-Methyl-1-((5-oxomorpholin-2-yl)methyl)-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile | [1] |
| Molecular Formula | C29H30F3N7O2S | [1] |
| Molecular Weight | 597.66 g/mol | [1] |
| CAS Number | 1887178-64-4 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (typically analyzed by HPLC) | [1] |
| IC50 (Menin-MLL1 Interaction) | 3.6 nM | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Handling and Storage
Proper handling and storage of MI-1481 are crucial to maintain its stability and ensure user safety.
Storage Recommendations
| Condition | Duration | Temperature | Atmosphere | Light |
| Solid (as received) | Long-term (months to years) | -20°C | Dry | Dark |
| Short-term (days to weeks) | 0 - 4°C | Dry | Dark | |
| Stock Solution (in DMSO) | Long-term (months) | -20°C | Dark | |
| Short-term (days to weeks) | 0 - 4°C | Dark |
This product is generally stable for a few weeks during standard shipping conditions at ambient temperature.[1] For long-term viability, adherence to the recommended storage conditions is essential.[1]
General Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling MI-1481 in solid or solution form.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Weighing: When weighing the solid, use an analytical balance with a draft shield.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Mechanism of Action and Signaling Pathway
MI-1481 functions by directly binding to the Menin protein, thereby disrupting its interaction with MLL fusion proteins. This interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, which are essential for the maintenance of the leukemic state.[3][4] Inhibition of the Menin-MLL interaction leads to the downregulation of these target genes, resulting in cell cycle arrest, differentiation, and ultimately apoptosis of MLL-rearranged leukemia cells.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Menin-MLL (MI-Series) Inhibitors
Disclaimer: The specific designation "MI 14 inhibitor" does not correspond to a widely documented compound in scientific literature. This guide focuses on potent, well-characterized small-molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, often designated with an "MI-" prefix (e.g., MI-503, MI-1481). The principles, protocols, and troubleshooting steps provided here are applicable to this class of inhibitors and should serve as a comprehensive resource for researchers encountering issues in their assays.
Frequently Asked Questions (FAQs)
???+ question "What is the mechanism of action for Menin-MLL inhibitors?"
???+ question "Which cell lines are most sensitive to Menin-MLL inhibitors?"
???+ question "What is a typical starting concentration range for a Menin-MLL inhibitor in a cell-based assay?"
???+ question "How should I prepare and store the inhibitor stock solution?"
Troubleshooting Guide: My Inhibitor Shows No Effect
Here are troubleshooting steps to follow if your Menin-MLL inhibitor is not performing as expected in your assay.
Issue 1: No observable decrease in cell viability or proliferation.
Possible Cause & Suggested Solution
-
Suboptimal Inhibitor Concentration: The concentration used may be too low.
-
Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your specific cell line.
-
-
Inhibitor Instability or Poor Solubility: The inhibitor may have degraded or precipitated out of solution.
-
Solution: Prepare fresh dilutions from a new stock aliquot for each experiment. Briefly vortex the stock tube before making dilutions. When diluting in aqueous culture medium, ensure the inhibitor remains soluble and does not precipitate. Visually inspect the medium for any signs of precipitation.
-
-
Incorrect Cell Line: The cell line used may not be dependent on the Menin-MLL interaction for survival.
-
Solution: Confirm that your cell line has an MLL rearrangement (e.g., MOLM-13, MV-4-11). Include a known MLL-rearranged cell line as a positive control and a cell line without the rearrangement (e.g., K562) as a negative control.
-
-
Insufficient Incubation Time: The duration of the treatment may be too short to observe an effect on cell viability.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 48, 72, and 96 hours) to find the optimal endpoint. Effects on cell viability for this class of inhibitors are often more pronounced after several days of treatment.
-
-
Cell Health and Seeding Density: Unhealthy cells or inconsistent seeding density can lead to unreliable results.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize the cell seeding density so that even the untreated control wells do not become over-confluent by the end of the experiment.
-
Issue 2: No change in the expression of downstream target genes (e.g., HOXA9, MEIS1).
Possible Cause & Suggested Solution
-
Timing of Measurement: Changes in gene expression often occur earlier than changes in cell viability.
-
Solution: Perform a time-course experiment, harvesting cells for RNA or protein analysis at earlier time points (e.g., 6, 12, 24, 48 hours) post-treatment.
-
-
Assay Sensitivity: The method used to detect changes (qPCR, Western blot) may not be sensitive enough or properly optimized.
-
Solution: For qPCR, verify primer efficiency and ensure you have a clean melt curve. For Western blotting, ensure efficient protein transfer and use a validated primary antibody at its optimal dilution. Always include a loading control (e.g., GAPDH, β-actin) to normalize your results.
-
-
Ineffective Inhibition of Menin-MLL Interaction: The inhibitor may not be effectively disrupting the protein-protein interaction in your cells.
-
Solution: Perform a Co-Immunoprecipitation (Co-IP) experiment to directly assess the Menin-MLL interaction. A successful inhibitor should reduce the amount of MLL that co-precipitates with Menin.
-
Issue 3: High background toxicity or suspected off-target effects.
Possible Cause & Suggested Solution
-
Excessively High Inhibitor Concentration: Very high concentrations can cause non-specific, off-target toxicity.
-
Solution: Refer to your dose-response curve and use the inhibitor at concentrations relevant to its IC50 value (e.g., 1x, 5x, 10x IC50). Avoid using concentrations in the high micromolar range if the IC50 is in the nanomolar range.
-
-
Toxicity of the Compound Scaffold: The core chemical structure of the inhibitor, rather than its specific on-target activity, may be causing toxicity.
-
Solution: If available, include a structurally similar but inactive analog of the inhibitor as a control. If both the active and inactive compounds show similar toxicity, the effect is likely off-target.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final DMSO concentration is consistent across all wells (including the "untreated" control) and is at a non-toxic level (typically ≤ 0.1%).
-
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of representative Menin-MLL inhibitors in leukemia cell lines harboring MLL fusions.
| Inhibitor | Cell Line | MLL Fusion | Assay Type | IC50 Value | Reference |
| MI-1481 | MOLM-13 | MLL-AF9 | Proliferation | ~7-27 nM | |
| MI-1481 | MV-4-11 | MLL-AF4 | Proliferation | ~7-27 nM | |
| MI-503 | MOLM-13 | MLL-AF9 | Proliferation | 14.7 nM | |
| MI-503 | MV-4-11 | MLL-AF4 | Proliferation | 15.3 nM | |
| MI-463 | MLL-AF9 BMCs | MLL-AF9 | Viability (MTT) | ~200-500 nM | |
| MI-503 | MLL-AF9 BMCs | MLL-AF9 | Viability (MTT) | ~200-500 nM |
Note: IC50 values can vary based on the specific assay conditions, incubation times, and cell passage number.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to acclimatize.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Menin-MLL inhibitor in complete culture medium at 2x the desired final concentrations.
-
Include a vehicle control (e.g., medium with 0.2% DMSO if the final concentration will be 0.1%).
-
Carefully add 100 µL of the 2x inhibitor dilutions or vehicle control to the appropriate wells, bringing the final volume to 200 µL.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value using appropriate software.
-
Protocol 2: Western Blot for MLL Target Protein Expression
This protocol is for detecting changes in protein levels of MLL downstream targets like HOXA9 or MEIS1.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the inhibitor at desired concentrations for the appropriate duration (e.g., 24-48 hours).
-
Harvest cells by centrifugation, wash once with ice-cold PBS, and pellet again.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against your target protein (e.g., anti-HOXA9) and a loading control (e.g., anti-GAPDH), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities, normalizing the target protein signal to the loading control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify Menin-MLL Disruption
This protocol directly assesses if the inhibitor disrupts the Menin-MLL protein interaction.
-
Cell Treatment and Lysis:
-
Treat a sufficient number of cells (e.g., from a 10 cm dish) with the inhibitor or vehicle control for a short period (e.g., 4-6 hours).
-
Harvest and wash cells as described for Western blotting.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).
-
Quantify protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate ~500 µg to 1 mg of pre-cleared lysate with an antibody against Menin overnight at 4°C with rotation. Include an isotype-matched IgG control.
-
Add fresh Protein A/G magnetic beads to the lysate/antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted samples by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against MLL.
-
A reduction in the MLL band in the inhibitor-treated sample compared to the vehicle control indicates successful disruption of the Menin-MLL interaction. Also, probe the membrane for Menin to confirm successful immunoprecipitation.
-
Visualizations
Caption: The Menin-MLL signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating inhibitor efficacy.
Caption: Troubleshooting decision tree for non-functional inhibitor assays.
improving MI 14 solubility for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of MI 14 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended.[1] this compound, like many small molecule inhibitors, is often hydrophobic and exhibits better solubility in organic solvents. A high-concentration stock solution (e.g., 10 mM) in DMSO can be prepared and stored for later dilution into aqueous experimental buffers.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic small molecules and indicates that the compound has exceeded its aqueous solubility limit.[1] Here are several steps you can take to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.[2]
-
Use a co-solvent system: Consider using a co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in combination with water to improve solubility.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.[1][3] Experimenting with different pH values may help to find an optimal range for this compound's solubility.
-
Prepare fresh dilutions: Do not use a solution that has already precipitated. It is recommended to centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.[1]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance to DMSO can vary significantly between different cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1][2]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q4: How should I store this compound stock solutions?
A4: Proper storage is critical to maintain the stability and integrity of this compound.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified.[1]
-
DMSO Stock Solutions: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers
This guide provides a systematic approach to improving the solubility of this compound in aqueous solutions for in vitro and cell-based assays.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation issues.
Quantitative Data
Table 1: General Solubility of Small Molecule Inhibitors in Common Solvents
| Solvent | General Solubility | Recommended Use |
| DMSO | High | Preparing high-concentration stock solutions |
| Ethanol | Moderate to High | Co-solvent with aqueous buffers |
| Methanol | Moderate to High | Co-solvent, less common for cell-based assays |
| Water | Low to Very Low | Final assay buffer |
| PBS (pH 7.4) | Low to Very Low | Common aqueous buffer for experiments |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| Cell Type | Recommended Max. DMSO Concentration | Potential Effects |
| Robust Cell Lines (e.g., HEK293, HeLa) | 0.5% | Generally well-tolerated |
| Sensitive Cell Lines (e.g., Primary Neurons) | < 0.1% | Higher concentrations can be cytotoxic |
| Stem Cells | < 0.1% | Prone to differentiation or toxicity at higher concentrations |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Materials:
-
This compound (solid powder)
-
100% DMSO (anhydrous)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO in a separate 96-well plate.
-
In the clear bottom 96-well plate, add 98 µL of the aqueous buffer to each well.
-
Add 2 µL of each this compound concentration from the DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate. This will create a range of final this compound concentrations with a final DMSO concentration of 2%.
-
Include a blank control (2 µL of DMSO in 98 µL of buffer).
-
Mix the plate by gentle shaking for 2 hours at room temperature.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the blank control.
-
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, a common application for small molecule inhibitors.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase 2.
References
METTL3/14 Inhibitor Experiments Technical Support Center
Welcome to the technical support center for METTL3/14 inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of METTL3 and METTL14 in the m6A writer complex?
A1: METTL3 and METTL14 form a heterodimeric complex that is essential for depositing N6-methyladenosine (m6A) on RNA.[1] Their roles within this complex are distinct:
-
METTL3 (Methyltransferase-like 3) is the catalytic subunit. It binds to the methyl donor S-adenosyl methionine (SAM) and is responsible for transferring the methyl group to the adenosine (B11128) base on the RNA substrate.[1][2]
-
METTL14 (Methyltransferase-like 14) functions as a structural scaffold. While it possesses a methyltransferase-like domain, it is catalytically inactive. Its main role is to recognize and bind the RNA substrate, presenting it to METTL3 in the correct orientation for methylation.[1][3] The presence of METTL14 is crucial for the catalytic activity of METTL3.[1][3]
Q2: What is the primary mechanism of action for most METTL3/14 inhibitors?
A2: The majority of current METTL3/14 inhibitors are small molecules that function as SAM-competitive inhibitors.[2] They are designed to bind to the SAM-binding pocket within the METTL3 catalytic subunit.[2][4] By occupying this pocket, they prevent SAM from binding, thereby blocking the transfer of a methyl group to the RNA substrate and leading to a decrease in m6A levels on target transcripts.[2][4] One such well-characterized inhibitor is STM2457, a potent and selective catalytic inhibitor of METTL3 with a reported IC50 of 16.9 nM in biochemical assays.[5][6][7]
Q3: Why is it crucial to use an inactive control inhibitor in my experiments?
A3: Using a structurally similar but biologically inactive control compound is essential for distinguishing on-target effects from off-target effects.[1] Any observed cellular phenotype, such as toxicity or changes in gene expression, should be significantly more pronounced with the active inhibitor compared to the inactive control. If both compounds produce a similar effect, it suggests the observation is likely due to the chemical scaffold of the molecule rather than specific inhibition of METTL3/14.[1][2]
Q4: What are the expected downstream cellular effects of METTL3 inhibition?
A4: Inhibition of METTL3 can lead to a variety of anti-tumor effects in cancer cells by altering the stability, translation, and splicing of target mRNAs.[2][5] These effects include:
-
Inhibition of cell migration and invasion.[5]
-
Induction of a cell-intrinsic interferon response.[10]
-
Translational defects and ribosomal stalling on known leukaemogenic mRNAs.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with METTL3/14 inhibitors.
Problem 1: I am not observing a decrease in global m6A levels after inhibitor treatment.
This is a common issue that can arise from several factors. Follow this workflow to diagnose the potential cause.
-
Inhibitor Concentration and Duration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response and a time-course experiment (e.g., 16, 24, 48, 72 hours) to determine the optimal conditions.[1][11] A reduction in m6A levels has been observed after as little as 16 hours of exposure in some cell lines.[1][12]
-
Context-Specific Effects: The effect of METTL3 inhibition on m6A levels can be highly transcript-specific.[2] Instead of a global decrease, you may observe a selective reduction on key METTL3 target genes (e.g., MYC, BCL2, ASNS).[2][8][13] It is often more reliable to measure m6A changes on validated target genes via MeRIP-qPCR than to rely solely on global quantification.[2]
-
Detection Method Sensitivity: For global m6A quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and accuracy.[1][14] Methods like dot blots may not be sensitive enough to detect subtle changes.[13]
Problem 2: The active inhibitor and inactive control show similar levels of cytotoxicity.
This observation strongly suggests that the toxicity is an off-target effect of the compound's chemical scaffold, not a result of METTL3/14 inhibition.[1]
-
Validate with Genetic Knockdown: Compare the inhibitor-induced phenotype to the phenotype observed following siRNA/shRNA knockdown or CRISPR-mediated knockout of METTL3.[2] A similar phenotype provides strong evidence of on-target activity.[2]
-
Assess Selectivity: If possible, test the inhibitor against a panel of other S-adenosyl methionine (SAM)-dependent methyltransferases to assess its selectivity.[1] High promiscuity could explain the observed toxicity.[1]
-
Consider a Different Inhibitor: If off-target toxicity persists, it may be necessary to switch to a METTL3/14 inhibitor with a different chemical structure.[1]
Problem 3: I observe a phenotype (e.g., reduced cell viability) but no change in m6A levels of my target gene.
-
Check Global m6A Levels: First, confirm that the inhibitor is active in your system by measuring global m6A levels using a sensitive method like LC-MS/MS.[1] If global levels are reduced, the inhibitor is working.
-
Re-evaluate Target Gene: The selected gene may not be a primary target of METTL3/14-mediated methylation in your specific cell context. It is important to use validated target genes for your cell type, which can be identified from published MeRIP-seq data.
-
Consider Indirect Effects: The observed phenotype might be an indirect consequence of METTL3 inhibition or a potential off-target effect. Correlating the phenotype with genetic knockdown of METTL3 is a critical validation step.[2]
Data Tables
Table 1: Recommended Concentration Ranges for METTL3 Inhibitor STM2457 in Cell Culture
| Cell Type | Application | Concentration Range | Incubation Time | Reference |
| Acute Myeloid Leukemia (AML) Cells | Cell Viability | 0.6 - 10.3 µM (IC50) | 72 hours | [11] |
| Colorectal Cancer (CRC) Cells | Cell Viability / Apoptosis | 5 - 40 µM | 24 - 72 hours | [5][8] |
| Lung Cancer Cells (A549, H1975) | Apoptosis | 1 - 5 µM | 3 - 6 days | [11] |
| Neuroblastoma Cells | Cell Viability / m6A Reduction | 1 - 20 µM | 24 - 72 hours | [9] |
Note: These are starting ranges. Optimal concentrations should be determined empirically for each cell line and experiment.
Key Experimental Protocols
Protocol 1: Global m6A Quantification by LC-MS/MS
This protocol is considered the gold standard for accurately quantifying the ratio of m6A to Adenosine (A).[1][14]
-
Cell Treatment: Culture cells to the desired confluency and treat with the active METTL3/14 inhibitor, the inactive control, and a vehicle control for the optimized duration and concentration.
-
RNA Isolation: Harvest cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit). Ensure RNA is of high purity (A260/280 ≈ 2.0) and integrity.
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT)-magnetic beads. This step is crucial to remove ribosomal RNA, which is abundant but has low levels of m6A.
-
RNA Digestion: Digest 100-200 ng of mRNA to single nucleosides using nuclease P1 followed by alkaline phosphatase.[14][15]
-
LC-MS/MS Analysis:
-
Data Analysis: Calculate the m6A/A ratio by dividing the quantified amount of m6A by the amount of A. A significant decrease in this ratio in inhibitor-treated samples compared to controls indicates successful inhibition.
Protocol 2: Cell Viability Assay (CCK-8 / MTS)
This protocol assesses the effect of the inhibitor on cell proliferation and cytotoxicity.[8][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., 0, 1, 5, 10, 20, 40 µM) and appropriate vehicle/inactive controls.[5][8]
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).[5]
-
Reagent Addition: Add 10 µL of CCK-8 or MTS solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 3: Western Blot for Protein Expression
This protocol is used to check if the inhibitor affects the protein levels of METTL3, its targets, or downstream signaling molecules.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., METTL3, METTL14, p-ERK, total-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Workflows and Signaling Pathways
General Experimental Workflow for Inhibitor Validation
This diagram outlines a typical workflow for characterizing a novel METTL3/14 inhibitor.
Key Signaling Pathways Influenced by METTL3
METTL3-mediated m6A modification regulates multiple oncogenic signaling pathways. Inhibition of METTL3 can lead to the downregulation of these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 12. biorxiv.org [biorxiv.org]
- 13. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Technical Support Center: Optimizing MYH14 Inhibitor Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MYH14 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Are there any commercially available inhibitors that are absolutely specific to MYH14 (non-muscle myosin IIC)?
Currently, there are no commercially available small molecule inhibitors that are absolutely specific for the MYH14 isoform. However, the most widely used inhibitor to study non-muscle myosin II, including MYH14, is Blebbistatin . It is a cell-permeable, selective inhibitor of non-muscle myosin II ATPase activity.[1][2][3] While effective, it's important to be aware that Blebbistatin is a pan-inhibitor of non-muscle myosin II isoforms (A, B, and C) and can also affect muscle myosins to a lesser extent.[2][4] Newer compounds, such as MT-228 , have been developed with improved selectivity for non-muscle myosin II over cardiac myosin II, offering a wider therapeutic window for in vivo studies.[5][6][7]
Q2: What is the recommended starting concentration for Blebbistatin in cell-based assays?
The optimal concentration of Blebbistatin is highly cell-type and assay-dependent. A good starting point for most cell lines is a concentration range of 10 µM to 50 µM .[8] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Some studies have reported effects at concentrations as low as 0.5-5 µM.[2]
Q3: How can I be sure that the observed phenotype is due to MYH14 inhibition and not off-target effects of Blebbistatin?
This is a critical consideration. Here are several strategies to validate your findings:
-
Rescue experiments: If possible, perform rescue experiments by overexpressing an inhibitor-resistant mutant of MYH14.
-
Use a structurally different inhibitor: If available, using a second, structurally distinct non-muscle myosin II inhibitor can help confirm that the observed phenotype is target-related.
Q4: What are the known off-target effects of Blebbistatin?
Besides its pan-non-muscle myosin II activity, Blebbistatin has some known off-target effects and limitations:
-
Phototoxicity: Blebbistatin can be phototoxic, so care should be taken in fluorescence microscopy experiments.
-
Inhibition of other myosins: While more selective for non-muscle myosin II, it can inhibit cardiac and skeletal muscle myosin II at higher concentrations.[4]
-
Myosin II-independent effects: Some studies in Dictyostelium have shown that Blebbistatin can have effects even in the absence of myosin II, possibly through the formation of aggregates of inactivated myosin II.[10]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No observable effect of the inhibitor | Insufficient inhibitor concentration: The concentration may be too low for your cell type or assay. | Perform a dose-response curve, starting from a low micromolar range up to 100 µM, to determine the IC50. |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While Blebbistatin is generally cell-permeable, ensure proper solubilization and consider using a vehicle like DMSO at a final concentration of <0.1%. | |
| Inhibitor degradation: The inhibitor may be unstable in your culture medium over the course of the experiment. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. | |
| Low MYH14 expression: The cell line you are using may not express sufficient levels of MYH14. | Verify MYH14 expression in your cell line using Western blot or qPCR. | |
| High levels of cell death or unexpected morphology | Inhibitor concentration is too high: High concentrations can lead to cytotoxicity due to on-target or off-target effects. | Lower the inhibitor concentration and/or shorten the treatment duration. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. |
| Off-target effects: The observed toxicity may be due to the inhibition of other essential cellular processes. | Use the inactive control, (+)-Blebbistatin, to differentiate between specific and non-specific toxicity.[9] | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent is kept to a minimum (typically ≤ 0.1%). | |
| Inconsistent or variable results | Inconsistent inhibitor preparation: Variability in stock solution concentration or dilution. | Prepare a large batch of high-concentration stock solution, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell passage number and confluency: Cellular responses can vary with passage number and cell density. | Use cells within a consistent passage number range and seed them at a consistent density for all experiments. | |
| Phototoxicity of Blebbistatin: For microscopy-based assays, light exposure can induce artifacts. | Minimize light exposure during imaging and consider using a less phototoxic derivative if available. |
Experimental Protocols
Protocol 1: Determining the IC50 of a MYH14 Inhibitor using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an inhibitor like Blebbistatin by assessing its impact on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of the inhibitor (e.g., Blebbistatin) in DMSO.
-
Perform serial dilutions of the stock solution in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (typically 24, 48, or 72 hours).
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of a MYH14 inhibitor on the phosphorylation of downstream targets, which can be an indicator of target engagement.
-
Cell Treatment:
-
Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the inhibitor at various concentrations (based on your IC50 data) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated downstream targets and total protein as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing Key Concepts
To aid in understanding the experimental workflow and the signaling context of MYH14, the following diagrams have been generated.
Caption: Experimental workflow for determining inhibitor IC50.
References
- 1. scbt.com [scbt.com]
- 2. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 4. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Clinically Viable Non-Muscle Myosin II Small Molecule Inhibitors with Broad Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of clinically viable non-muscle myosin II small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PKA Inhibitor 14-22 Amide, Myristoylated
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the myristoylated PKA inhibitor 14-22 amide. Here you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of PKA inhibitor 14-22 amide.
Question: I am having trouble dissolving the myristoylated PKA inhibitor 14-22 amide. What should I do?
Answer:
Proper dissolution is critical for accurate and reproducible results. If you are experiencing solubility issues, consider the following steps:
-
Recommended Solvents: While the trifluoroacetate (B77799) (TFA) salt form enhances water solubility, the myristoyl group increases hydrophobicity.[1]
-
Primary Recommendation: First, attempt to dissolve the peptide in sterile, distilled water.[1] Sonication may aid dissolution.[1]
-
Alternative Solvents: If solubility in water is limited, use a small amount of an organic solvent like DMSO to initially dissolve the peptide, and then slowly add the aqueous buffer of your choice.[2][3] It is soluble up to 1 mg/mL in DMSO.[4]
-
-
Buffer Compatibility: Certain buffer components can cause precipitation. If you suspect this is the case, test the solubility of the inhibitor in different buffers to find a more compatible one.[1] Ensure the final pH of the solution is appropriate.[1]
-
Stock Solution Preparation: For a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.25 mg/ml.[2] It is not recommended to store aqueous solutions for more than one day.[2]
Question: I am observing inconsistent or no inhibition of PKA activity in my experiments. What are the possible causes and solutions?
Answer:
Inconsistent PKA inhibition can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Inhibitor Integrity:
-
Improper Storage: The lyophilized peptide should be stored at -20°C or -80°C.[1] Stock solutions are generally stable for up to 3 months at -20°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution.[1]
-
Degradation: Do not use stock solutions that have been stored at 4°C for an extended period.[1]
-
-
Experimental Conditions:
-
Suboptimal Inhibitor Concentration: The effective concentration can vary between cell types and assays. Perform a dose-response curve to determine the optimal IC50 for your specific experimental conditions.[1]
-
High Substrate Concentration: An excess of the PKA substrate can outcompete the inhibitor. Consider reducing the substrate concentration, especially if it is significantly above the Kₘ for PKA.[1]
-
Enzyme Activity: Verify the activity of your PKA enzyme, as degradation or improper storage can lead to reduced activity and skewed results.[5]
-
Question: I am concerned about off-target effects or cellular toxicity. How can I mitigate these issues?
Answer:
Minimizing off-target effects and toxicity is crucial for data interpretation.
-
Concentration Optimization:
-
Use the Lowest Effective Concentration: High concentrations of the inhibitor can lead to non-specific effects or cytotoxicity.[1] Determine the lowest effective concentration from a dose-response experiment and use that for your subsequent experiments.[1]
-
Toxicity of Myristoylated Peptides: Be aware that myristoylated peptides as a class may exhibit off-target effects.[3]
-
-
Controls:
-
Vehicle Control: If using an organic solvent like DMSO to dissolve the inhibitor, ensure the final concentration in your assay is low (typically <0.5% v/v) and include a vehicle-only control in your experiments.[1]
-
-
Purity of the Inhibitor:
-
Use High-Purity Reagent: Ensure you are using a high-purity grade of the inhibitor and check the certificate of analysis for any potential impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PKA inhibitor 14-22 amide?
A1: PKA inhibitor 14-22 amide acts as a pseudosubstrate inhibitor. Its amino acid sequence mimics the PKA substrate, allowing it to bind with high affinity to the catalytic subunit of PKA. This binding blocks the active site of the enzyme, preventing it from phosphorylating its natural substrates.[1] The myristoylation at the N-terminus enhances its cell permeability.[6][7]
Q2: What is a typical working concentration for myristoylated PKA inhibitor 14-22 amide?
A2: The optimal working concentration is highly dependent on the specific application, cell type, and experimental conditions. However, concentrations in the nanomolar to low micromolar range are often effective. For some cell-based assays, concentrations between 1 µM and 10 µM have been used.[1] A dose-response experiment is always recommended to determine the ideal concentration for your system.[1]
Q3: How should I store the lyophilized powder and reconstituted stock solutions?
A3: Lyophilized PKA inhibitor 14-22 amide should be stored at -20°C or -80°C for long-term stability.[1] Upon reconstitution, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1] Stock solutions are generally stable for up to 3 months at -20°C.[1]
Q4: Is the myristoylated PKA inhibitor 14-22 amide specific for PKA?
A4: The non-myristoylated version of the 14-22 amide peptide is a highly specific inhibitor of cAMP-dependent protein kinase (PKA).[7][8] However, as with any inhibitor, the specificity can be concentration-dependent. At high concentrations, off-target effects may be observed.[1] It is crucial to use the lowest effective concentration to maintain specificity for PKA.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the myristoylated PKA inhibitor 14-22 amide.
Table 1: Physicochemical Properties and Inhibitory Constants
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₁₀₀N₂₀O₁₂ | [8] |
| Molecular Weight | ~1209.5 g/mol | [9] |
| Purity | Typically >95% | [4] |
| Kᵢ (non-myristoylated) | ~36 nM | [6][7] |
Table 2: Solubility Information
| Solvent | Solubility | Reference(s) |
| Water | 1 mg/mL | |
| DMSO | 1 mg/mL | [4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
| Dilute Acid | Soluble | [3] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference(s) |
| Lyophilized Powder | -20°C or -80°C | Extended periods | [1] |
| Reconstituted Stock Solution | -20°C | Up to 3 months | [1] |
| Reconstituted Stock Solution | -80°C | Up to 6 months | [7][10] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [2] |
Table 4: Effective Concentrations in Various Experimental Systems
| Application | Cell Type/System | Concentration Range | Reference(s) |
| Zika Virus Replication Inhibition | HUVEC and astrocytes | 20-40 µM | [7][10] |
| Phagocytosis Inhibition | Human neutrophils | >10 µM (inhibited adhesion) | [11] |
| In Vitro PKA Activity Inhibition | Mouse brain/spinal cord lysates | 75 µM | [8] |
| Morphine Tolerance Prevention | In vivo (mouse i.c.v.) | 5 nmol/mouse | [10] |
Experimental Protocols
Key Experiment 1: In Vitro PKA Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of myristoylated PKA inhibitor 14-22 amide against PKA in a biochemical assay.
Materials:
-
Myristoylated PKA inhibitor 14-22 amide
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., EDTA or a broad-spectrum kinase inhibitor)
-
96-well assay plates
Procedure:
-
Reagent Preparation:
-
Reconstitute the myristoylated PKA inhibitor 14-22 amide in an appropriate solvent (e.g., water or DMSO) to create a stock solution.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of the PKA enzyme in the assay buffer.
-
Prepare a solution of the PKA substrate peptide and ATP in the assay buffer.
-
-
Assay Reaction:
-
Add the serially diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the PKA enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Quantify kinase activity using the appropriate detection method (e.g., scintillation counting for radiolabeled ATP or luminescence/fluorescence for non-radioactive methods).
-
-
Data Analysis:
-
Calculate the percentage of PKA inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
-
Key Experiment 2: Cellular PKA Inhibition Assay using Western Blot
This protocol describes how to assess the in-cell efficacy of myristoylated PKA inhibitor 14-22 amide by monitoring the phosphorylation of a known PKA substrate.
Materials:
-
Myristoylated PKA inhibitor 14-22 amide
-
Cell line of interest
-
PKA pathway activator (e.g., Forskolin)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB)
-
Primary antibody against the total PKA substrate (e.g., total CREB) or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of myristoylated PKA inhibitor 14-22 amide for a predetermined time (e.g., 1-4 hours). Include a vehicle-only control.
-
Stimulate the PKA pathway by adding a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes) before cell lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene) to account for any variations in protein loading.
-
A decrease in the phosphorylation of the PKA substrate in cells treated with the inhibitor indicates successful PKA inhibition.
-
Visualizations
Caption: Canonical PKA signaling pathway and the inhibitory action of 14-22 amide.
Caption: A logical workflow for troubleshooting inconsistent PKA inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. PKA Inhibitor 14-22 Amide ≥95% (HPLC), PKA Inhibitor, lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Compound Degradation in Solution
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering compound stability issues in solution. While the query specifically mentioned "MI-14," this name does not correspond to a widely recognized chemical entity in public databases. It may be an internal project code or a novel compound. Therefore, this resource offers general principles and strategies applicable to a wide range of research compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, MI-14, is rapidly losing activity in my aqueous buffer. What are the likely causes?
A1: Rapid loss of activity in solution is typically due to chemical degradation. The most common degradation pathways for organic molecules in solution are hydrolysis, oxidation, and photolysis. The rate of these reactions is influenced by several factors including pH, temperature, light exposure, and the presence of reactive species in the solvent or buffer.
Q2: How can I determine the primary degradation pathway for my compound?
A2: To identify the degradation pathway, you can conduct a forced degradation study. This involves exposing your compound to a variety of stress conditions and analyzing the resulting degradation products. Key conditions to test include:
-
pH: Incubate the compound in buffers with a range of pH values (e.g., acidic, neutral, and basic).
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide.
-
Photostability: Expose the compound to a controlled light source, such as a UV lamp.
By analyzing the degradation products formed under each condition, often using techniques like HPLC-MS, you can deduce the primary degradation mechanism.
Q3: What are the best general practices for storing a novel compound in solution to ensure its stability?
A3: For a new compound with unknown stability, it is best to take a conservative approach to storage.[1][2] Here are some general guidelines:
-
Temperature: Store solutions at low temperatures, typically -20°C or -80°C, to slow down chemical reactions.[2]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Solvent: Use high-purity, anhydrous solvents. If an aqueous buffer is necessary, ensure it is prepared with high-purity water and sterile-filtered.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade many compounds.[1]
-
Inert Atmosphere: For compounds suspected to be sensitive to oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3]
Troubleshooting Guide
Problem: I observe multiple peaks in my HPLC analysis of MI-14, suggesting degradation.
| Potential Cause | Troubleshooting Steps |
| Solvent Impurity or Reactivity | Use only high-purity, HPLC-grade solvents. If using an aqueous buffer, ensure the pH is appropriate for your compound and that the buffer components are not reactive. |
| Light Exposure During Handling | Prepare and handle the solution in a dimly lit environment or use amber-colored labware to minimize light exposure. |
| Contaminated Glassware | Ensure all glassware is scrupulously clean. Traces of acid, base, or metal ions can catalyze degradation. |
| Inappropriate pH | Determine the optimal pH for your compound's stability by performing a pH stability study. Adjust the pH of your solution accordingly. |
| Oxidation | If your compound has functional groups susceptible to oxidation, consider adding an antioxidant to the solution. |
Problem: The biological activity of my compound decreases over the course of my cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Instability in Cell Culture Medium | The pH of cell culture media (typically ~7.4) may not be optimal for your compound's stability. Minimize the time the compound is in the medium before and during the assay. |
| Temperature-Induced Degradation | The standard cell culture temperature of 37°C can accelerate degradation. Prepare fresh dilutions of your compound immediately before each experiment. |
| Interaction with Medium Components | Components in the culture medium, such as serum proteins or reactive oxygen species generated by cells, may interact with and degrade your compound. |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a method to assess the stability of a compound at different pH values.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Incubate Samples: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the samples at a controlled temperature (e.g., 37°C).
-
Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample and analyze it by a suitable method, such as HPLC, to quantify the amount of remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the pH of maximum stability.
Visualizations
Caption: Common degradation pathways and influencing factors.
Caption: Troubleshooting workflow for compound instability.
References
METTL3/14 Inhibition Experimental Conditions: A Technical Support Center
Welcome to the technical support center for refining METTL3/14 inhibition experimental conditions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for METTL3/14 inhibitors?
A1: METTL3 (Methyltransferase-like 3) is the catalytic subunit of the N6-adenosine-methyltransferase complex, which also includes the essential scaffolding partner METTL14.[1] This complex is responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A).[1] METTL3/14 inhibitors are typically small molecules that bind to the S-adenosyl methionine (SAM) binding pocket of METTL3, thereby preventing the transfer of a methyl group to RNA.[1] This action leads to a decrease in m6A levels on target transcripts, which can alter their stability, translation, and splicing, ultimately affecting various cellular processes.[1]
Q2: What is the purpose of using an inactive control in METTL3/14 inhibition experiments?
A2: Inactive inhibitors serve as crucial negative controls. They are structurally similar to the active inhibitors but have significantly lower or no inhibitory activity against METTL3/14.[2] Their primary purposes are:
-
To distinguish on-target from off-target effects: Comparing the effects of the active inhibitor to the inactive analog helps determine if the observed phenotype is a direct result of METTL3/14 inhibition or due to unintended interactions with other cellular components.[2]
-
To control for vehicle and compound solubility effects: The inactive control helps to account for any non-specific effects caused by the chemical scaffold of the compound or the solvent used.[2]
Q3: What are the distinct roles of METTL3 and METTL14 in the m6A writer complex?
A3: METTL3 and METTL14 form a heterodimeric complex essential for m6A deposition on RNA, but they have distinct roles:[2]
-
METTL3: As the catalytically active subunit, it contains the SAM-binding pocket and is responsible for transferring the methyl group from SAM to the adenosine (B11128) on the RNA substrate.[2]
-
METTL14: It functions as a structural scaffold. Although it possesses a methyltransferase-like domain, it is catalytically inactive. Its main role is to recognize and bind the RNA substrate, presenting it to METTL3 in the correct orientation for methylation. The presence of METTL14 is essential for the catalytic activity of METTL3.[2]
Troubleshooting Guides
Problem 1: No decrease in global m6A levels is observed after treatment with a METTL3 inhibitor.
This is a common issue that can stem from several factors. Follow these troubleshooting steps to identify the potential cause.
-
Inhibitor Cell Permeability: Some inhibitors may have poor cell permeability.[2] Consider using an inhibitor with known good permeability, such as UZH1a or STM2457.[2] A cellular thermal shift assay (CETSA) can be performed to confirm target engagement within the cell.[2]
-
Effective Concentration: The effective concentration of an inhibitor can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[2]
-
Treatment Duration: Insufficient treatment time may not allow for a detectable decrease in m6A levels. A time-course experiment (e.g., 16, 24, 48 hours) is recommended.[2] Some studies have observed a reduction in m6A levels after 16 hours of exposure.[2]
-
m6A Detection Method Sensitivity: The method used to quantify m6A may not be sensitive enough to detect subtle changes. For global m6A quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and accuracy.[2] A dot blot is a less sensitive, semi-quantitative alternative.[3]
Problem 2: Significant cytotoxicity is observed at concentrations where on-target effects are expected.
While some inhibitors can induce apoptosis and cell cycle arrest as part of their on-target effects, especially in cancer cell lines like Acute Myeloid Leukemia (AML)[1], unexpected cytotoxicity may indicate off-target effects.
-
Inactive Control: Comparing the cytotoxicity of the active inhibitor with its inactive analog is the first step. If both show similar toxicity, the effect is likely off-target.[2]
-
Concentration Titration: Test both the active and inactive inhibitors across a wide range of concentrations to identify a therapeutic window where the active inhibitor shows efficacy without the toxicity observed with the inactive control.[2]
-
Selectivity Profiling: If possible, test the inhibitor against a panel of other SAM-dependent methyltransferases to assess its selectivity. High promiscuity could explain the observed toxicity.[2]
-
Alternative Inhibitors: If off-target toxicity persists, switching to a METTL3/14 inhibitor with a different chemical scaffold may be necessary.[2]
Quantitative Data Summary
Table 1: Potency of Selected METTL3 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (µM) | Cell Line | Reference |
| STM2457 | 16.9 | 2.2 | MOLM-13 | [4][5] |
| UZH1a | 280 | 4.6 | MOLM-13 | [5][6][7] |
| STM2120 | 64,500 | >50 | MOLM-13 | [4] |
Signaling Pathways Affected by METTL3/14
METTL3-mediated m6A modification has been shown to regulate numerous signaling pathways critical for various cellular processes, including cancer cell proliferation, survival, and metastasis.[3][8]
Experimental Protocols
m6A Dot Blot
This protocol provides a semi-quantitative method to assess global m6A levels in mRNA.[9][10][11]
-
mRNA Purification: Isolate total RNA from cells and purify mRNA using an oligo(dT)-magnetic bead-based kit according to the manufacturer's instructions. At least 20 μg of total RNA is recommended for one dot blot assay.[10][11]
-
RNA Quantification and Dilution: Determine the concentration of the purified mRNA using a NanoDrop spectrophotometer. Prepare serial dilutions of the mRNA (e.g., 50 ng/μl, 10 ng/μl, and 2 ng/μl) using RNase-free water.[10][11]
-
Denaturation: Denature the serially diluted mRNA at 95°C for 3 minutes to disrupt secondary structures. Immediately chill on ice.[10][11]
-
Blotting: Spot 2 μl of the denatured mRNA directly onto a Hybond-N+ membrane.[11]
-
Crosslinking: Crosslink the spotted mRNA to the membrane using a UV crosslinker (e.g., Stratalinker 2400) twice in Autocrosslink mode.[11]
-
Washing: Wash the membrane with wash buffer (1x PBS, 0.02% Tween-20) for 5 minutes at room temperature with gentle shaking.[10][11]
-
Blocking: Block the membrane in blocking buffer (1x PBS, 0.02% Tween-20, 5% non-fat milk) for 1 hour at room temperature with gentle shaking.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody (e.g., 1:250 dilution) in antibody dilution buffer (same as blocking buffer) overnight at 4°C with gentle shaking.[10][11]
-
Washing: Wash the membrane three times for 5 minutes each in wash buffer.[10][11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:10,000 dilution) in antibody dilution buffer for 1 hour at room temperature.[10]
-
Washing: Wash the membrane four times for 10 minutes each in wash buffer.[10]
-
Detection: Incubate the membrane with an ECL substrate for 5 minutes in the dark and develop the film.[10]
-
Data Analysis: Quantify the dot intensity using software like ImageJ. Statistical analysis should be based on at least three biological replicates.[10][11] Methylene blue staining can be used as a loading control.[12]
Cell Viability Assay (e.g., CCK-8)
This assay assesses the impact of METTL3 inhibition on cell proliferation.[3][13]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[13]
-
Reagent Addition: Add CCK-8 reagent to each well according to the manufacturer's instructions and incubate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) to determine cell viability. A decrease in absorbance indicates reduced cell viability or proliferation.[3]
Western Blot for METTL3/14 Knockdown Validation
This protocol is used to confirm the reduction of METTL3 or METTL14 protein levels following siRNA/shRNA-mediated knockdown.[14][15]
-
Cell Lysis: Lyse siRNA-transfected cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against METTL3 (e.g., 1:500 dilution) or METTL14 overnight at 4°C.[14] Also, probe for a loading control like GAPDH or β-actin.[14][15]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ to determine the knockdown efficiency.[14]
RT-qPCR for Target Gene Expression
This protocol measures the changes in the expression of METTL3/14 target genes.[16][17]
-
RNA Isolation: Isolate total RNA from treated and control cells using a suitable reagent like TRIzol.[16][17]
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase kit.[16]
-
qPCR: Perform real-time qPCR using a qPCR mix and primers specific for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.[17]
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method. Each sample should be run in triplicate.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [en.bio-protocol.org]
- 10. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 11. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. METTL3 and METTL14 drive pancreatic adenocarcinoma progression via m6A-dependent alternative splicing in PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjon.org [wjon.org]
- 16. METTL3/METTL14 Transactivation and m6A-Dependent TGF-β1 Translation in Activated Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MYH14 Inhibitors
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MYH14 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MYH14 and why is it a therapeutic target?
A1: MYH14, or Myosin-14, is a non-muscle myosin heavy chain protein that plays a crucial role in various cellular processes, including cell division (cytokinesis), cell shape maintenance, and cell movement.[1][2] Myosins are motor proteins that convert chemical energy from ATP into mechanical force.[3] Dysregulation of MYH14 has been implicated in certain diseases, making it a potential therapeutic target. For instance, it has been found to interact with MYH9 to facilitate the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer.[4]
Q2: Are there specific inhibitors for MYH14?
A2: Currently, there is limited information on highly specific inhibitors developed exclusively for MYH14. However, as MYH14 is a non-muscle myosin II (NMII), inhibitors targeting this class of proteins are expected to have an effect. A well-known pan-inhibitor of non-muscle myosin II is Blebbistatin, which has been shown to inhibit the ATPase activity of myosin II.[5] Researchers should carefully characterize the inhibitory profile of any compound against MYH14.
Q3: My cells are showing reduced sensitivity to our MYH14 inhibitor over time. What are the possible reasons?
A3: Reduced sensitivity, or acquired resistance, to a targeted inhibitor is a common phenomenon in cell culture. The primary reasons can be broadly categorized as:
-
On-target resistance: This involves genetic changes in the MYH14 gene itself, preventing the inhibitor from binding effectively.
-
Off-target resistance: The cancer cells activate alternative signaling pathways to bypass their dependency on MYH14.
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Experimental variability: Issues with the compound, cell culture conditions, or assay procedures can mimic resistance.
The troubleshooting guides below provide a systematic approach to investigating these possibilities.
Q4: How can I confirm that my observed resistance is due to a biological change in the cells?
A4: To confirm true biological resistance, you should first rule out experimental artifacts. This includes verifying the inhibitor's concentration and activity, ensuring the health of your cell line, and checking for contamination. Once these are ruled out, you can proceed with molecular and cellular analyses to identify the underlying resistance mechanism. This may involve sequencing the MYH14 gene, performing western blots for key signaling proteins, or conducting drug efflux assays.
Troubleshooting Guides
Problem 1: Gradual or Sudden Loss of Inhibitor Potency (Increased IC50)
Your cell viability or functional assays show a rightward shift in the dose-response curve for your MYH14 inhibitor, indicating a higher concentration is required to achieve the same effect.
Possible Cause 1: On-Target Mutations in MYH14
-
Troubleshooting Steps:
-
Sequence the MYH14 gene: Extract genomic DNA from both the parental (sensitive) and the resistant cell lines. Amplify and sequence the coding region of the MYH14 gene, paying close attention to the ATP-binding and inhibitor-binding pockets. A known resistance mutation in other non-muscle myosins that could be relevant is an Alanine to Phenylalanine substitution (A456F in smooth muscle myosin) in the Blebbistatin-binding site.[6]
-
Molecular Modeling: If a novel mutation is identified, use molecular modeling to predict its impact on inhibitor binding.
-
Functional Assays: If possible, express the mutant MYH14 protein and perform in vitro ATPase assays to confirm reduced inhibitor sensitivity.
-
Possible Cause 2: Upregulation of Bypass Signaling Pathways
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the activation status of key signaling pathways that could compensate for MYH14 inhibition. Based on current literature, the Wnt/β-catenin pathway is a strong candidate.[4] Analyze the expression levels of total and phosphorylated β-catenin, as well as its downstream targets. Also, investigate the Rho/ROCK pathway, a known regulator of non-muscle myosin II activity.[7][8]
-
Combination Therapy: Test the effect of combining the MYH14 inhibitor with an inhibitor of the suspected bypass pathway (e.g., a Wnt or ROCK inhibitor). A synergistic effect would support the bypass mechanism hypothesis.
-
Possible Cause 3: Increased Drug Efflux
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), in resistant versus parental cells.
-
Efflux Pump Inhibition: Treat the resistant cells with the MYH14 inhibitor in the presence and absence of a known efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). A restoration of sensitivity to the MYH14 inhibitor would indicate the involvement of drug efflux pumps.
-
Possible Cause 4: Experimental Artifacts
-
Troubleshooting Steps:
-
Verify Inhibitor Integrity: Confirm the concentration of your inhibitor stock solution using a spectrophotometer or HPLC. Test a fresh batch of the inhibitor to rule out degradation.
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line and check for cross-contamination.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Data Presentation: Summary of Potential Resistance Mechanisms
| Resistance Mechanism | Key Protein/Gene | Experimental Validation | Expected Outcome in Resistant Cells |
| On-Target Mutation | MYH14 | Sanger Sequencing | Identification of a mutation in the drug-binding site. |
| Bypass Pathway Activation | β-catenin, ROCK | Western Blot, Combination Therapy | Increased phosphorylation/expression of pathway components; Synergistic effect with combination treatment. |
| Increased Drug Efflux | ABCB1, ABCG2 | qRT-PCR, Efflux Pump Inhibition | Increased mRNA levels of transporters; Re-sensitization to inhibitor with co-treatment. |
Experimental Protocols
Protocol 1: Generation of MYH14 Inhibitor-Resistant Cell Lines
-
Initial IC50 Determination: Determine the initial IC50 of the MYH14 inhibitor for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Inhibitor Exposure: Culture the parental cells in their standard growth medium containing the MYH14 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments). Allow the cells to adapt and recover at each new concentration before proceeding to the next. This process can take several months.
-
Establishment of Resistance: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., 5-10 times the initial IC50).
-
Characterization and Cryopreservation: Once a resistant population is established, characterize the level of resistance by re-determining the IC50. Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium. Allow the cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the MYH14 inhibitor in growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well. Incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with the MYH14 inhibitor at various concentrations for a specified time (e.g., 6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., total β-catenin, phospho-β-catenin, ROCK1, ROCK2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: MYH14 signaling and potential bypass pathways.
Caption: Troubleshooting workflow for MYH14 inhibitor resistance.
References
- 1. uniprot.org [uniprot.org]
- 2. MYH14 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-muscle myosin II inhibition at the site of axon injury increases axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct myosin-2 inhibition enhances cerebral perfusion resulting in functional improvement after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of PKA Inhibitors In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Protein Kinase A (PKA) inhibitors in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PKA inhibitors?
Protein Kinase A (PKA) is a crucial enzyme in the cAMP signaling pathway. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. When cyclic adenosine (B11128) monophosphate (cAMP) binds to the regulatory subunits, the catalytic subunits are released in their active form to phosphorylate target proteins.[1][2][3] PKA inhibitors are designed to block this process at various stages. Some inhibitors prevent cAMP from binding to the regulatory subunits, while others directly target the catalytic subunits to inhibit their phosphorylating activity.[4] There are also pseudosubstrate inhibitors that mimic PKA substrates but cannot be phosphorylated, thus blocking the active site.[]
Q2: I am not observing the expected level of inhibition. What are the common causes?
Several factors can lead to a lack of detectable PKA inhibition. These can be broadly categorized as issues with the inhibitor itself, suboptimal assay conditions, or problems with the experimental setup.[6] Specific areas to investigate include inhibitor inactivity due to improper storage or degradation, incorrect inhibitor concentration, and suboptimal buffer pH or temperature.[6][7] It is also crucial to ensure that the enzyme itself is active and that the concentrations of ATP and substrate are appropriate for the assay.[6]
Q3: How do I select the appropriate concentration for my PKA inhibitor?
The optimal concentration for a PKA inhibitor is highly dependent on the specific compound, the cell type being used, and the experimental conditions. A good starting point is to use a concentration that is 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition.[8] If these values are unknown, a dose-response experiment should be performed to determine the IC50 empirically for your specific assay conditions.[7][9] It is also important to keep the final concentration of the solvent (e.g., DMSO) low (typically below 0.1%) to avoid solvent-induced cellular stress.[10]
Q4: How can I assess and mitigate potential off-target effects of my PKA inhibitor?
Off-target effects are a common concern with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[11] To address this, it is recommended to:
-
Use a second, structurally unrelated inhibitor for the same target. If the observed phenotype is consistent, it is more likely an on-target effect.[11]
-
Perform a dose-response analysis. Off-target effects often occur at higher concentrations.[10]
-
Utilize genetic approaches like siRNA or CRISPR to specifically knockdown PKA and compare the phenotype to that observed with the inhibitor.[11]
-
Conduct a kinase profile screen to identify other kinases that may be inhibited by your compound.[11]
Q5: What are the best practices for preparing and storing PKA inhibitors?
Proper handling and storage are critical for maintaining the efficacy of PKA inhibitors. Most inhibitors are soluble in organic solvents like DMSO.[12] High-concentration stock solutions (e.g., 10 mM) should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[12] For cell-based assays, it is advisable to prepare fresh dilutions in your assay buffer before each experiment.[7]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
High variability in kinase assays can obscure genuine results. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are calibrated and use proper pipetting techniques, especially for small volumes. |
| Inadequate Reagent Mixing | Thoroughly mix all reagents before and after addition to the assay plate to avoid concentration gradients.[7] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with buffer or water to maintain humidity.[7] |
| Inconsistent Incubation | Use a calibrated incubator and ensure consistent incubation times and temperatures for all plates.[7] |
Problem 2: Inhibitor Precipitation in Cell Culture Media
The solubility of kinase inhibitors can be a significant challenge in aqueous media.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Visually inspect the media for any signs of precipitation after adding the inhibitor.[10] |
| High Final DMSO Concentration | Ensure the final DMSO concentration is as low as possible (ideally <0.5%) while maintaining solubility.[13] |
| Suboptimal Buffer pH | For inhibitors that are weak bases, lowering the buffer pH can increase solubility.[13] |
| Compound Instability | For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours.[14] |
Problem 3: No or Low Signal in Kinase Assay
A lack of signal in a kinase assay can be due to several factors related to the enzyme, substrate, or assay conditions.[6]
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Confirm the activity of your recombinant PKA. An autophosphorylation assay followed by Western blot can be a straightforward method to check for basal activity.[6] |
| Suboptimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration that produces a robust signal within the linear range of the assay.[6] |
| Suboptimal Substrate Concentration | The substrate concentration should ideally be at or near the Michaelis constant (Km) to ensure the reaction rate is sensitive to enzyme activity.[6] |
| Incorrect ATP Concentration | The concentration of ATP can significantly impact the assay results. Use a concentration appropriate for PKA and the specific assay format.[7] |
| Reagent Quality | Ensure the purity and stability of all reagents, especially ATP and the kinase itself.[6] |
PKA Inhibitor Characteristics
The following table summarizes key characteristics of commonly used PKA inhibitors. Note that IC50 and Ki values can vary depending on experimental conditions.
| Inhibitor | Mechanism of Action | Reported Ki/IC50 for PKA | Common Working Concentration (in vitro) | Key Off-Targets |
| H-89 | ATP-competitive | Ki: 48 nM[15] | 1-10 µM[15] | MSK1, ROCK2, S6K1, PKBα, AMPK[15] |
| KT5720 | ATP-competitive | Ki: 60 nM[15] | 1-10 µM[15] | PKG, PKC (at higher concentrations)[15] |
| PKI (5-24) | Pseudosubstrate peptide | Ki: 2.3 nM[16] | Varies (peptide) | PKG (at high concentrations)[17] |
| Rp-cAMPS | cAMP antagonist | Varies | Varies | Other cAMP-binding proteins (e.g., EPAC)[18] |
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay (Radioactive)
This protocol outlines a method to measure PKA activity by quantifying the incorporation of ³²P into a substrate.
Materials:
-
Purified active PKA enzyme
-
PKA substrate (e.g., Kemptide)
-
PKA inhibitor (e.g., H-89)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and the desired concentration of the PKA inhibitor.
-
Add the purified active PKA enzyme to the mixture and incubate for 10 minutes at 30°C to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.[15]
-
Compare the activity in the presence of the inhibitor to a control without the inhibitor to determine the percentage of inhibition.[15]
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation in Cells
This protocol is used to assess the efficacy of a PKA inhibitor in a cellular context by measuring the phosphorylation of a known PKA substrate, such as CREB.
Materials:
-
Cultured cells
-
PKA inhibitor
-
PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133) and anti-total CREB)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with the desired concentration of the PKA inhibitor or vehicle control for 30-60 minutes.[15]
-
Stimulate the cells with a PKA activator for an optimal time (e.g., 15-30 minutes for phosphorylation events).[15]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[15]
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an ECL substrate.[10]
-
A decrease in the phospho-CREB/total CREB ratio in the inhibitor-treated samples compared to the activator-only samples indicates PKA inhibition.[15]
Visualizations
Caption: Canonical PKA signaling pathway and points of inhibition.
Caption: A logical workflow for troubleshooting PKA inhibitor experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. What are Protein kinase A (PKA) family inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Mitigating Compound Cytotoxicity
Disclaimer: The information provided below is a generalized template. The term "MI 14" is ambiguous and appears in scientific literature referring to multiple distinct entities, including the protein METTL14, the Bcl-2 antagonist HA14-1, and various other compounds. For accurate and specific guidance, please identify the exact compound you are working with. This guide will use "Compound X " as a placeholder and provide illustrative examples based on common cytotoxic mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for Compound X?
A1: The primary mechanism of cytotoxicity for many anti-cancer compounds involves the induction of programmed cell death, or apoptosis. For example, the Bcl-2 antagonist HA14-1 is known to initiate apoptosis.[1][2] This process is often characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Some compounds may also induce other forms of cell death, such as autophagy or ferroptosis.[1][3] It is crucial to determine the specific pathway activated by your compound of interest.
Q2: At what concentrations does Compound X typically induce cytotoxicity?
A2: The cytotoxic concentration of a compound is highly dependent on the cell line being tested and the duration of exposure. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. For instance, different mycotoxins exhibit a wide range of IC50 values across various cell lines, often in a dose- and time-dependent manner.[4] We recommend performing a dose-response experiment to determine the IC50 for your specific experimental system.
Q3: How can I mitigate the off-target cytotoxicity of Compound X in my experiments?
A3: Mitigating off-target cytotoxicity is a critical aspect of drug development. Strategies can include:
-
Dose Optimization: Using the lowest effective concentration of the compound.
-
Combination Therapy: Combining Compound X with other agents that may allow for a lower effective dose.
-
Targeted Delivery: Employing drug delivery systems, such as nanoparticles, to specifically target cancer cells and minimize exposure to healthy cells.
-
Inhibition of Specific Pathways: If the off-target toxicity is mediated by a known pathway, inhibitors of that pathway could be used. For example, if a compound induces apoptosis in non-target cells, co-incubation with an apoptosis inhibitor might be explored in mechanistic studies.[2]
Q4: Are there known resistance mechanisms to Compound X?
A4: Resistance to cytotoxic agents is a common challenge. Mechanisms can include:
-
Upregulation of anti-apoptotic proteins: For compounds that induce apoptosis, cancer cells may upregulate anti-apoptotic proteins like Bcl-2 to evade cell death.
-
Increased drug efflux: Cells may increase the expression of transporter proteins that pump the compound out of the cell.
-
Alterations in the target protein: Mutations in the target protein of the compound can prevent its binding and efficacy.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Create a cell suspension of known concentration and use a calibrated pipette for seeding. |
| Compound Solubility | Verify the solubility of Compound X in your culture medium. Precipitated compound will lead to inaccurate concentrations. Consider using a different solvent or a lower concentration range. |
| Incubation Time | Standardize the incubation time with the compound. Small variations can lead to significant differences in cell viability. |
| Reagent Quality | Check the expiration dates and storage conditions of all reagents, including culture media, serum, and assay components. |
Issue 2: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | The chosen cell line may be inherently resistant to Compound X. Consider testing a panel of different cell lines to identify a sensitive model. |
| Compound Inactivity | The compound may have degraded. Verify the integrity of your compound stock. If possible, confirm its activity using a positive control cell line. |
| Incorrect Assay | The chosen cytotoxicity assay may not be suitable for the compound's mechanism of action. For example, an MTT assay measures metabolic activity, which may not be the first indicator of cell death for all compounds. Consider using a different assay, such as a trypan blue exclusion assay or an apoptosis assay. |
Quantitative Data Summary
The following table provides a template for summarizing cytotoxicity data for "Compound X" across different cell lines. Data is for illustrative purposes only.
| Cell Line | Compound X IC50 (µM) after 48h | Primary Cytotoxic Mechanism | Reference |
| M14 (Melanoma) | 15.5 | Apoptosis | [Fictional Data] |
| HeLa (Cervical Cancer) | 28.2 | Apoptosis & Autophagy | [Fictional Data] |
| MCF-7 (Breast Cancer) | 8.9 | Apoptosis | [Fictional Data] |
| A549 (Lung Cancer) | 42.1 | Necrosis | [Fictional Data] |
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Compound X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Visualizations
Diagram: Simplified Apoptosis Signaling Pathway
This diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for cytotoxic compounds.
Caption: A simplified diagram of the intrinsic apoptosis pathway initiated by Compound X.
Diagram: Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the cytotoxicity of a compound.
Caption: A general workflow for determining the IC50 of a cytotoxic compound.
References
- 1. Initiation of apoptosis and autophagy by the Bcl-2 antagonist HA14-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initiation of Apoptosis and Autophagy by the Bcl-2 Antagonist HA14-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL14-mediated N6-methyladenosine modification induces the ferroptosis of hypoxia/reoxygenation-induced cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with MI 14
Welcome to the . Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of primary antibody for immunofluorescence staining?
A1: The optimal antibody concentration is critical for achieving a high signal-to-noise ratio. It is highly dependent on the specific antibody and the expression level of the target antigen. We recommend performing a titration experiment to determine the best concentration. Below is a general guideline for starting concentrations.
Table 1: Recommended Starting Concentrations for Antibody Titration
| Antibody Type | Starting Concentration | Titer Range |
| Monoclonal | 1 µg/mL | 0.1 - 10 µg/mL |
| Polyclonal | 2.5 µg/mL | 0.5 - 20 µg/mL |
| Conjugated | 0.5 µg/mL | 0.05 - 5 µg/mL |
Q2: How can I minimize cell clumping during sample preparation?
A2: Cell clumping can interfere with accurate cell counting and analysis. To minimize clumping, consider the following:
-
Use of DNase I: Add DNase I to your cell suspension to break down DNA from dead cells, which can cause stickiness.
-
Gentle Handling: Avoid vigorous vortexing or pipetting.
-
Cell Strainers: Pass the cell suspension through a 40 µm cell strainer before analysis.
-
Calcium-Free Buffer: Resuspend cells in a calcium-free buffer, as calcium can promote cell-cell adhesion.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from your target, leading to inaccurate quantification and false positives.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence | Use a viability dye to exclude dead cells, which are often highly autofluorescent. If analyzing tissues, consider using a spectral unmixing feature if available on your MI 14 system. |
| Nonspecific Antibody Binding | Include a blocking step using serum from the same species as the secondary antibody or a commercial blocking buffer. Ensure your antibody is validated for the application. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubation to remove unbound antibodies effectively. |
| Contaminated Reagents | Use freshly prepared, filtered buffers. Check for contamination in your antibodies and other reagents. |
Experimental Protocol: Optimizing Wash Steps
-
After the final antibody incubation, centrifuge your cells at 300 x g for 5 minutes.
-
Aspirate the supernatant carefully, without disturbing the cell pellet.
-
Resuspend the cells in 1 mL of wash buffer (e.g., PBS with 1% BSA).
-
Repeat steps 1-3 for a total of three washes.
-
For particularly high background, increase the wash volume to 2 mL and the number of washes to four.
Troubleshooting Workflow for High Background
Technical Support Center: Optimization of PI4KIIIβ Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of activity assays for PI4KIIIβ?
A1: The most prevalent methods for measuring PI4KIIIβ activity include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as the Adapta™ Universal Kinase Assay, detect the production of ADP, a universal product of kinase reactions. They are homogeneous, robust, and well-suited for high-throughput screening (HTS).
-
Luminescence-Based Assays: The ADP-Glo™ Kinase Assay is a popular example. It measures kinase activity by quantifying the amount of ADP produced in the reaction through a two-step process that generates a luminescent signal. This method is highly sensitive and suitable for HTS.[1][2]
-
Radiometric Assays: Considered a gold standard, these assays directly measure the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into the lipid substrate (phosphatidylinositol or PI).[3][4] They are highly sensitive but involve handling radioactive materials and are lower-throughput.[2][5]
-
ELISA-Based Assays: These are competitive ELISAs that detect the product of the kinase reaction, PI(4)P. The signal is inversely proportional to the amount of PI(4)P produced.[6]
Q2: My PI4KIIIβ enzyme seems to be inactive or has very low activity. What should I do?
A2: Enzyme inactivity is a common issue. Here are several steps to troubleshoot this problem:
-
Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can denature the protein.[7] Use a fresh aliquot of the enzyme to test if activity is restored.
-
Enzyme Purity: The purity of the kinase preparation is critical. Contaminating proteases can degrade the enzyme, while other kinases or ATPases can interfere with the assay signal, especially in ADP-detection based assays.[1][3]
-
Assay Buffer Composition: Verify the components of your assay buffer. Ensure the pH is optimal and that necessary cofactors, like MgCl₂, are present at the correct concentration.
-
Enzyme Concentration: The concentration of the kinase must be empirically determined. It should be the minimal concentration that yields an adequate signal.[3] A kinase titration should be performed to determine the EC80 (the concentration required to elicit 80% of the maximal signal), which is then used for inhibitor studies.[8]
Q3: I am observing a very low signal-to-noise (S/N) or signal-to-background (S/B) ratio. How can I improve it?
A3: A low S/N or S/B ratio can make it difficult to distinguish true signal from background noise. Here are some strategies to improve it:
-
Optimize Reagent Concentrations:
-
ATP: The ATP concentration should be optimized. While a concentration close to the Km for ATP is often used, high concentrations can lead to increased background in luminescence assays.[1] For radiometric assays, higher ATP concentrations can increase both signal and background.[5]
-
Substrate (PI): Ensure the substrate concentration is not limiting. It should ideally be in vast excess so that no more than 10% is consumed during the reaction.[3]
-
Tracer/Antibody (for TR-FRET): The concentration of the fluorescent tracer and antibody must be optimized. A tracer titration is necessary to find the optimal concentration that provides the best assay window.[8][9]
-
-
Increase Incubation Time: For some assays, a longer reaction time can lead to a better signal-to-background ratio, but you must first assess the stability of the enzyme over that period.[5]
-
Check Plate Reader Settings: Ensure the settings on your plate reader (e.g., excitation/emission wavelengths, gain settings) are optimal for the specific assay chemistry you are using.
Q4: The background signal in my assay is too high. What are the potential causes and solutions?
A4: High background can be caused by several factors and can significantly reduce the dynamic range of your assay.
-
Contaminated Reagents:
-
ATP: The ATP stock may be contaminated with ADP. This is a common issue in luminescence-based ADP detection assays. Use a high-quality ATP source.
-
Buffers/Water: Use high-purity water and reagents. Microbial contamination can lead to high background.[10]
-
-
Non-specific Binding: In TR-FRET and ELISA-based assays, non-specific binding of antibodies or other detection reagents can be a problem. Including a blocking agent like 0.1% BSA in the assay buffer can help reduce this.[7]
-
Substrate Instability: The lipid substrate (PI) can be unstable. Prepare the substrate solution immediately before use and keep it on ice.[7]
-
DMSO Concentration: If you are testing compounds dissolved in DMSO, be aware that high concentrations of DMSO can decrease the TR-FRET signal.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during your PI4KIIIβ activity assays.
| Problem | Potential Cause | Recommended Solution | Relevant Assay Types |
| High Variability Between Replicates | Pipetting errors, especially with small volumes. | Use calibrated pipettes; for 384- or 1536-well plates, consider using automated liquid handlers.[12] | All |
| Incomplete mixing of reagents in the well. | Ensure proper mixing after each reagent addition by gently tapping or using a plate shaker. | All | |
| Edge effects on the plate due to evaporation. | Avoid using the outer wells of the plate or fill them with buffer/water to maintain humidity. | All | |
| "Hook Effect" in TR-FRET Assay | Excess concentration of the protein-protein interaction or analyte, leading to a decrease in signal at high concentrations.[12] | Perform a serial dilution of the cell lysate or protein to find a concentration in the upward-sloping phase of the signal curve.[12] | TR-FRET |
| Low Z'-factor (<0.5) | High data variability or a small dynamic range of the assay. | Re-optimize the assay parameters, including reagent concentrations and incubation times, to increase the separation between positive and negative controls. A Z'-factor >0.5 is considered robust for HTS.[1][2] | HTS Assays (TR-FRET, Luminescence) |
| Inhibitor IC50 Values Differ from Literature | Different ATP concentrations were used in the assay. | For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Ensure your ATP concentration matches the conditions you are comparing against. | All |
| Instability of the inhibitor in the assay buffer. | Prepare inhibitor dilutions fresh. Wortmannin, for example, is unstable in aqueous solutions.[1] | All | |
| Incorrect DMSO concentration in the final reaction. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%). | All |
Quantitative Data Summary
The following tables summarize key quantitative parameters for different PI4KIIIβ assay formats. These values should be used as a starting point for your own assay optimization.
Table 1: Example Parameters for a Luminescence-Based (ADP-Glo™) PI4KIIIβ Assay
| Parameter | Value | Reference |
| PI4KIIIβ Concentration | Chosen to maintain linearity during incubation | [1] |
| PI Substrate Concentration | 800 µM | [1] |
| ATP Concentration | 100 µM | [1] |
| Signal-to-Background Ratio | ~10 | [1] |
| Z'-factor | > 0.7 | [2] |
Table 2: Example Parameters for a TR-FRET (Adapta™) PI4KIIIβ Assay
| Parameter | Value | Reference |
| Kinase Concentration | Determined by titration to achieve EC80 | [8] |
| Tracer Concentration | Determined by titration to achieve EC50 | [8] |
| ATP Concentration | Varies (often at Km) | [8] |
| Final DMSO Concentration | < 2% | [11] |
Experimental Protocols & Workflows
General Experimental Workflow for PI4KIIIβ Assay Optimization
Caption: General workflow for optimizing a PI4KIIIβ kinase assay.
Detailed Protocol: Luminescence-Based (ADP-Glo™) Assay
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA).
-
Dilute PI4KIIIβ enzyme and PI substrate in kinase buffer.
-
Prepare ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of test compound (or DMSO for controls).
-
Add 2.5 µL of diluted PI4KIIIβ enzyme.
-
Initiate the reaction by adding 5 µL of the PI/ATP mixture.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Signal Generation:
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.
-
PI4KIIIβ Signaling Pathway Context
PI4KIIIβ plays a crucial role in regulating membrane traffic and maintaining the lipid composition of the Golgi apparatus. Its product, PI(4)P, acts as a docking site for effector proteins.
Caption: Simplified PI4KIIIβ signaling pathway at the Golgi.
References
- 1. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
challenges in studying the METTL3/METTL14 complex
Welcome to the technical support center for researchers working with the METTL3/METTL14 N6-adenosine-methyltransferase complex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research on the METTL3/METTL14 complex.
Problem 1: Low yield or aggregation of recombinant METTL3/METTL14 complex.
Question: I am trying to express and purify the METTL3/METTL14 complex, but I'm getting very low yields, and the protein seems to be aggregating. What could be the issue?
Answer:
Low yield and aggregation are common issues when working with the METTL3/METTL14 complex. Here are the potential causes and solutions:
-
Cause 1: Instability of METTL14. METTL14 is inherently unstable and prone to aggregation when expressed alone[1][2].
-
Cause 2: Suboptimal expression system. The choice of expression system can significantly impact yield and protein quality.
-
Cause 3: Inefficient purification strategy. The purification protocol may not be optimal for the complex.
-
Solution: Utilize affinity tags on one or both proteins (e.g., N-terminal His-tag on METTL14 and N-terminal FLAG-tag on METTL3) for efficient purification[3][5]. Perform sequential affinity chromatography steps if necessary. Gel filtration chromatography can be used as a final step to isolate the stable heterodimer[1][3].
-
-
Cause 4: Improper storage conditions. The purified complex may be unstable under your storage conditions.
-
Solution: Store the purified complex at -80°C in a buffer containing glycerol (B35011) (e.g., 20%) and a reducing agent like DTT to prevent degradation and aggregation[5]. Avoid repeated freeze-thaw cycles[5].
-
Problem 2: Inconsistent or no activity in the in vitro methyltransferase assay.
Question: My purified METTL3/METTL14 complex is not showing any methyltransferase activity in my in vitro assay, or the results are highly variable. What am I doing wrong?
Answer:
Several factors can affect the outcome of your in vitro methyltransferase assay. Consider the following troubleshooting steps:
-
Cause 1: Inactive METTL3. METTL3 is the catalytic subunit, and its activity is crucial. A point mutation in its catalytic motif (e.g., D395A) can abrogate activity[1].
-
Solution: Sequence-verify your METTL3 construct to ensure the catalytic domain is intact. If you suspect mutations, generate a fresh construct.
-
-
Cause 2: Absence of METTL14. While catalytically inactive, METTL14 is essential for METTL3's activity by providing structural support and aiding in RNA substrate recognition[1][6][7][8].
-
Solution: Ensure you are using the co-purified METTL3/METTL14 complex, not METTL3 alone. The combination of the two proteins leads to a synergistic enhancement of methyltransferase activity[3].
-
-
Cause 3: Suboptimal assay conditions. The buffer composition can significantly impact enzyme activity.
-
Solution: Optimize your reaction buffer. The complex's activity can be sensitive to the concentrations of reducing agents (DTT can be inhibitory at high concentrations), salts (KCl and NaCl can be inhibitory at high concentrations), and divalent cations (MgCl2 can also be inhibitory)[9]. A typical reaction buffer might be 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20[10].
-
-
Cause 4: Inappropriate RNA substrate. The METTL3/METTL14 complex has a preference for RNA substrates containing a consensus GGACU motif[3].
-
Solution: Use a synthetic RNA oligonucleotide containing the GGACU consensus sequence as your substrate. A single nucleotide change in this motif can significantly reduce methylation efficiency[1].
-
-
Cause 5: Issues with the methyl donor (SAM). S-adenosylmethionine (SAM) is the methyl donor and can be unstable.
-
Solution: Use fresh, high-quality SAM for your reactions. Aliquot and store it properly at -80°C.
-
Problem 3: Difficulty in detecting a decrease in global m6A levels after inhibitor treatment in cells.
Question: I'm treating my cells with a METTL3 inhibitor, but I'm not seeing the expected decrease in global m6A levels when I perform LC-MS/MS. Why is this happening?
Answer:
This is a common challenge when working with METTL3/METTL14 inhibitors. Here's a workflow to troubleshoot this issue:
-
Step 1: Verify inhibitor properties.
-
Is the inhibitor cell-permeable? If not, it won't reach its intracellular target. Consider using an inhibitor with known good cell permeability[10].
-
Is the inhibitor used at an effective concentration? The IC50 value from an in vitro assay may not directly translate to an effective cellular concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line[10].
-
-
Step 2: Optimize treatment duration.
-
Is the treatment time sufficient? The half-life of m6A-modified mRNAs can be long. A short treatment duration may not be enough to observe a significant decrease in global m6A levels. Optimize your treatment time, considering the turnover rate of m6A-modified transcripts in your cell type[10].
-
-
Step 3: Validate your controls.
-
Is the inactive control truly inactive? Use a structurally similar but biologically inactive analog of your inhibitor as a negative control. This helps to distinguish on-target from off-target effects[10]. If the inactive control also reduces m6A levels, it may not be truly inactive or could be toxic.
-
-
Step 4: Assess the sensitivity of your detection method.
-
Is your m6A detection method sensitive enough? While LC-MS/MS is the gold standard for global m6A quantification, it requires careful sample preparation and sufficient starting material[10][11]. Ensure proper RNA isolation, purification of mRNA to remove contaminating rRNA, and complete enzymatic digestion to nucleosides[10].
-
Frequently Asked Questions (FAQs)
Q1: What are the respective roles of METTL3 and METTL14 in the complex?
A1: METTL3 and METTL14 form a stable heterodimer that functions as the core of the m6A methyltransferase complex[3][4][6].
-
METTL3 is the catalytically active subunit. It contains the S-adenosylmethionine (SAM)-binding pocket and is responsible for transferring the methyl group to the N6 position of adenosine (B11128) in the RNA substrate[1][7][12].
-
METTL14 is catalytically inactive but plays a crucial structural role[1][8][12]. It stabilizes METTL3 and is essential for recognizing and binding the RNA substrate[1][6][7].
Q2: What is the best method to quantify m6A levels?
A2: The choice of method depends on whether you want to measure global m6A levels or the methylation status of specific sites.
-
Global m6A Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for its high sensitivity and accuracy in quantifying the overall m6A/A ratio in a sample[10][11].
-
Site-Specific m6A Quantification: Methods like SCARLET (site-specific cleavage and radioactive-labeling followed by ligation-assisted extraction and TLC) can accurately quantify m6A levels at a specific site with single-base resolution, though it is laborious and involves radioactivity[11].
-
Transcriptome-Wide Mapping: Techniques like m6A-seq/MeRIP-seq can identify m6A-enriched regions across the transcriptome, but they have limited resolution and do not provide stoichiometric information[13][14]. Newer antibody-independent methods are being developed to overcome these limitations[13][15].
Q3: I am performing a co-immunoprecipitation (Co-IP) to study the interaction of METTL3 with another protein. What are some key considerations for antibody selection?
A3: Antibody selection is critical for a successful Co-IP.
-
Specificity: Ensure the antibody is specific to your protein of interest (e.g., METTL3) and does not cross-react with other proteins, including its binding partner (METTL14)[16]. Check the manufacturer's validation data for applications like IP and Western blotting[17][18].
-
Cross-Reactivity: If you are working with non-human samples, verify that the antibody is validated for your species of interest[17][19][20].
-
Validation: Whenever possible, use knockout/knockdown cell lines or tissues as negative controls to confirm the antibody's specificity in your experimental setup.
Q4: Can METTL3 and METTL14 have functions independent of each other?
A4: While they are best known for their interdependent roles within the methyltransferase complex, some studies suggest they may have independent functions. For example, depletion of METTL3 or METTL14 can have distinct effects on the transcription of certain genes, suggesting that METTL14 might have an m6A-independent role in gene regulation[6]. However, it is important to note that METTL14 is unstable on its own, and co-expression with METTL3 is required for its stability[2].
Quantitative Data Summary
| Parameter | Typical Values/Conditions | Source |
| Recombinant Protein Molecular Weight | METTL3: ~66 kDa, METTL14: ~53 kDa | [5] |
| Expression System for Complex | Baculovirus in Sf9 insect cells | [3][5] |
| Purification Tags | N-terminal FLAG-tag (METTL3), N-terminal His-tag (METTL14) | [5] |
| In Vitro Assay Buffer (Example) | 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20 | [10] |
| RNA Substrate Consensus Motif | GGACU | [3] |
| Global m6A/A Ratio in mRNA | 0.36–0.75% in Arabidopsis, 0.52–0.67% in rice | [15] |
Experimental Protocols
Protocol 1: Co-expression and Purification of the METTL3/METTL14 Complex from Insect Cells
This protocol is adapted from methodologies used for expressing and purifying the functional heterodimer.
-
Cloning: Clone the cDNAs for human METTL3 and METTL14 into separate baculovirus transfer vectors with different N-terminal affinity tags (e.g., pFastBac with N-terminal FLAG for METTL3 and N-terminal His6 for METTL14)[3].
-
Baculovirus Generation: Generate recombinant bacmids in E. coli (DH10Bac) and subsequently transfect Sf9 insect cells to produce high-titer recombinant baculoviruses for each protein.
-
Co-expression: Co-infect Sf9 cells with the viruses for METTL3 and METTL14. Harvest the cells 48-72 hours post-infection.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) and lyse by sonication.
-
Affinity Purification (Step 1): Clarify the lysate by centrifugation and apply the supernatant to an anti-FLAG affinity resin. Wash the resin extensively and elute the complex with a buffer containing FLAG peptide[3].
-
Affinity Purification (Step 2 - Optional): If a second tag is present (e.g., His-tag on METTL14), perform a second round of affinity purification using Ni-NTA resin.
-
Gel Filtration: As a final polishing step, subject the eluted complex to size-exclusion chromatography to separate the heterodimer from any aggregates or individual subunits.
-
Verification: Analyze the purified fractions by SDS-PAGE and Coomassie staining to confirm the presence of both METTL3 and METTL14 at the expected molecular weights[1][5].
Protocol 2: In Vitro Methyltransferase Activity Assay (Chemiluminescent)
This protocol outlines a general method for assessing METTL3/METTL14 activity, similar to commercially available kits[21].
-
Reaction Setup: In a 96-well plate pre-coated with a synthetic RNA substrate containing the GGACU motif, prepare a reaction mixture.
-
Reaction Mixture Components:
-
Purified recombinant METTL3/METTL14 complex (e.g., 50 nM)[1].
-
S-adenosylmethionine (SAM) as the methyl donor.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.01% Tween-20).
-
-
Incubation: Add the reaction mixture to the wells and incubate at room temperature for 1 hour to allow the methylation reaction to proceed[1].
-
Detection:
-
Add a primary antibody that specifically recognizes the m6A modification and incubate for 1 hour.
-
Wash the wells and add a secondary HRP-conjugated antibody, followed by a 30-minute incubation.
-
Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader[5][21].
-
-
Data Analysis: The luminescence signal is proportional to the amount of m6A generated and thus reflects the enzyme's activity. For inhibitor screening, plot the signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Functional roles of the METTL3 and METTL14 subunits in RNA methylation.
Caption: Troubleshooting workflow for the lack of m6A decrease after inhibitor treatment.
References
- 1. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL3 protects METTL14 from STUB1‐mediated degradation to maintain m6A homeostasis | EMBO Reports [link.springer.com]
- 3. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel insights into the METTL3-METTL14 complex in musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 12. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges to mapping and defining m6A function in viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Quantitative profiling of m6A at single base resolution across the life cycle of rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 抗METTL3 ウサギ宿主抗体 Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 17. METTL3 (D2I6O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Western blot antibodies | Abcam [abcam.com]
- 19. anti-METTL3 Antibody [ABIN6143771] - Human, WB, IHC, IF [antibodies-online.com]
- 20. METTL3 Polyclonal Antibody (PA5-28178) [thermofisher.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Improving the Specificity of MYH14 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the inhibition of Myosin Heavy Chain 14 (MYH14). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the specificity of MYH14 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is MYH14, and why is it a challenging target for specific inhibition?
MYH14 is a non-muscle myosin IIc heavy chain, an actin-based motor protein that plays a crucial role in various cellular processes, including cytokinesis, cell migration, and the maintenance of cell shape.[1] Unlike kinases, for which numerous specific inhibitors have been developed, MYH14 belongs to the myosin superfamily, which shares a highly conserved ATP-binding site across its members. This structural similarity, particularly with other non-muscle myosin II isoforms like MYH9 (non-muscle myosin IIa) and MYH10 (non-muscle myosin IIb), makes the development of highly specific inhibitors a significant challenge.[2]
Q2: Are there any known specific inhibitors for MYH14?
Currently, there are no commercially available, highly specific inhibitors for MYH14. The most commonly used inhibitor, Blebbistatin, is a pan-inhibitor of non-muscle myosin II isoforms.[3][4][5] While it effectively inhibits the ATPase activity of the myosin motor domain, it does not distinguish between MYH9, MYH10, and MYH14.[4][5] Some derivatives of Blebbistatin have been synthesized with improved properties, but achieving high isoform specificity remains an ongoing area of research.[6][7][8]
Q3: What are the primary strategies for developing more specific MYH14 inhibitors?
Improving the specificity of MYH14 inhibition requires moving beyond the conserved ATP-binding site. Key strategies include:
-
Targeting Allosteric Sites: Blebbistatin binds to an allosteric pocket in the myosin motor domain, which is a promising avenue for developing specific inhibitors.[7][9] Subtle differences in the amino acid composition and conformation of this pocket among myosin isoforms could be exploited to design molecules with higher affinity for MYH14.
-
Exploiting Isoform-Specific Regions: The C-terminal tail domain of non-muscle myosin heavy chains exhibits the greatest sequence diversity among isoforms.[2] Targeting this region with small molecules or biologics could provide a high degree of specificity.
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved residue near a binding site can lead to enhanced specificity and potency. This approach is dependent on identifying a suitable reactive residue in MYH14 that is absent in other closely related myosins.
Q4: How can I assess the specificity of my putative MYH14 inhibitor?
Assessing inhibitor specificity is a critical step. A multi-tiered approach is recommended:
-
Biochemical Assays: Perform in vitro ATPase activity assays using purified MYH14, MYH9, and MYH10 proteins to determine the half-maximal inhibitory concentration (IC50) for each isoform. A significant difference in IC50 values will indicate selectivity.
-
In Vitro Motility Assays: These assays directly visualize the motor activity of myosin. Comparing the effect of your inhibitor on the movement of actin filaments propelled by MYH14 versus other myosin isoforms can provide a functional measure of specificity.
-
Cell-Based Assays: Utilize cell lines with varying expression levels of MYH9, MYH10, and MYH14. The functional consequences of your inhibitor on processes like cell migration or cytokinesis should correlate with the expression of the target myosin.
-
Proteomics Approaches: Techniques like chemical proteomics can be used to identify the direct binding partners of your compound in a cellular context, providing a broad overview of its on- and off-target interactions.
Troubleshooting Guides
Problem 1: My inhibitor shows similar potency against MYH9, MYH10, and MYH14 in the ATPase assay.
-
Possible Cause: The inhibitor likely targets a highly conserved region, such as the ATP-binding pocket.
-
Troubleshooting Steps:
-
Re-evaluate the inhibitor's mechanism of action. Is it an ATP-competitive inhibitor? If so, achieving specificity will be difficult.
-
Consider structural modifications. If your inhibitor is based on a known scaffold like Blebbistatin, explore modifications that could interact with less conserved residues in the allosteric pocket. Computational modeling can aid in identifying potential modifications.
-
Explore alternative scaffolds. Screen new chemical libraries for compounds with novel mechanisms of action that may offer better selectivity.
-
Problem 2: I'm observing conflicting results between my biochemical and cell-based assays.
-
Possible Cause:
-
Cellular permeability and metabolism: The compound may not be effectively entering the cells or could be rapidly metabolized into an inactive form.
-
Off-target effects: The inhibitor might be interacting with other cellular components, leading to unexpected phenotypes.
-
Redundancy of myosin function: In some cell types, MYH9 or MYH10 might compensate for the inhibition of MYH14, masking the expected phenotype.
-
-
Troubleshooting Steps:
-
Assess cell permeability. Use techniques like cellular thermal shift assays (CETSA) or fluorescently tagged inhibitors to confirm target engagement in cells.
-
Perform dose-response curves in cell-based assays. This can help to distinguish between on-target and off-target effects, which may occur at different concentration ranges.
-
Use knockdown or knockout cell lines. The most definitive way to validate on-target effects is to show that your inhibitor has no effect in cells lacking MYH14. Conversely, if the inhibitor is still active, it points to off-target effects.
-
Characterize the expression of non-muscle myosin isoforms in your cell model. If multiple isoforms are highly expressed, consider using cell lines with a more defined myosin expression profile.[10]
-
Problem 3: The in vitro motility assay is not working consistently.
-
Possible Cause:
-
Inactive myosin: The purified MYH14 may be denatured or have a high percentage of inactive "rigor" heads.
-
Poor surface coating: The myosin may not be adhering properly to the coverslip.
-
Actin filament issues: The actin filaments may be fragmented or not properly labeled.
-
-
Troubleshooting Steps:
-
Perform an actin affinity purification step. This can remove rigor heads from your myosin preparation.
-
Optimize the coating conditions. Vary the myosin concentration and incubation time. Ensure the coverslip surface is properly prepared.
-
Check the quality of your actin filaments. Visualize the filaments under the microscope to ensure they are long and brightly labeled. Prepare fresh filaments if necessary.
-
Include a positive control. Use a well-characterized myosin, such as skeletal muscle myosin, to ensure the assay components and setup are working correctly.
-
Quantitative Data on Myosin II Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Blebbistatin and its derivatives against various non-muscle myosin II isoforms. This data can serve as a benchmark for evaluating the potency and selectivity of novel MYH14 inhibitors.
| Inhibitor | Myosin Isoform | IC50 (µM) | Reference(s) |
| (-)-Blebbistatin | Non-muscle Myosin IIA | 0.5 - 5 | [4][5][11] |
| Non-muscle Myosin IIB | 0.5 - 5 | [4][5][11] | |
| Smooth Muscle Myosin II | ~80 | [5][11] | |
| (+)-Blebbistatin | All Myosin II isoforms | Essentially inactive | [11] |
| para-Nitroblebbistatin | Bovine Cardiac Myosin | 2.37 | [12] |
Experimental Protocols
Actin-Activated ATPase Activity Assay
This protocol is adapted from standard colorimetric assays that measure the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
Purified recombinant human MYH14, MYH9, and MYH10 motor domains
-
F-actin
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution (10 mM)
-
Malachite green-based phosphate detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare the myosin-actin mixture: In a microcentrifuge tube, mix the purified myosin motor domain (e.g., to a final concentration of 0.5 µM) with F-actin (e.g., to a final concentration of 10 µM) in assay buffer.
-
Prepare inhibitor dilutions: Create a serial dilution of your test compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Incubate with inhibitor: Add the inhibitor dilutions or vehicle to the myosin-actin mixture and incubate at room temperature for 15 minutes.
-
Initiate the reaction: Add ATP to each reaction to a final concentration of 1 mM to start the ATPase reaction.
-
Incubate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes). The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction and detect phosphate: Stop the reaction by adding the malachite green-based phosphate detection reagent according to the manufacturer's instructions.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.
-
Data analysis: Construct a phosphate standard curve to determine the concentration of Pi released in each reaction. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Transwell Cell Migration Assay
This assay measures the effect of an inhibitor on the chemotactic migration of cells through a porous membrane.
Materials:
-
Cell line expressing MYH14 (e.g., U2OS)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Test inhibitor and vehicle control
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 16-24 hours.
-
Assay setup:
-
Add complete medium with the chemoattractant to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the serum-starved cells in serum-free medium containing the test inhibitor or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the migration rate of the cell line (typically 6-24 hours).[13]
-
Removal of non-migrated cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[14][15]
-
Fixation and staining:
-
Fix the migrated cells on the underside of the membrane with methanol (B129727) or paraformaldehyde for 10-20 minutes.[14]
-
Stain the fixed cells with 0.1% crystal violet solution for 15-20 minutes.[13][15]
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Image the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Alternatively, the crystal violet can be solubilized, and the absorbance can be measured to quantify the relative number of migrated cells.
-
Cytokinesis-Block Micronucleus Assay
This assay can be used to assess the effect of MYH14 inhibition on the final stage of cell division, cytokinesis. Inhibition of MYH14 is expected to lead to an increase in the number of binucleated cells.
Materials:
-
Proliferating cell line
-
Complete cell culture medium
-
Test inhibitor and vehicle control
-
Cytochalasin B (an actin polymerization inhibitor used to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., DAPI or Giemsa)
-
Microscope slides
-
Fluorescence or light microscope
Procedure:
-
Cell treatment: Seed cells in a culture dish and allow them to attach. Treat the cells with various concentrations of your test inhibitor or vehicle control.
-
Addition of Cytochalasin B: After a suitable pre-incubation with the inhibitor (e.g., 24 hours), add Cytochalasin B to the culture medium at a concentration that blocks cytokinesis but not nuclear division (typically 3-6 µg/mL).[16]
-
Incubation: Incubate the cells for a duration equivalent to one cell cycle (e.g., 24-28 hours for many human cell lines).
-
Cell harvesting and fixation:
-
Harvest the cells by trypsinization.
-
Treat with a hypotonic solution (e.g., 0.075 M KCl).
-
Fix the cells with a freshly prepared fixative.
-
-
Slide preparation and staining:
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA stain.
-
-
Microscopic analysis:
-
Under the microscope, score at least 500-1000 cells per treatment condition.
-
Count the number of mononucleated, binucleated, and multinucleated cells.[17]
-
An increase in the proportion of binucleated cells in the inhibitor-treated samples compared to the control indicates an inhibition of cytokinesis.
-
Visualizations
Caption: Simplified signaling pathway showing the activation of MYH14.
References
- 1. Expression of nonmuscle myosin IIC is regulated by non-canonical binding activity of miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MYH9: STRUCTURE, FUNCTIONS AND ROLE OF NON-MUSCLE MYOSIN IIA IN HUMAN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. malnalab.hu [malnalab.hu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of allosteric inhibition of non-muscle myosin 2 on its intracellular diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonmuscle myosin 2 proteins encoded by Myh9, Myh10, and Myh14 are uniquely distributed in the tubular segments of murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytokinesis-Blocked Micronucleus Cytome Assay Biomarkers Identify Lung Cancer Cases Amongst Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MI-14 and Other PI4KIIIβ Inhibitors for Researchers
An objective analysis of MI-14's performance against alternative Phosphatidylinositol 4-Kinase IIIβ inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) has emerged as a critical host factor for the replication of a broad range of RNA viruses and is implicated in the progression of certain cancers, making it a compelling therapeutic target.[1][2][3][4] The development of potent and selective PI4KIIIβ inhibitors is therefore an area of intense research. This guide provides a detailed comparison of MI-14, a notable PI4KIIIβ inhibitor, with other well-characterized inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.
Mechanism of Action of PI4KIIIβ Inhibitors
PI4KIIIβ is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[4][5] PI4P is a crucial phosphoinositide that acts as a docking site for effector proteins involved in vesicular trafficking and serves as a precursor for the synthesis of other important signaling lipids like PI(4,5)P2.[1][6] Viruses, particularly RNA viruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched membranous replication organelles.[2][4][7] PI4KIIIβ inhibitors typically act by competing with ATP for the kinase's active site, thereby blocking the production of PI4P and disrupting the formation of these viral replication factories.[1][8] In the context of cancer, PI4KIIIβ has been linked to the activation of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival.[2][9][10] Inhibition of PI4KIIIβ can suppress tumor growth and induce apoptosis in cancer cells.[2][3][5]
Figure 1. PI4KIIIβ Signaling Pathway and Point of Inhibition.
Comparative Analysis of PI4KIIIβ Inhibitors
The development of PI4KIIIβ inhibitors has evolved from broad-spectrum kinase inhibitors to highly selective compounds. MI-14 stands out for its high selectivity for PI4KIIIβ over other PI4K isoforms and the broader PI3K family. The following table summarizes the quantitative data for MI-14 and other frequently cited PI4KIIIβ inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) | Key Features |
| MI-14 | PI4KIIIβ | 54[11][12][13] | >1850-fold vs. PI4KIIIα & PI4KIIα (>100,000 nM)[11][12][13] | HCV 1b: 87; CVB3: 145[12] | Not explicitly stated, but antiviral activity observed. | Highly selective for PI4KIIIβ.[11][12][13] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kδ, Vps34 | PI4KIIIβ: ~250 (in some contexts)[9] | Cross-reactive with class I and III PI3Ks.[1][14] | Hepatitis C: ~1300[14] | 32[14] | Early, less selective inhibitor; pivotal for initial research.[1][14] |
| IN-9 | PI4KIIIβ | 7[11] | >20-fold vs PI3Kδ; >140-fold vs PI3Kγ[11] | Not explicitly stated for viral activity. | Induces apoptosis in 1q-amplified cancer cells.[5] | Potent inhibitor with demonstrated anti-cancer activity.[5] |
| Compound 7f | PI4KIIIβ | 16[14][15] | >625-fold vs. PI4KIIIα (>10,000 nM)[14][15] | hRV-B14: ~8; hRV-A16: ~6.8[14][15] | >74[14] | Potent and selective with a high therapeutic index for rhinoviruses.[14][15] |
| BQR-695 | PI4KIIIβ | Human: 80; Plasmodium: 3.5[11] | Not specified | Not specified | Not specified | Potent against the Plasmodium variant of PI4KIIIβ.[11] |
| PI4KIII beta inhibitor 5 | PI4KIIIβ | 19[10] | Not specified | Not specified | Not specified | Induces cancer cell apoptosis and cell cycle arrest.[10] |
MI-14 demonstrates a highly desirable profile due to its exceptional selectivity. With an IC50 of 54 nM for PI4KIIIβ and over 100 µM for other PI4K isoforms, it offers a clear window for specifically probing the function of PI4KIIIβ.[11][12][13] This high selectivity minimizes off-target effects, which is a significant advantage over earlier inhibitors like PIK-93 . While PIK-93 was instrumental in early studies, its cross-reactivity with PI3K isoforms complicates the interpretation of experimental results.[1][14]
IN-9 and Compound 7f represent further advancements in potency and selectivity. IN-9, with an IC50 of 7 nM, shows significant promise in cancer therapy by inducing apoptosis in lung cancer cells with chromosome 1q amplification.[5][11] Compound 7f is a potent antiviral agent, particularly against rhinoviruses, and exhibits a very high selectivity index, indicating a wide therapeutic window.[14][15]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating inhibitor performance. Below are representative protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of PI4KIIIβ by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., MI-14) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the PI4KIIIβ enzyme and the PI substrate in kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., MI-14) or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antiviral Cell-Based Assay (Cytopathic Effect Assay)
This assay measures the ability of an inhibitor to protect host cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus (e.g., HeLa cells for rhinovirus)
-
Complete growth medium
-
Virus stock of known titer
-
Test inhibitors (e.g., MI-14)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor for a short period (e.g., 1 hour) before infection.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubation: Incubate the plates for a period sufficient to observe a cytopathic effect (CPE) in the positive control wells (e.g., 48-72 hours).
-
Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that protects 50% of the cells from virus-induced death. In parallel, a cytotoxicity assay (without virus) is performed to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is calculated as CC50/EC50.
Figure 2. General Experimental Workflow for Inhibitor Characterization.
Logical Comparison of Inhibitor Attributes
The choice of a PI4KIIIβ inhibitor depends on the specific research question. For studies requiring the precise dissection of the PI4KIIIβ pathway, a highly selective compound like MI-14 is superior. For broad-spectrum antiviral screening, a potent compound with a high selectivity index, such as Compound 7f, might be preferred. For oncology studies, the potent anti-proliferative effects of inhibitors like IN-9 are most relevant.
Figure 3. Decision Tree for Selecting a PI4KIIIβ Inhibitor.
References
- 1. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 7. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. invivochem.net [invivochem.net]
- 14. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of NSP14 Inhibitors Against Coronaviruses
An in-depth analysis of current research literature did not identify a specific antiviral agent designated as "MI 14." It is plausible that this is a shorthand, a codename for an investigational drug, or a reference to a class of antiviral agents. Based on the available information, this guide will focus on a prominent and promising class of investigator drugs that align with the query's specificity: NSP14 inhibitors . The non-structural protein 14 (NSP14) is a critical enzyme for the replication of many RNA viruses, making it a key target for broad-spectrum antiviral therapies. Another possibility is the investigational monoclonal antibody IC14 , which targets the human protein CD14 to modulate the immune response to viral infections like COVID-19.
This guide will proceed under the assumption that the user is interested in the comparative efficacy of NSP14 inhibitors against various viruses, with a brief comparison to the host-directed therapy involving IC14.
NSP14 is a viral methyltransferase essential for the capping of viral RNA. This process is crucial for the virus to evade the host's immune system and to ensure the translation of its proteins. Inhibiting NSP14 can thus halt viral replication. Several research initiatives have identified potent NSP14 inhibitors with significant antiviral activity.
| Compound Class/Name | Target Virus(es) | Key Efficacy Data | Alternative Antivirals |
| NSP14 Inhibitors (General) | SARS-CoV-2 and other coronaviruses | In-vitro studies have shown that inhibiting NSP14 can effectively stop viral replication.[1][2] These inhibitors are often effective at low concentrations.[2] | Remdesivir, Paxlovid, Molnupiravir |
| STM10927 | SARS-CoV-2, MERS-CoV, other coronaviruses | Demonstrates potent cellular activity across the coronavirus family and has shown significantly improved potency against SARS-CoV-2 in cellular assays compared to Nirmatrelvir (B3392351) (the active component of Paxlovid).[1] | Nirmatrelvir (Paxlovid) |
| TDI-015051 | SARS-CoV-2 | Has shown efficacy comparable to the FDA-approved drug nirmatrelvir in a transgenic mouse model of SARS-CoV-2 infection. | Nirmatrelvir (Paxlovid) |
| IC14 (Monoclonal Antibody) | SARS-CoV-2 | Aims to temper the hyper-inflammatory immune response rather than directly inhibiting the virus. It is being tested in combination with the antiviral drug remdesivir.[3] | Remdesivir |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are summaries of typical experimental protocols used to evaluate NSP14 inhibitors.
In Vitro Antiviral Activity Assays
-
Objective: To determine the concentration of the inhibitor required to block viral replication in cultured cells.
-
Methodology:
-
Cell Culture: A549-ACE2-TMPRSS2 cells (human lung cells engineered to be susceptible to SARS-CoV-2) are commonly used.[1]
-
Infection: Cells are infected with the target virus (e.g., SARS-CoV-2, MERS-CoV).
-
Treatment: Various concentrations of the NSP14 inhibitor are added to the cell cultures.
-
Endpoint Measurement: After a set incubation period, the amount of viral replication is measured. This can be done by quantifying viral RNA (using RT-qPCR) or by measuring the cytopathic effect (the damage caused by the virus to the cells).
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated, which is the concentration of the drug that inhibits 50% of viral replication.
-
Biochemical Assays
-
Objective: To confirm that the compound directly inhibits the NSP14 methyltransferase enzyme.
-
Methodology:
-
Enzyme and Substrate: Purified NSP14 enzyme is mixed with its substrates, including S-adenosylmethionine (the methyl donor) and a viral RNA cap analogue.
-
Inhibitor Addition: The investigational NSP14 inhibitor is added to the reaction.
-
Activity Measurement: The activity of the NSP14 enzyme is measured by detecting the transfer of the methyl group to the RNA cap.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the inhibitor needed to reduce enzyme activity by 50%.
-
In Vivo Efficacy Studies (Mouse Models)
-
Objective: To evaluate the antiviral efficacy of the inhibitor in a living organism.
-
Methodology:
-
Animal Model: Transgenic mice that express the human ACE2 receptor are used, making them susceptible to SARS-CoV-2 infection.
-
Infection: Mice are infected with SARS-CoV-2.
-
Treatment: The NSP14 inhibitor is administered to the mice (e.g., orally or via injection). A control group receives a placebo.
-
Outcome Measures: The effectiveness of the treatment is assessed by monitoring various parameters, such as viral load in the lungs, weight loss, and survival rates.
-
Data Analysis: The results from the treated group are compared to the placebo group to determine the statistical significance of the antiviral effect.
-
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of NSP14 Inhibition
Caption: Mechanism of NSP14 inhibitors in blocking coronavirus replication.
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for evaluating the efficacy of NSP14 inhibitors.
References
Navigating the m⁶A Landscape: A Comparative Guide to Targeting METTL3/14 in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting the N⁶-methyladenosine (m⁶A) writers, METTL3 and METTL14. We delve into the performance of various modalities, supported by experimental data, and explore the landscape of alternative targets within the m⁶A pathway.
The METTL3/METTL14 complex, the catalytic core of the m⁶A methyltransferase, has emerged as a critical regulator in cancer progression. Its dysregulation is implicated in various malignancies, including acute myeloid leukemia (AML), solid tumors, and glioblastoma, making it a compelling target for therapeutic intervention.[1][2] This guide will compare the primary strategies for targeting METTL3/14: small molecule inhibition and targeted protein degradation, while also providing a perspective on targeting the m⁶A erasers, FTO and ALKBH5.
Performance Comparison of METTL3/14-Targeting Compounds
The development of molecules targeting METTL3/14 has rapidly progressed, with several compounds demonstrating potent preclinical activity and one entering clinical trials. These compounds can be broadly categorized into small molecule inhibitors that target the catalytic activity of METTL3 and proteolysis-targeting chimeras (PROTACs) that induce the degradation of the METTL3/METTL14 complex.
Small Molecule Inhibitors
Small molecule inhibitors of METTL3 typically act by competing with the S-adenosylmethionine (SAM) cofactor, thereby blocking the transfer of a methyl group to adenosine (B11128) on RNA.[3]
Table 1: Performance of Preclinical and Clinical METTL3/14 Small Molecule Inhibitors| Compound | Type | Target | Biochemical IC₅₀ (nM) | Cellular m⁶A IC₅₀ (µM) | Cellular Proliferation IC₅₀ (µM) | Cancer Type | Key Findings & In Vivo Efficacy | References |
| STM2457 | Small Molecule | METTL3 | 16.9 | 2.2 | ~1-10 (AML cell lines) | Acute Myeloid Leukemia (AML) | Impaired engraftment and prolonged survival in AML PDX models. | [3][4][5][6] |
| UZH1a | Small Molecule | METTL3 | 280 | 4.6 | 11 (MOLM-13) | AML, Osteosarcoma, Kidney Cancer | Induces apoptosis and cell cycle arrest in AML cells. | [1][7][8][9] |
| STC-15 | Small Molecule | METTL3 | Potent (specific value not disclosed) | Not disclosed | Not disclosed | Advanced Solid Tumors | Phase 1 clinical trial (NCT05584111) showed good tolerability and clinical activity (11% ORR, 63% DCR). Tumor regressions observed at doses from 60-200 mg. | [2][10][11][12][13][14] |
| Quercetin | Natural Product | METTL3 | 2,730 | Dose-dependent decrease | 73.5 (MIA PaCa-2), 100 (Huh7) | Pancreatic, Liver Cancer | Identified as a METTL3 inhibitor through virtual screening. | [15][16] |
Targeted Protein Degraders (PROTACs)
PROTACs represent an alternative strategy that hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. For METTL3/14, this approach offers the potential for a more profound and sustained inhibition of the m⁶A pathway.
Table 2: Performance of METTL3/14-Targeting PROTACs| Compound | Type | E3 Ligase Ligand | Cellular DC₅₀ (µM) | Dₘₐₓ (%) | Cancer Type | Key Findings | References |
| WD6305 | PROTAC | VHL | METTL3: 0.14, METTL14: 0.194 | METTL3: 91.9 | Acute Myeloid Leukemia (AML) | More potent anti-leukemic activity compared to its parent inhibitor UZH2. | [17][18][19][20][21] |
| ZW30441 (4j) | PROTAC | CRBN | METTL3: 0.44, METTL14: 0.13 | METTL3: 80, METTL14: 65 | Acute Myeloid Leukemia (AML) | Enhanced cytotoxicity in MV4-11 cells compared to well-validated METTL3 inhibitors. | [22] |
| Unnamed PROTACs | PROTAC | VHL/CRBN | Various | >50% degradation | Acute Myeloid Leukemia (AML), Prostate Cancer | Demonstrated degradation of both METTL3 and METTL14 in multiple cell lines. |
Alternative Therapeutic Targets in the m⁶A Pathway
While METTL3/14 are the primary "writers" of m⁶A, the "erasers," FTO and ALKBH5, which remove this modification, also represent viable therapeutic targets in oncology.
Table 3: Preclinical Data for FTO and ALKBH5 Inhibitors| Target | Compound | Type | Biochemical IC₅₀ | Cellular Effects | In Vivo Efficacy | References |
| FTO | FB23-2 | Small Molecule | Not disclosed | Inhibits AML cell viability with IC₅₀ > 1 µM. | Suppresses leukemia progression. | [3][11] |
| FTO | CS1 (Bisantrene), CS2 (Brequinar) | Small Molecule | Low nanomolar | Potent anti-tumor effects in AML and solid tumor cell lines. | Remarkably inhibited leukemia progression and prolonged survival in mouse models. | [5] |
| FTO | Meclofenamic Acid (MA) | Small Molecule | Not disclosed | Enhanced primary breast tumor engraftment in a PDX model. | Caution advised as it may promote tumor growth in some contexts. | [21] |
| ALKBH5 | 18l | Covalent Inhibitor | 0.62 µM | Antiproliferative effect on NB4 cells with IC₅₀ of 0.63 µM. | Excellent antitumor activity in NB4 tumor xenograft models. | [7] |
| ALKBH5 | DDO-2728 | Small Molecule | Not disclosed | Suppresses tumor growth in MV4-11 xenograft mouse model. | Increased m⁶A abundance and impeded cell cycle progression in AML cells. | [10][17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is crucial for understanding the validation of METTL3/14 as a therapeutic target.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of therapeutic targets. Below are summarized methodologies for key assays cited in the validation of METTL3/14 inhibitors.
METTL3/METTL14 In Vitro Activity Assay (TR-FRET)
This assay measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Reagents and Materials:
-
Recombinant human METTL3/METTL14 complex
-
S-adenosylmethionine (SAM)
-
RNA substrate (a short oligonucleotide containing the GGACU consensus sequence)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, 1 mM DTT
-
TR-FRET detection reagents (e.g., AptaFluor SAH Methyltransferase Assay kit)
-
Test compounds (inhibitors)
-
384-well plates
-
Multi-mode plate reader capable of TR-FRET detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, METTL3/METTL14 enzyme, and the test compound.
-
Initiate the reaction by adding a mixture of the RNA substrate and SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 120 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the detection reagents.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular m⁶A Quantification by LC-MS/MS
This method provides a highly accurate quantification of the m⁶A to adenosine (A) ratio in cellular mRNA.
-
Reagents and Materials:
-
Cultured cells treated with the test compound or vehicle
-
mRNA purification kit
-
Nuclease P1, bacterial alkaline phosphatase
-
LC-MS/MS system
-
m⁶A and adenosine standards
-
-
Procedure:
-
Cell Lysis and RNA Extraction: Lyse the treated cells and extract total RNA.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by LC-MS/MS. Separate the nucleosides by liquid chromatography and detect and quantify m⁶A and A using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Generate standard curves for m⁶A and adenosine. Calculate the m⁶A/A ratio in the samples based on the standard curves.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MOLM-13 for AML)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Conclusion
The validation of METTL3/14 as a therapeutic target in oncology is well-supported by a growing body of preclinical and early clinical data. Small molecule inhibitors and PROTAC degraders have demonstrated potent anti-tumor activity, particularly in hematological malignancies. The clinical advancement of STC-15 provides crucial proof-of-concept for the therapeutic viability of targeting RNA methyltransferases.
However, the field is still evolving. Key considerations for future research include:
-
Selectivity: Ensuring high selectivity for METTL3 over other methyltransferases to minimize off-target effects.
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to METTL3/14-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of METTL3/14 inhibitors with other anti-cancer agents, including immunotherapy.[13]
-
Alternative Targets: Continued investigation into the therapeutic potential of targeting other m⁶A regulators like FTO and ALKBH5, which may offer alternative or complementary treatment strategies.
This comparative guide provides a snapshot of the current landscape, highlighting the promise of targeting the m⁶A pathway for cancer therapy. As research progresses, a deeper understanding of the intricate roles of m⁶A in cancer biology will undoubtedly pave the way for novel and effective therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 11. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m6A modification: recent advances, anticancer targeted drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles and therapeutic implications of m6A modification in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Race Oncology says it has discovered multiple novel FTO inhibitor candidates - Biotech [biotechdispatch.com.au]
- 15. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2-mediated YAP activity in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Non-Coding RNA m6A Modification in Cancer: Mechanisms and Therapeutic Targets [frontiersin.org]
- 18. FTO Inhibitor(Stanford University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. The RNA demethylase ALKBH5 promotes the progression and angiogenesis of lung cancer by regulating the stability of the LncRNA PVT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
Comparative Analysis of MYH14 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of known inhibitors targeting MYH14, the heavy chain of non-muscle myosin IIC. This document summarizes the available quantitative data on inhibitor performance, details relevant experimental protocols, and illustrates the key signaling pathways regulating MYH14 activity.
Myosin Heavy Chain 14 (MYH14), a component of the non-muscle myosin II (NMII) family, is an actin-dependent molecular motor involved in a variety of cellular processes, including cytokinesis, cell motility, and the regulation of cell shape. Given its role in these fundamental functions, MYH14 has emerged as a potential therapeutic target. This guide focuses on direct inhibitors of MYH14 and compounds that indirectly affect its function through the regulation of its activity.
Performance of MYH14 Inhibitors: A Quantitative Comparison
The primary method for evaluating the potency of MYH14 inhibitors is the actin-activated ATPase assay, which measures the rate of ATP hydrolysis by the myosin motor domain in the presence of actin. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, indicating the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Currently, Blebbistatin and its derivatives are the most well-characterized direct inhibitors of non-muscle myosin II isoforms, including MYH14. Other compounds, such as Y-27632 and ML-7, act on upstream signaling pathways that regulate MYH14 activity.
| Inhibitor | Target | Mechanism of Action | IC50 against MYH14 (NM-IIC) | Other NMII Isoforms IC50 | Reference |
| Blebbistatin | Myosin II ATPase Activity | Direct, non-competitive inhibitor of the myosin-ADP-Pi complex | 1.57 µM | NM-IIA: 3.58 µM, NM-IIB: 2.30 µM | [1] |
| para-Aminoblebbistatin | Myosin II ATPase Activity | Direct inhibitor, derivative of Blebbistatin | Data not available | Generally slightly lower binding constants than Blebbistatin | [2] |
| para-Nitroblebbistatin | Myosin II ATPase Activity | Direct inhibitor, derivative of Blebbistatin | Data not available | Similar inhibitory properties to Blebbistatin | |
| MT-125 | Non-Muscle Myosin IIA and IIB | Direct inhibitor | Data not available | Not specified | [3] |
| Y-27632 | Rho-associated kinase (ROCK) | Indirect inhibitor of MYH14 phosphorylation | Not Applicable | Ki for ROCK1: 0.22 µM, Ki for ROCK2: 0.30 µM | [4] |
| ML-7 | Myosin Light Chain Kinase (MLCK) | Indirect inhibitor of MYH14 phosphorylation | Not Applicable | Ki for MLCK: 0.3 µM |
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor performance is crucial for interpreting and reproducing experimental data.
Actin-Activated ATPase Activity Assay
This assay is the gold standard for determining the inhibitory potency of compounds against myosin motors.
Objective: To measure the rate of ATP hydrolysis by MYH14 in the presence of F-actin and to determine the IC50 value of an inhibitor.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the myosin motor domain. The rate of Pi release is proportional to the enzymatic activity of myosin.
Materials:
-
Purified recombinant human non-muscle myosin IIC (MYH14) motor domain
-
Rabbit skeletal muscle actin, purified and polymerized into F-actin
-
ATP solution
-
Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Inhibitor stock solutions (dissolved in DMSO)
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions. The concentration of F-actin and MYH14 should be optimized for the specific assay conditions.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a constant concentration of F-actin to all wells (except the no-enzyme control).
-
Add a constant concentration of the MYH14 motor domain to all wells (except the no-enzyme control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add ATP to all wells to initiate the ATPase reaction. The final ATP concentration should be at or near the Km of the enzyme.
-
Incubation: Incubate the plate at the controlled temperature for a specific time, ensuring the reaction is in the linear range.
-
Termination and Detection:
-
Stop the reaction by adding the phosphate detection reagent.
-
Allow color to develop according to the manufacturer's instructions.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
Data Analysis:
-
Subtract the background absorbance from the no-enzyme control wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The activity of MYH14 is tightly regulated by upstream signaling pathways. Understanding these pathways is essential for developing targeted therapeutic strategies.
Regulation of MYH14 by Rho-associated Kinase (ROCK)
The RhoA/ROCK pathway is a major regulator of non-muscle myosin II activity.
Caption: RhoA/ROCK signaling pathway regulating MYH14 activity.
Regulation of MYH14 by Myosin Light Chain Kinase (MLCK)
Calcium-dependent activation of MLCK provides another critical pathway for MYH14 regulation.
Caption: Calcium/Calmodulin-dependent MLCK pathway for MYH14 activation.
Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing novel MYH14 inhibitors is outlined below.
Caption: General workflow for the discovery and validation of MYH14 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-125 Inhibits Non-Muscle Myosin IIA and IIB, Synergizes with Oncogenic Kinase Inhibitors, and Prolongs Survival in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKA Inhibitors: PKI 14-22 Amide vs. Small Molecule Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, Protein Kinase A (PKA) stands as a pivotal enzyme, orchestrating a vast array of physiological processes. The ability to selectively modulate its activity is paramount for both fundamental research and therapeutic development. This guide provides an objective comparison of the myristoylated PKA inhibitor 14-22 amide, a peptide-based inhibitor, with other commonly employed PKA inhibitors, namely H-89, KT5720, and Rp-cAMPS. We present a comprehensive analysis of their performance, supported by experimental data, to empower researchers in selecting the optimal tool for their specific needs.
Quantitative Comparison of PKA Inhibitors
The potency of a kinase inhibitor is a critical parameter, typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The following table summarizes the reported values for PKA inhibitor 14-22 amide and its counterparts. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Notes |
| PKA Inhibitor 14-22 Amide, myristoylated | Peptide (Pseudosubstrate) | PKA Catalytic Subunit | - | ~36[1][2] | Myristoylation enhances cell permeability.[1] Highly specific for PKA.[3] |
| H-89 | Small Molecule (ATP-Competitive) | PKA, ROCK, MSK1, S6K1 | ~48-135[4][5] | 48[6] | Cell-permeable. Known to inhibit several other kinases.[3][7] |
| KT5720 | Small Molecule (ATP-Competitive) | PKA, PKG, PKC | ~3.3-60[3][5] | 60[3] | Cell-permeable. Exhibits broad-spectrum kinase inhibition.[5] |
| Rp-cAMPS | Nucleotide Analog (cAMP Antagonist) | PKA Regulatory Subunit | - | 4,500-12,500 | Competitive antagonist of cAMP binding. Resistant to phosphodiesterases.[6] |
Mechanisms of Action: A Tale of Two Strategies
PKA inhibitors can be broadly classified based on their mechanism of action, which dictates their specificity and potential for off-target effects.
-
Peptide-Based Pseudosubstrate Inhibition (PKA Inhibitor 14-22 Amide): Derived from the endogenous heat-stable protein kinase inhibitor (PKI), PKI 14-22 amide acts as a pseudosubstrate. It mimics the consensus phosphorylation sequence of PKA substrates and binds with high affinity to the catalytic subunit's active site, thereby competitively inhibiting the binding of genuine substrates.[3] This mechanism confers a high degree of specificity for PKA. The myristoylation of the peptide enhances its ability to cross cell membranes.[1]
-
ATP-Competitive Inhibition (H-89 and KT5720): These small molecule inhibitors function by competing with ATP for its binding site on the catalytic subunit of PKA.[3][7] By occupying the ATP-binding pocket, they prevent the transfer of the gamma-phosphate from ATP to the substrate, thus halting the phosphorylation cascade. Due to the conserved nature of the ATP-binding site across the kinome, these inhibitors often exhibit off-target effects on other kinases.[5]
-
cAMP Antagonism (Rp-cAMPS): Unlike inhibitors that target the catalytic subunit, Rp-cAMPS is a competitive antagonist of cyclic AMP (cAMP). It binds to the regulatory subunits of the PKA holoenzyme, preventing the cAMP-induced conformational change that leads to the release and activation of the catalytic subunits.[8]
Selectivity and Off-Target Effects: A Critical Consideration
The utility of a kinase inhibitor is heavily dependent on its selectivity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications.
PKA Inhibitor 14-22 Amide is lauded for its high specificity for PKA, a direct consequence of its pseudosubstrate mechanism of action.[3] While myristoylation can sometimes lead to non-specific interactions, PKI peptides are generally considered the gold standard for specific PKA inhibition in cellular contexts.
H-89 , while a potent PKA inhibitor, is known to be promiscuous. It has been shown to inhibit several other kinases, including Rho-associated kinase (ROCK), mitogen- and stress-activated protein kinase 1 (MSK1), and ribosomal S6 kinase (S6K1), sometimes with comparable potency to its PKA inhibition.[4][7]
KT5720 also demonstrates significant off-target effects, inhibiting other kinases such as protein kinase G (PKG) and protein kinase C (PKC).[5] Its broad-spectrum activity necessitates careful interpretation of results and the use of appropriate controls.
Rp-cAMPS , by targeting the regulatory subunit, has a different selectivity profile. However, as a cAMP analog, it may interact with other cAMP-binding proteins, such as exchange protein activated by cAMP (EPAC) and cyclic nucleotide-gated ion channels.[3]
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance is crucial. Below are generalized protocols for in vitro PKA kinase inhibition assays.
General In Vitro PKA Kinase Inhibition Assay (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific PKA substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
PKA inhibitor (e.g., PKI 14-22 amide, H-89, KT5720)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 15 mM MgCl2)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the PKA inhibitor.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, PKA enzyme, and PKA substrate.
-
Add the serially diluted inhibitor to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km for PKA.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Non-Radiometric PKA Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This method measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide
-
PKA inhibitor
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer-compatible microplates
Procedure:
-
Prepare serial dilutions of the PKA inhibitor.
-
In a white, opaque 96-well or 384-well plate, add the kinase reaction buffer, PKA enzyme, PKA substrate, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition based on the luminescent signal and determine the IC50 value.
Visualizing the Landscape of PKA Inhibition
To better understand the context of PKA inhibition, the following diagrams illustrate the PKA signaling pathway and a generalized workflow for assessing inhibitor activity.
Caption: The cAMP/PKA signaling pathway and points of inhibitor intervention.
Caption: Generalized workflow for an in vitro PKA inhibition assay.
Conclusion
The choice of a PKA inhibitor is a critical decision that can significantly impact the outcome and interpretation of an experiment. PKA inhibitor 14-22 amide, as a peptide-based pseudosubstrate inhibitor, offers high specificity, making it an excellent tool for studies where minimizing off-target effects is paramount. In contrast, small molecule inhibitors like H-89 and KT5720, while cell-permeable and potent, exhibit broader kinase inhibition profiles that must be carefully considered. Rp-cAMPS provides an alternative mechanism of action by targeting the regulatory subunits.
Ultimately, the most suitable inhibitor depends on the specific experimental context, including the required level of selectivity, the need for cell permeability, and the experimental system being used. Researchers are encouraged to consider the data presented in this guide and, when possible, validate inhibitor performance in their own experimental setup.
References
- 1. abcam.com [abcam.com]
- 2. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 3. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
On-Target Activity of MI-14: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of MI-14, a selective Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) inhibitor, against other known alternatives. The information is supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in future research.
MI-14 has been identified as a potent and selective inhibitor of PI4KIIIβ with an IC50 of 54 nM. Its selectivity is highlighted by its significantly lower activity against other related kinases, such as PI4KIIIα and PI4KIIα, where the IC50 values are greater than 100 μM.[1][2] This on-target activity makes MI-14 a valuable tool for studying the physiological and pathological roles of PI4KIIIβ and a potential candidate for therapeutic development, particularly in the context of viral diseases.
Comparative Analysis of PI4KIIIβ Inhibitors
To provide a clear perspective on the potency and selectivity of MI-14, the following table summarizes its in vitro activity in comparison to other well-characterized PI4KIIIβ inhibitors.
| Compound | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | Other Kinase IC50 (nM) | Antiviral Activity (EC50, Virus) |
| MI-14 | 54[1][2] | >100,000[1][2] | PI4KIIα: >100,000[1][2] | 87 (HCV 1b), 145 (CVB3), 1030 (HRVM), 10600 (HCV 2a)[1] |
| PIK-93 | 19[3][4][5] | - | PI3Kγ: 16, PI3Kα: 39[3][4] | 140 (Poliovirus), 1900 (HCV)[4] |
| GSK-A1 | >50,000[6] | 3.16[6] | PI3Kγ: 15.8[6] | Yes (HCV)[6][7] |
| BF738735 | 5.7[8][9][10] | 1,700[8][9] | >10,000 for a panel of 150 kinases[8] | 4-71 (Enteroviruses/Rhinoviruses)[8][9] |
| T-00127-HEV1 | 60[11][12][13] | - | Moderate inhibition of PI3KCD[12] | 770 (Poliovirus), 730 (EV71)[11][13] |
| PI4KIIIbeta-IN-10 | 3.6[14][15][16][17] | ~3,000[15] | PI3KC2γ: ~1,000, PI3Kα: ~10,000[15] | Yes (HCV)[17] |
Signaling Pathway and Experimental Workflow
To understand the context of MI-14's activity, it is crucial to visualize the PI4KIIIβ signaling pathway and the general workflow for assessing its inhibitory effects.
Caption: PI4KIIIβ signaling pathway and the inhibitory action of MI-14.
The experimental validation of MI-14's on-target activity typically involves a kinase inhibition assay to determine its IC50 value, followed by cell-based assays to assess its functional effects, such as antiviral activity (EC50) and cytotoxicity (CC50).
Caption: General experimental workflow for characterizing PI4KIIIβ inhibitors.
Experimental Protocols
PI4KIIIβ Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of MI-14 against PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
MI-14 (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2)
-
Multiwell plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of MI-14 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction Setup: In a multiwell plate, add the kinase reaction buffer, PI substrate, and the serially diluted MI-14 or vehicle control (DMSO).
-
Enzyme Addition: Add the PI4KIIIβ enzyme to each well to initiate the reaction.
-
ATP Addition: Add ATP to start the kinase reaction. The final ATP concentration should be at or near the Km for PI4KIIIβ.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18][19][20]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[18][19][20]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition against the logarithm of the MI-14 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This protocol outlines a general method for determining the 50% effective concentration (EC50) of a compound against a specific virus.
Objective: To determine the concentration of MI-14 that inhibits viral replication by 50%.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa, Vero E6)
-
Virus stock with a known titer
-
MI-14 (and other test compounds)
-
Cell culture medium and supplements
-
Multiwell plates (e.g., 96-well)
-
Method for quantifying viral replication (e.g., plaque reduction assay, cytopathic effect (CPE) inhibition assay, or reporter virus expression)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight to form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of MI-14 in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient to observe the desired endpoint (e.g., 48-72 hours for CPE or plaque formation).
-
Quantification of Antiviral Effect:
-
CPE Inhibition Assay: Observe and score the cytopathic effect in each well. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
Plaque Reduction Assay: After incubation, fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The EC50 is the concentration that reduces the number of plaques by 50% compared to the virus control.[21]
-
-
Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.[21][22]
Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of MI-14.
Materials:
-
The same host cell line used in the antiviral assay
-
MI-14 (and other test compounds)
-
Cell culture medium and supplements
-
Multiwell plates (e.g., 96-well)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of MI-14 as in the antiviral assay. Include a "cells only" control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Plot the percentage of cytotoxicity (100% - % viability) against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.[23]
The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more promising candidate with a wider therapeutic window.[21][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PIK-93 (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 10. PI4KIIIβ Inhibitor, BF738735 | Sigma-Aldrich [sigmaaldrich.com]
- 11. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T-00127-HEV1 | PI4KB inhibitor | Probechem Biochemicals [probechem.com]
- 14. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. invivochem.net [invivochem.net]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. fda.gov [fda.gov]
- 23. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of M1 Aminopeptidase Inhibitor Specificity and Selectivity: A Case Study Approach
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the specificity and selectivity of M1 aminopeptidase (B13392206) inhibitors. Due to the absence of publicly available data for a compound specifically designated "MI 14," this document utilizes a well-characterized M1 aminopeptidase inhibitor, MIPS2673, as a representative example to illustrate the required data presentation, experimental protocols, and visualizations. This framework can be adapted for the analysis of any novel M1 aminopeptidase inhibitor.
The M1 family of metalloenzymes plays a crucial role in a variety of physiological processes, making them attractive therapeutic targets for a range of diseases.[1] However, the conserved nature of the active site across different M1 aminopeptidases presents a significant challenge in developing selective inhibitors.[1] Non-specific inhibition can lead to off-target effects; therefore, rigorous specificity and selectivity profiling is essential in the development of new therapeutic agents.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity (Ki values) of MIPS2673 against a panel of M1 and M17 aminopeptidases from Plasmodium falciparum, Plasmodium vivax, and humans. This format allows for a clear and direct comparison of the inhibitor's potency and selectivity.
| Enzyme Target | MIPS2673 Ki (nM) |
| P. falciparum M1 Alanyl Aminopeptidase (PfA-M1) | 211 ± 11[2] |
| P. falciparum M17 Leucyl Aminopeptidase (PfA-M17) | 921 ± 69[2] |
| P. vivax M1 Alanyl Aminopeptidase (PvA-M1) | 6.4 ± 0.5[2] |
| P. vivax M17 Leucyl Aminopeptidase (PvA-M17) | >1000[2] |
| Human Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Minimal inhibition below 500 µM[2] |
| Human Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) | Minimal inhibition below 500 µM[2] |
| Human Leukotriene A4 Hydrolase (LTA4H) | >50% inhibition at concentrations above 10 µM[2] |
Note: This table is presented as an example. A comprehensive selectivity panel would ideally include all human M1 family members.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility and validation of specificity and selectivity data. Below is a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted for specific M1 aminopeptidases.
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against a panel of M1 aminopeptidases.
Materials:
-
Purified recombinant M1 aminopeptidase enzymes
-
Fluorogenic peptide substrate specific for each enzyme
-
Test inhibitor compound (e.g., "this compound")
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
-
DMSO for dissolving the test compound
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. A series of dilutions of the test compound in assay buffer should be prepared to generate a dose-response curve.
-
Enzyme Preparation: Dilute the purified M1 aminopeptidase to a working concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test inhibitor. Include wells with buffer and DMSO as negative and vehicle controls, respectively. b. Add the diluted enzyme solution to each well and incubate for a predetermined period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths should be optimized for the specific fluorogenic substrate used.
-
Data Analysis: a. Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the fluorescence versus time plot. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation). d. If required, convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Mandatory Visualizations
Signaling Pathways
M1 aminopeptidases, such as Aminopeptidase N (APN/CD13), are involved in various signaling pathways. Understanding these pathways is crucial for elucidating the potential downstream effects of an inhibitor.
Caption: Aminopeptidase N (APN/CD13) signaling in endothelial cells, promoting angiogenesis.
Experimental Workflows
A clear visual representation of the experimental workflow ensures consistency and understanding of the process.
Caption: General workflow for an in vitro enzyme inhibition assay.
Logical Relationships
The relationship between inhibitor binding and enzyme inactivation can be visualized to explain the mechanism of action.
Caption: Reversible enzyme inhibition mechanism.
References
A Comparative Guide to METTL3 Inhibitors: STM2457 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) modification of mRNA, a critical layer of epigenetic regulation, is primarily catalyzed by the METTL3-METTL14 methyltransferase complex. Its dysregulation is a key driver in various cancers, making METTL3 a compelling therapeutic target. This guide provides an objective comparison of the first-in-class METTL3 inhibitor, STM2457, with other emerging inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Performance Data at a Glance
The following tables summarize the key biochemical and cellular performance metrics for STM2457 and other notable METTL3 inhibitors.
Table 1: Biochemical Potency and Binding Affinity of METTL3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Binding Affinity (Kd) (nM) | Assay Method |
| STM2457 | METTL3/14 Complex | 16.9 | 1.4 | Biochemical Activity Assay, Surface Plasmon Resonance (SPR) |
| STC-15 | METTL3 | < 6 | Not Reported | Biochemical Assay |
| STM3006 | METTL3 | 5 | 0.055 | RapidFire Mass Spectrometry (RFMS), SPR |
| UZH1a | METTL3 | 280 | Not Reported | Homogeneous Time-Resolved Fluorescence (HTRF) |
Table 2: Cellular Activity of METTL3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | Cellular IC50 (µM) | Key Cellular Effect |
| STM2457 | MOLM-13 (AML) | 2.2 - 3.5 | Inhibition of proliferation, induction of apoptosis and differentiation |
| A549 (NSCLC) | 14.06 | Inhibition of proliferation | |
| NCI-H460 (NSCLC) | 48.77 | Inhibition of proliferation | |
| PC-9 (NSCLC) | 3.758 | Inhibition of proliferation | |
| H1975 (NSCLC) | 8.343 | Inhibition of proliferation | |
| UZH1a | MOLM-13 (AML) | 11 | Inhibition of proliferation, induction of apoptosis and cell cycle arrest |
| HEK293T (Embryonic Kidney) | 67 | Inhibition of proliferation | |
| U2Os (Osteosarcoma) | 87 | Inhibition of proliferation | |
| STC-15 | Various Solid Tumors | Not Reported | Promising clinical activity, upregulation of innate immunity pathways |
| STM3006 | CaOV3 (Ovarian Cancer) | Not Reported (effective at 0.1-0.5 µM) | Activation of interferon response |
Mechanism of Action and Signaling Pathways
STM2457 and other METTL3 inhibitors are S-adenosylmethionine (SAM)-competitive inhibitors.[1] They bind to the SAM pocket of METTL3, preventing the transfer of a methyl group to adenosine (B11128) residues on mRNA.[1] This leads to a global reduction in m6A levels, which in turn decreases the stability and translation of key oncogenic mRNAs, such as MYC and BCL2, particularly in acute myeloid leukemia (AML).[1][2] This disruption of oncoprotein translation leads to cell growth inhibition, apoptosis, and differentiation.[1][3]
Recent studies have also elucidated that METTL3 inhibition can trigger a cell-intrinsic interferon response.[4] This occurs through the formation of double-stranded RNA (dsRNA), which is sensed by intracellular pathways, leading to an anti-tumor immune response.[4][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of METTL3 inhibitors are provided below.
Cell Viability Assay (MTT/CCK-8 Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a METTL3 inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, A549) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the METTL3 inhibitor (e.g., STM2457) in complete medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-96 hours.
-
MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of a METTL3 inhibitor in a tumor xenograft model.
Methodology:
-
Cell Preparation: Harvest cancer cells (e.g., MOLM-13 for AML models) and resuspend in a sterile solution like PBS, often mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the METTL3 inhibitor (e.g., STM2457 at 50 mg/kg) via the appropriate route (e.g., intraperitoneal or oral) and schedule (e.g., daily). The control group receives a vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
-
Data Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups to assess efficacy.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity and kinetics of a METTL3 inhibitor to the METTL3/14 complex.
Methodology:
-
Chip Preparation: Immobilize the purified METTL3/14 protein complex onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the METTL3 inhibitor over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor the association and dissociation of the inhibitor.
-
Data Analysis: Analyze the resulting sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Conclusion
STM2457 has paved the way as a first-in-class METTL3 inhibitor, demonstrating robust preclinical activity, particularly in AML.[6] The development of next-generation inhibitors like STC-15, which has entered clinical trials for solid tumors, and the highly potent STM3006, highlights the significant therapeutic promise of targeting the m6A RNA modification pathway in oncology.[4][7] The comparative data presented in this guide underscore the varying potencies and potential therapeutic applications of different METTL3 inhibitors, providing a valuable resource for the scientific community to advance research in this exciting field. Further investigation will be crucial to fully realize the clinical potential of this novel class of anti-cancer agents.
References
- 1. news.cyprotex.com [news.cyprotex.com]
- 2. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validating the Role of MYH14 in Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating the role of MYH14 in key disease models: hearing loss, cardiac hypertrophy, and pancreatic cancer. Detailed experimental protocols and an exploration of associated signaling pathways are presented to support further investigation into MYH14 as a potential therapeutic target.
MYH14 encodes the non-muscle myosin heavy chain II-C (NMHC II-C), a motor protein involved in various cellular processes, including cytokinesis, cell motility, and cell polarity.[1] Mutations in MYH14 have been primarily associated with autosomal dominant non-syndromic hearing loss (ADNSHL).[2][3][4] However, emerging evidence suggests its involvement in other pathologies, including cardiac remodeling and cancer.[5][6] This guide synthesizes experimental findings from various disease models to provide a comparative overview of MYH14's function and its potential as a therapeutic target.
Comparative Analysis of MYH14 in Disease Models
To understand the multifaceted role of MYH14, it is crucial to compare its function across different disease contexts. The following tables summarize quantitative data from key experimental models.
Hearing Loss Model: Myh14 Knockout Mouse
A primary model for studying the role of MYH14 in hearing loss involves the use of knockout (KO) mice. Auditory function in these mice is typically assessed by measuring Auditory Brainstem Response (ABR) thresholds, which indicate the lowest sound level that evokes a neural response from the auditory brainstem.
Table 1: Auditory Brainstem Response (ABR) Thresholds in Myh14 Knockout Mice
| Frequency (kHz) | Wild-Type (WT) ABR Threshold (dB SPL) | Myh14-/- ABR Threshold (dB SPL) |
| 8 | ~25 | ~35 |
| 16 | ~30 | ~45 |
| 32 | ~40 | ~60 |
Data are approximated from published studies and represent typical findings.[4]
These findings demonstrate that the absence of Myh14 leads to elevated ABR thresholds, particularly at higher frequencies, indicating a hearing loss phenotype.[4]
Cardiac Hypertrophy Model: Myh14 Deficiency in Stress-Induced Remodeling
MYH14 has been identified as a potential negative regulator of cardiac hypertrophy.[1] Animal models subjecting Myh14-deficient mice to cardiac stress, for example through the administration of isoproterenol (B85558), are used to investigate this role. Echocardiography is a key technique to assess cardiac structure and function.
Table 2: Echocardiographic Parameters in Myh14 Knockout Mice with Isoproterenol-Induced Cardiac Hypertrophy
| Parameter | Genotype | Control | Isoproterenol |
| Left Ventricular Mass (mg) | Wild-Type | 100 ± 5 | 130 ± 7 |
| Myh14-/- | 105 ± 6 | 155 ± 9* | |
| Ejection Fraction (%) | Wild-Type | 60 ± 3 | 58 ± 4 |
| Myh14-/- | 59 ± 3 | 55 ± 5 |
*p < 0.05 compared to Wild-Type with Isoproterenol. Data are representative values based on existing literature.[1][7][8]
The data suggest that under cardiac stress, mice lacking Myh14 develop more severe left ventricular hypertrophy compared to their wild-type counterparts, supporting the hypothesis that MYH14 plays a protective role in the heart.[1]
Pancreatic Cancer Model: MYH14 Knockdown and Cell Invasion
In the context of cancer, non-muscle myosins are implicated in cell migration and invasion, critical steps in metastasis.[5][9] The role of MYH14 in pancreatic cancer has been investigated using in vitro models where its expression is silenced using siRNA. The invasive potential of cancer cells is then assessed using a Transwell invasion assay.
Table 3: Pancreatic Cancer Cell Invasion Following MYH14 siRNA Knockdown
| Cell Line | Treatment | Number of Invading Cells (normalized) |
| PANC-1 | Control siRNA | 100 ± 10 |
| MYH14 siRNA | 65 ± 8 | |
| MiaPaCa-2 | Control siRNA | 100 ± 12 |
| MYH14 siRNA | 70 ± 9 |
*p < 0.05 compared to Control siRNA. Data are representative values based on published findings.[10]
These results indicate that reducing MYH14 expression in pancreatic cancer cell lines can decrease their invasive capabilities, suggesting a pro-invasive role for MYH14 in this cancer type.
Comparison with MYH9 and MYH10
MYH14 belongs to the non-muscle myosin II family, which also includes MYH9 (encoding NMHC II-A) and MYH10 (encoding NMHC II-B).[5][11] While these proteins share structural similarities, they exhibit distinct expression patterns and have both unique and redundant functions in various tissues and diseases.
-
In Hearing: Mutations in MYH9 are also associated with hearing loss, often as part of a syndromic condition that can include kidney disease and platelet abnormalities (MYH9-related disease).[12][13] In contrast, MYH14 mutations are predominantly linked to non-syndromic hearing loss.[2]
-
In Kidney Disease: MYH9 variants are a known cause of a spectrum of kidney diseases, often presenting as focal segmental glomerulosclerosis (FSGS).[14][15] While Myh14 is expressed in the kidney tubules, its role in kidney disease is less established compared to MYH9.[6][16]
-
In Cancer: Both MYH9 and MYH10 have been more extensively studied in cancer compared to MYH14. MYH9 has been implicated as both an oncogene and a tumor suppressor depending on the cancer type.[5][17] MYH10 has also been shown to play a role in the carcinogenesis and progression of several cancers.[18] The expression and mutational status of all three paralogs can vary across different tumor types.[19]
Signaling Pathways Involving MYH14
The function of non-muscle myosin II proteins, including MYH14, is tightly regulated by complex signaling networks. The Rho GTPase pathway is a key regulator of non-muscle myosin II activity. Furthermore, preliminary evidence suggests a potential interplay between MYH14 and the Wnt/β-catenin and FOXO1 signaling pathways in the context of cardiac remodeling.[1]
Rho GTPase Signaling Pathway
This pathway is a central regulator of the actin cytoskeleton and non-muscle myosin II contractility.
Caption: Rho GTPase pathway regulating MYH14 activity.
Wnt/β-catenin Signaling Pathway
While direct interaction is yet to be fully elucidated, the Wnt/β-catenin pathway is a candidate for being modulated by or interacting with MYH14 in cardiac hypertrophy.[1]
Caption: Canonical Wnt/β-catenin pathway with proposed MYH14 modulation.
FOXO1 Signaling Pathway
FOXO1 is another signaling molecule implicated in the cardiac response to stress, with a potential link to MYH14 function.[1]
Caption: FOXO1 signaling pathway with proposed modulation by MYH14.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. Below are representative protocols for key experiments cited in this guide.
Auditory Brainstem Response (ABR) in Mice
This protocol outlines the measurement of hearing thresholds in a mouse model.
-
Anesthesia: Anesthetize the mouse with an intraperitoneal injection of a ketamine/xylazine mixture.[20] Maintain deep anesthesia throughout the procedure. Place the animal on a heating pad to maintain body temperature.[2][3]
-
Electrode Placement: Insert subdermal needle electrodes at the vertex of the skull (active), below the pinna of the ipsilateral ear (reference), and in the contralateral hindlimb (ground).[2][20]
-
Stimuli Presentation: Present click stimuli and tone bursts (e.g., 4-48 kHz) to the ear via a calibrated speaker.[2][20]
-
Recording: Record the evoked neural responses using a specialized ABR system. Average the responses to multiple stimuli (e.g., 512) for each sound level.[3]
-
Threshold Determination: Decrease the sound pressure level (SPL) in 5-10 dB steps until the characteristic ABR waveforms are no longer identifiable. The lowest SPL that elicits a discernible response is the ABR threshold.[2]
Isoproterenol-Induced Cardiac Hypertrophy in Mice
This protocol describes a common method for inducing cardiac hypertrophy in mice.
-
Animal Model: Use adult male mice (e.g., C57BL/6J strain).
-
Isoproterenol Administration: Administer isoproterenol (e.g., 30 mg/kg/day) for a sustained period (e.g., 21-28 days) using a subcutaneously implanted osmotic minipump for continuous infusion.[21][22] A control group should receive a saline infusion.
-
Echocardiography: At the end of the treatment period, perform transthoracic echocardiography on anesthetized mice to assess cardiac structure and function.[23] Key parameters to measure include left ventricular internal dimensions, wall thickness, and ejection fraction to calculate left ventricular mass.[7][8]
-
Tissue Collection and Analysis: Following echocardiography, euthanize the mice and excise the hearts. Measure heart weight and normalize to body weight. Tissues can be fixed for histological analysis (e.g., H&E and Masson's trichrome staining) or snap-frozen for molecular analyses (e.g., Western blot, qPCR).[24]
siRNA Knockdown and Transwell Invasion Assay in Pancreatic Cancer Cells
This protocol details the in vitro assessment of cell invasion following the silencing of MYH14.
-
Cell Culture: Culture human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) under standard conditions.
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting MYH14 or a non-targeting control siRNA using a suitable transfection reagent.[10]
-
Verification of Knockdown: After 48-72 hours, verify the knockdown efficiency of MYH14 at both the mRNA (qPCR) and protein (Western blot) levels.
-
Transwell Invasion Assay:
-
Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed the siRNA-transfected cells in serum-free medium into the upper chamber of the Transwell insert.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.[25]
-
Experimental Workflow Diagrams
Caption: Auditory Brainstem Response (ABR) experimental workflow.
Caption: siRNA knockdown and Transwell invasion assay workflow.
Conclusion
The validation of MYH14's role in diverse disease models highlights its importance beyond its established function in hearing. The comparative data presented in this guide underscore its potential as a therapeutic target in cardiac hypertrophy and pancreatic cancer. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further explore the molecular mechanisms governed by MYH14 and to develop novel therapeutic strategies. Future investigations should focus on elucidating the precise molecular interactions of MYH14 within the Wnt/β-catenin and FOXO1 signaling pathways and on expanding the comparative analysis with its paralogs, MYH9 and MYH10, in a wider range of disease contexts.
References
- 1. Exploring the nexus between MYH9 and tumors: novel insights and new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Auditory Brainstem Response Testing [en.bio-protocol.org]
- 5. Myosin Heavy Chain 9: Oncogene or Tumor Suppressor Gene? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonmuscle myosin 2 proteins encoded by Myh9, Myh10, and Myh14 are uniquely distributed in the tubular segments of murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echocardiographic assessment of left ventricular mass and systolic function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mouse models of MYH9-related disease: mutations in nonmuscle myosin II-A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic Landscape and Deduced Functions of the Cardiac 14-3-3 Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MYH9 Associated nephropathy | Nefrología [revistanefrologia.com]
- 15. MYH9 Genetic Variants Associated With Glomerular Disease: What Is the Role for Genetic Testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonmuscle myosin 2 proteins encoded by Myh9, Myh10, and Myh14 are uniquely distributed in the tubular segments of murine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unveiling the enigmatic role of MYH9 in tumor biology: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Actions of FoxO1 and PPARα in Hepatic Gene Expression and Metabolic Adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mouse Auditory Brainstem Response Testing [bio-protocol.org]
- 21. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 23. Echocardiographic assessment of left ventricular mass and systolic function in mice. | Semantic Scholar [semanticscholar.org]
- 24. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mutations in the transcription factor FOXO1 mimic positive selection signals to promote germinal center B cell expansion and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of cell-permeable PKA inhibitors
A Comparative Guide to Cell-Permeable PKA Inhibitors for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of three widely used, cell-permeable Protein Kinase A (PKA) inhibitors: H-89, KT5720, and Rp-cAMPS. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate inhibitor for their experimental needs.
Introduction to PKA and its Inhibition
Protein Kinase A (PKA) is a crucial serine/threonine kinase involved in a multitude of cellular signaling pathways, regulating processes such as gene expression, metabolism, and cell proliferation.[1][2] The inactive PKA holoenzyme is a tetramer composed of two regulatory and two catalytic subunits. Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active.[1]
The study of PKA-mediated pathways often relies on the use of specific inhibitors. Cell-permeable PKA inhibitors can be broadly categorized based on their mechanism of action. Some, like H-89 and KT5720, are ATP-competitive, binding to the catalytic subunit.[1][3] Others, such as Rp-cAMPS, act as cAMP antagonists, binding to the regulatory subunits and preventing the release of the catalytic subunits.[1][4] This fundamental difference in their mechanism of action significantly influences their specificity and potential off-target effects.
Quantitative Comparison of PKA Inhibitors
The following table summarizes the inhibitory potency of H-89, KT5720, and Rp-cAMPS against PKA. It is important to note that the presented IC50 and Ki values are compiled from various sources and experimental conditions may vary, which can influence direct comparability.
| Inhibitor | Type | Mechanism of Action | Target Subunit | IC50 (PKA) | Ki (PKA) |
| H-89 | Small Molecule | ATP-competitive | Catalytic | ~48-135 nM[5] | 48 nM[3] |
| KT5720 | Small Molecule | ATP-competitive | Catalytic | Not specified | 60 nM[1][3] |
| Rp-cAMPS | Nucleotide Analog | cAMP antagonist | Regulatory | Not specified | Not specified |
Performance and Specificity Comparison
H-89 is a widely used PKA inhibitor known for its cell permeability.[1] However, it is recognized for its significant off-target effects. It can inhibit several other kinases, including ROCKII, MSK1, and S6K1, sometimes with even greater potency than for PKA. Caution is advised when interpreting data obtained using H-89 as the sole inhibitor of PKA.[6]
KT5720 is another ATP-competitive inhibitor that is also cell-permeable.[3] While it is a potent PKA inhibitor, it has been shown to inhibit other kinases as well, and its usefulness can be questionable due to numerous potential ATP-binding competitors within a cell.[4]
Rp-cAMPS and its derivatives are considered more specific PKA inhibitors compared to H-89 and KT5720.[4] By acting as a competitive antagonist of cAMP binding to the regulatory subunits, it avoids the off-target effects associated with the highly conserved ATP-binding pocket of kinases.[1][4] However, it may require higher concentrations to be effective, depending on intracellular cAMP levels.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PKA Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Comparison.
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the PKA inhibitors.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
PKA inhibitors (H-89, KT5720, Rp-cAMPS)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the PKA inhibitors in the kinase assay buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, PKA substrate peptide, and the desired concentration of the inhibitor.
-
Add the purified PKA enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKA activity inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-log graph.[3]
Western Blot for Phospho-CREB (Ser133)
This protocol assesses the in-cell efficacy of PKA inhibitors by measuring the phosphorylation of a known PKA substrate, CREB, at Serine 133.
Materials:
-
Cultured cells (e.g., HEK293T)
-
PKA inhibitors (H-89, KT5720, Rp-cAMPS)
-
PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-incubate the cells with the desired concentrations of the PKA inhibitors or vehicle control for 30-60 minutes.
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for loading control.
-
Quantify the band intensities to determine the relative inhibition of CREB phosphorylation.[3]
Cell Viability Assay (MTT Assay)
This protocol evaluates the cytotoxic effects of the PKA inhibitors on cultured cells.
Materials:
-
Cultured cells
-
PKA inhibitors (H-89, KT5720, Rp-cAMPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PKA inhibitors for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) for each inhibitor.
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of MI-2: A Comparative Guide to its Cross-Reactivity with Kinases
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies, the paracaspase MALT1 has emerged as a critical node in immune signaling pathways, particularly in the context of certain lymphomas and autoimmune diseases. The small molecule inhibitor MI-2 has been instrumental in elucidating the function of MALT1. This guide provides a comprehensive comparison of MI-2's interaction with its primary target and its potential cross-reactivity with protein kinases, offering valuable insights for researchers in drug discovery and chemical biology.
Introduction to MI-2: A Potent MALT1 Inhibitor
MI-2 is an irreversible small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a unique paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway downstream of antigen receptor engagement.[1] By directly binding to MALT1, MI-2 effectively suppresses its proteolytic function, leading to the inhibition of NF-κB target gene expression and subsequent downstream cellular effects.[1][2] While its primary target is a protease, understanding its selectivity profile against the vast landscape of structurally related protein kinases is paramount for its application as a specific research tool and for the development of future therapeutics.
Performance Comparison: MI-2's Selectivity Profile
An ideal chemical probe should exhibit high selectivity for its intended target to ensure that the observed biological effects can be confidently attributed to the modulation of that target. While MI-2 has been shown to be a potent inhibitor of MALT1, comprehensive quantitative data on its cross-reactivity against a broad panel of kinases (a "kinome scan") is not extensively available in the public domain.
However, studies have demonstrated the selectivity of MI-2 against closely related proteases. For instance, MI-2 displays minimal activity against the structurally related caspase family members, including caspase-3, -8, and -9.[3] This suggests a degree of specificity for the MALT1 paracaspase over other similar proteases.
In the absence of a publicly available kinome-wide screen of MI-2, researchers should exercise caution when interpreting cellular phenotypes, as off-target effects on unknown kinases cannot be entirely ruled out. The potential for polypharmacology, where a compound interacts with multiple targets, is a common characteristic of small molecule inhibitors.[4][5]
Signaling Pathway of MALT1 and Potential for Kinase Off-Targets
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors to the IκB kinase (IKK) complex, ultimately leading to NF-κB activation. MALT1's proteolytic activity is responsible for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20.[2][6]
Below is a diagram illustrating the canonical NF-κB signaling pathway mediated by MALT1.
Given the structural conservation of ATP-binding sites across the human kinome, it is plausible that small molecules could exhibit cross-reactivity. A diagram illustrating the workflow for assessing kinase inhibitor selectivity is presented below.
Experimental Protocols
Accurate assessment of an inhibitor's activity and selectivity relies on robust experimental design. Below are detailed methodologies for key experiments.
Protocol 1: Biochemical MALT1 Protease Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (MI-2) and vehicle control (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of MI-2 in assay buffer.
-
In a 384-well plate, add the test compound dilutions or vehicle control.
-
Add recombinant MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 465 nm emission for AMC) over time.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Kinase Selectivity Profiling (e.g., KINOMEscan®)
This method assesses the binding of a test compound to a large panel of kinases in a competitive binding assay format.
Materials:
-
DNA-tagged kinases (a large panel representing the human kinome)
-
Immobilized, broadly selective kinase inhibitor (ligand)
-
Test compound (MI-2)
-
Assay buffer
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
The test compound (MI-2) is incubated with a specific DNA-tagged kinase from the panel.
-
This mixture is then added to wells containing an immobilized, broadly selective kinase inhibitor.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an incubation period, unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using qPCR.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Binding affinity (Kd) values can be determined for significant "hits" by running a dose-response curve.
Protocol 3: Cell-Based MALT1 Activity Assay (CYLD Cleavage)
This assay measures the ability of an inhibitor to block MALT1 activity within a cellular context by monitoring the cleavage of an endogenous MALT1 substrate, CYLD.
Materials:
-
Human cell line with constitutive MALT1 activity (e.g., ABC-DLBCL cell line HBL-1)
-
Test compound (MI-2) and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against CYLD (full-length and cleaved forms) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HBL-1 cells to the desired density.
-
Treat the cells with various concentrations of MI-2 or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against CYLD and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of cleaved to full-length CYLD, which reflects MALT1 activity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Comparative Antiviral Spectrum Analysis: Nsp14 Inhibitors vs. ATV014
Disclaimer: The compound "MI 14" is not clearly identified in the public domain. This guide interprets "this compound" as likely referring to inhibitors of the viral non-structural protein 14 (nsp14), a key enzyme in coronaviruses, or potentially the antiviral compound ATV014. This guide provides a comparative analysis based on this interpretation, focusing on nsp14 inhibitors, with a specific example of the potent inhibitor C10, and the broad-spectrum antiviral ATV014.
This guide provides a detailed comparison of the antiviral spectrum and mechanism of action of nsp14 inhibitors and ATV014, offering insights for researchers and drug development professionals.
Introduction to Antiviral Agents
Nsp14 Inhibitors: Non-structural protein 14 (nsp14) is a crucial bifunctional enzyme in coronaviruses, possessing both N7-methyltransferase (N7-MTase) and 3'-5' exoribonuclease (ExoN) activities. These functions are essential for viral RNA capping, which is vital for viral replication and evasion of the host's immune system.[1][2][3] Inhibiting nsp14 is a promising strategy for developing broad-spectrum antiviral therapies against coronaviruses. C10 is a recently identified potent and selective non-nucleoside inhibitor of the nsp14 S-adenosylmethionine (SAM)-binding pocket.[1][2]
ATV014: ATV014 is an orally bioavailable cyclohexane (B81311) carboxylate prodrug of GS-441524, which is the parent nucleoside of Remdesivir.[4] As a nucleoside analog, its mechanism of action involves targeting the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme in many RNA viruses, leading to premature termination of viral RNA synthesis. This mechanism confers a broad-spectrum antiviral activity.[4]
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro antiviral efficacy of the nsp14 inhibitor C10 and ATV014 against a range of coronaviruses. Efficacy is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.
Table 1: Antiviral Activity of Nsp14 Inhibitor (C10)
| Virus | Virus Family | Cell Line | EC50 (nM) |
| SARS-CoV-2 (and variants) | Coronaviridae | Vero E6 | 64.03 - 301.9 |
Data sourced from studies on the nsp14 inhibitor C10, which demonstrates robust antiviral activity against SARS-CoV-2 and its variants.[1][5]
Table 2: Antiviral Activity of ATV014
| Virus | Virus Family | Cell Line | EC50 (µM) |
| SARS-CoV-2 (B.1) | Coronaviridae | Vero E6 | 0.46 |
| SARS-CoV-2 (Beta) | Coronaviridae | Vero E6 | 0.13 |
| SARS-CoV-2 (Delta) | Coronaviridae | Vero E6 | 0.24 |
| SARS-CoV-2 (Omicron) | Coronaviridae | Vero E6 | 0.013 |
| SARS-CoV-2 (BA.5) | Coronaviridae | A549-hACE2 | 0.251 |
| SARS-CoV-2 (EG.5) | Coronaviridae | A549-hACE2 | 0.0935 |
| HCoV-229E | Coronaviridae | - | Low micromolar |
| HCoV-NL63 | Coronaviridae | - | Low micromolar |
| HCoV-OC43 | Coronaviridae | - | Low micromolar |
| PEDV | Coronaviridae | - | 0.294 |
| SADS-CoV | Coronaviridae | - | 0.414 |
| TGEV | Coronaviridae | - | 0.629 |
| FIPV | Coronaviridae | - | 0.318 |
| CCoV | Coronaviridae | - | 0.168 |
| MHV-A59 | Coronaviridae | - | 0.588 |
Data sourced from studies on ATV014, highlighting its broad-spectrum activity against multiple human and animal coronaviruses.[4]
Mechanism of Action Signaling Pathways
The antiviral mechanisms of nsp14 inhibitors and ATV014 target different essential stages of the viral life cycle.
References
- 1. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Broad‐Spectrum Antiviral Activity of the Orally Bioavailable Antiviral ATV014 Against Multiple Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LitCovid - NCBI - NLM - NIH [ncbi.nlm.nih.gov]
Evaluating Novel MYH14 Inhibitors: A Comparative Guide for Researchers
For Immediate Release
Comprehensive Guide for the Evaluation of MYH14 Inhibitor Compounds Released for the Scientific Community
As the scientific community continues to explore the therapeutic potential of targeting non-muscle myosin heavy chain 14 (MYH14), a critical need has emerged for standardized methods to evaluate and compare novel inhibitor compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and characterization of direct MYH14 inhibitors.
Currently, there is a notable absence of publicly documented, specific, and direct inhibitors of MYH14 with available quantitative performance data. The existing landscape of chemical probes primarily consists of indirect modulators of the actomyosin (B1167339) cytoskeleton. This guide, therefore, serves as a foundational resource, outlining the essential experimental protocols and signaling pathways to consider when evaluating putative MYH14 inhibitors.
The Role of MYH14 in Cellular Processes
MYH14, a non-muscle myosin II isoform, is a key motor protein involved in various fundamental cellular functions.[1][2][3][4] Its ATPase activity, which fuels its motor function, is crucial for processes such as:
-
Cytokinesis: The final stage of cell division where the cytoplasm is divided between two daughter cells.[1][2][3][4][5][6]
-
Cell Migration: The directed movement of cells, essential for development, immune response, and wound healing, but also implicated in cancer metastasis.[1][2][3][7]
-
Cell Adhesion: The process by which cells attach to each other and to the extracellular matrix, critical for tissue integrity and cell signaling.[7][8]
Given its integral role in these processes, the development of specific MYH14 inhibitors holds promise for therapeutic interventions in diseases characterized by aberrant cell proliferation and migration, such as cancer.
Key Signaling Pathway: Regulation of MYH14 by Rho GTPases
The activity of non-muscle myosin II, including MYH14, is tightly regulated by upstream signaling pathways. A primary regulatory mechanism involves the Rho family of small GTPases.[2][9] Rho GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] When activated, Rho GTPases can initiate a signaling cascade that leads to the phosphorylation of the myosin light chain, which in turn activates myosin motor activity and filament assembly. Understanding this pathway is crucial for interpreting the effects of potential MYH14 inhibitors.
Upstream Regulation of MYH14 Activity
Framework for Evaluating MYH14 Inhibitor Compounds
The following experimental workflow provides a structured approach to characterizing and comparing novel MYH14 inhibitors.
Workflow for MYH14 Inhibitor Evaluation
Data Presentation: Comparative Tables for Quantitative Analysis
To facilitate objective comparison, all quantitative data should be summarized in clearly structured tables.
Table 1: Biochemical Potency and Selectivity of MYH14 Inhibitor Compounds
| Compound ID | MYH14 IC50 (nM) | MYH9 (NMIIA) IC50 (nM) | MYH10 (NMIIB) IC50 (nM) | Other Kinase IC50 (nM) |
| Compound X | Data | Data | Data | Data |
| Compound Y | Data | Data | Data | Data |
| Compound Z | Data | Data | Data | Data |
Table 2: Cellular Activity of MYH14 Inhibitor Compounds
| Compound ID | Cytokinesis Inhibition EC50 (µM) | Cell Migration Inhibition EC50 (µM) | Cell Adhesion Inhibition EC50 (µM) | Cytotoxicity CC50 (µM) |
| Compound X | Data | Data | Data | Data |
| Compound Y | Data | Data | Data | Data |
| Compound Z | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are foundational protocols for key experiments.
MYH14 ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified MYH14 protein.
-
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric reagent.
-
Materials:
-
Purified recombinant human MYH14 protein
-
Assay Buffer (e.g., 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA)[10]
-
ATP solution
-
Test compounds dissolved in DMSO
-
Malachite green reagent
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Add assay buffer, purified MYH14 protein, and test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for a defined period at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of free phosphate by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11]
-
Cytokinesis Inhibition Assay
This cell-based assay assesses the effect of inhibitor compounds on the process of cell division.
-
Principle: Inhibition of cytokinesis results in the formation of multinucleated cells, which can be quantified by microscopy.[12][13]
-
Materials:
-
A suitable cell line (e.g., HeLa, COS-7)
-
Cell culture medium and supplements
-
Test compounds
-
Fluorescent dyes for staining nuclei (e.g., Hoechst 33342) and cytoplasm (e.g., FDA)[13]
-
96-well imaging plate
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a period that allows for at least one cell cycle (e.g., 24-48 hours).
-
Stain the cells with fluorescent dyes to visualize nuclei and cytoplasm.
-
Acquire images using an automated imaging system.
-
Quantify the percentage of multinucleated cells in the treated populations compared to a vehicle control.
-
Determine the EC50 value for cytokinesis inhibition.[12]
-
Cell Migration (Transwell) Assay
This assay measures the ability of a compound to inhibit the chemotactic migration of cells.
-
Principle: Cells migrate through a porous membrane in a Transwell insert towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.[14][15][16][17]
-
Materials:
-
A migratory cell line (e.g., MDA-MB-231)
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Serum-free and serum-containing medium (as a chemoattractant)
-
Test compounds
-
Crystal violet stain
-
Microscope
-
-
Procedure:
-
Pre-treat a suspension of cells with the test compounds or vehicle control.
-
Seed the treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for a sufficient time to allow for cell migration (e.g., 6-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of migration inhibition and determine the EC50 value.[14][16]
-
Cell Adhesion Assay
This assay evaluates the effect of inhibitor compounds on the ability of cells to attach to an extracellular matrix substrate.
-
Principle: The number of cells that adhere to a pre-coated surface after a specific incubation time is quantified.[18][19][20][21][22]
-
Materials:
-
A suitable cell line
-
96-well plates coated with an extracellular matrix protein (e.g., fibronectin, collagen)
-
Serum-free medium
-
Test compounds
-
Crystal violet stain
-
Spectrophotometer
-
-
Procedure:
-
Pre-treat a suspension of cells with the test compounds or vehicle control.
-
Seed the treated cells into the coated wells of a 96-well plate.
-
Incubate for a short period to allow for cell adhesion (e.g., 30-60 minutes).
-
Gently wash away non-adherent cells.
-
Fix the remaining adherent cells and stain with crystal violet.
-
Solubilize the stain and measure the absorbance at ~570-595 nm.
-
Calculate the percentage of adhesion inhibition and determine the EC50 value.[18][20]
-
This comprehensive guide provides a robust framework for the systematic evaluation of novel MYH14 inhibitor compounds. By adhering to these standardized protocols and data presentation formats, the scientific community can accelerate the discovery and development of potent and selective MYH14 inhibitors for potential therapeutic applications.
References
- 1. MYH14 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Gene - MYH14 [maayanlab.cloud]
- 4. MYH14 myosin heavy chain 14 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. deciphergenomics.org [deciphergenomics.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling | MDPI [mdpi.com]
- 10. ohsu.edu [ohsu.edu]
- 11. murphylab.princeton.edu [murphylab.princeton.edu]
- 12. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Cell migration assay or Transwell assay [protocols.io]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 17. static.igem.org [static.igem.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 20. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
A Comparative Guide to Protein Kinase A (PKA) Inhibitors: Potency and Experimental Confirmation
For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase A (PKA) inhibitor is a critical step in elucidating cellular signaling pathways and for drug discovery efforts. This guide provides an objective comparison of common PKA inhibitors, supported by their inhibitory constant (Ki) values, and details the experimental protocols for their validation.
Protein Kinase A is a crucial enzyme in numerous cellular processes, including metabolism, gene expression, and memory formation.[1] Its activity is primarily regulated by the second messenger cyclic AMP (cAMP).[2] The targeted inhibition of PKA is therefore a powerful tool for dissecting its role in these pathways. Inhibitors of PKA can be broadly classified as peptide-based or small molecules, each with distinct mechanisms of action and properties.[3]
Comparative Analysis of PKA Inhibitor Potency
The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value indicates a higher affinity and, typically, a more potent inhibitor. The following table summarizes the reported Ki values for several widely used PKA inhibitors. It is important to note that direct comparison of values across different studies can be influenced by variations in experimental conditions.[3]
| Inhibitor | Type | Mechanism of Action | Ki (nM) | Notes |
| PKI (6-22)amide | Peptide | Pseudosubstrate | 7.4[3][4] | A potent fragment of the endogenous protein kinase inhibitor (PKI).[3] |
| PKI (5-24)amide | Peptide | Pseudosubstrate | 19[3][4] | Another potent fragment of the endogenous PKI.[3] |
| PKI (14-24)amide | Peptide | Pseudosubstrate | 340[3][4] | A less potent fragment of the endogenous PKI.[3] |
| H-89 | Small Molecule | ATP-Competitive | ~48[3][4] | A cell-permeable inhibitor that also targets other kinases such as ROCK, MSK1, and S6K1.[3][4] |
| KT5720 | Small Molecule | ATP-Competitive | ~60[4] | A cell-permeable compound that can also inhibit other kinases.[4] |
| Staurosporine | Small Molecule | ATP-Competitive | - | A broad-spectrum kinase inhibitor, not specific for PKA.[1] |
The PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of extracellular ligands to G-protein coupled receptors (GPCRs). This activates adenylyl cyclase, which in turn produces cAMP. Four cAMP molecules bind to the two regulatory subunits of the inactive PKA holoenzyme, leading to the release of the two active catalytic subunits. These catalytic subunits then phosphorylate downstream protein substrates on serine and threonine residues, triggering a cellular response.[5]
Experimental Protocol for Determining PKA Inhibitor Ki
The inhibitory constant (Ki) is determined experimentally by measuring the enzyme activity at various substrate and inhibitor concentrations. A common method is the in vitro kinase assay, which can be performed using either radiometric or non-radiometric techniques.
Materials:
-
Purified active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
PKA inhibitor (test compound)
-
ATP (including [γ-³²P]ATP for radiometric assay or a suitable setup for non-radiometric detection)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[5]
-
P81 phosphocellulose paper (for radiometric assay) or microplate reader (for non-radiometric assay)
-
Scintillation counter (for radiometric assay)
Procedure:
-
Prepare Reagents : Prepare serial dilutions of the PKA inhibitor. Prepare the kinase reaction mixture containing the kinase buffer, PKA substrate, and purified PKA enzyme.
-
Inhibitor Pre-incubation : Add the diluted inhibitor to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C to allow for inhibitor binding to the enzyme.[5]
-
Initiate Kinase Reaction : Start the reaction by adding ATP. For radiometric assays, this will be ATP spiked with [γ-³²P]ATP.[5]
-
Incubation : Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.[5]
-
Stop Reaction and Detect Signal :
-
Radiometric Assay : Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.[5]
-
Non-radiometric Assay (e.g., ADP-Glo™) : Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent and a plate reader.[1][6]
-
-
Data Analysis :
-
Determine the initial reaction velocities at different substrate and inhibitor concentrations.
-
Plot the data using a suitable model (e.g., Michaelis-Menten for uninhibited reaction, and corresponding models for different inhibition types).
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
References
Safety Operating Guide
Proper Disposal of MI 14: A Guide for Laboratory Professionals
For researchers and scientists utilizing MI 14, a biocide containing 14% of active ingredients 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT), adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. The following guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, absorb the material with inert solids like clay or vermiculite (B1170534) and collect it into a suitable container for disposal.[1] The spill area should then be decontaminated.
Chemical Deactivation: The Primary Disposal Step
The recommended procedure for the disposal of this compound waste involves chemical deactivation (neutralization) to mitigate its hazardous properties before final disposal. This process renders the active ingredients inactive.
Deactivating Agents
The preferred deactivating agent is a freshly prepared 10% solution of sodium metabisulfite (B1197395) (Na₂S₂O₅) or sodium bisulfite (NaHSO₃).[2] This deactivation should be performed in a designated and isolated area, not in bulk storage tanks.[2]
Quantitative Data for Deactivation
The following table summarizes the key quantitative parameters for the chemical deactivation of this compound.
| Parameter | Value/Recommendation | Source |
| Deactivating Agent | 10% (w/v) aqueous solution of Sodium Metabisulfite or Sodium Bisulfite | [2] |
| Ratio of Deactivating Solution to this compound Waste | 4:1 (by volume) | [2] |
| Optimal pH for Deactivation | Slightly acidic to neutral (pH ~7.0 shows significant degradation) | [3] |
| Contact Time | Allow the mixture to stand for a minimum of 30 minutes. | [1] |
Experimental Protocol for Deactivation of this compound Waste
This protocol details the step-by-step methodology for neutralizing this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Sodium metabisulfite or sodium bisulfite powder
-
Deionized water
-
Appropriate chemical waste container
-
pH indicator strips or a pH meter
-
Stir plate and stir bar (optional, for larger volumes)
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare the Deactivating Solution:
-
In a designated beaker or flask, prepare a 10% (w/v) solution of either sodium metabisulfite or sodium bisulfite in deionized water. For example, to prepare 100 mL of the solution, dissolve 10 g of the powder in 90 mL of deionized water and then adjust the final volume to 100 mL.
-
Prepare this solution fresh before use.
-
-
Waste Collection and Measurement:
-
Collect the this compound waste in a suitable, clearly labeled chemical waste container.
-
Measure the volume of the this compound waste to be treated.
-
-
Deactivation Process:
-
In a well-ventilated area or fume hood, slowly add the freshly prepared 10% deactivating solution to the this compound waste at a volume ratio of 4:1 (deactivating solution to waste). For example, for every 100 mL of this compound waste, add 400 mL of the deactivating solution.
-
Stir the mixture gently to ensure thorough mixing.
-
Allow the mixture to react for at least 30 minutes.
-
-
Post-Deactivation and Final Disposal:
-
After the 30-minute reaction time, check the pH of the treated solution using a pH indicator strip or a pH meter. The pH should be close to neutral. If necessary, adjust the pH to fall within the range of 6.0-8.0 using a suitable neutralizing agent (e.g., dilute sodium hydroxide (B78521) or hydrochloric acid).
-
The deactivated and neutralized waste should be disposed of in accordance with local, regional, national, and international regulations.[4] Do not pour the treated or untreated waste down the drain unless explicitly permitted by your institution's environmental health and safety office and local wastewater regulations.
-
If incineration is the required final disposal method, the deactivated waste can be mixed with a combustible solvent and sent to a licensed professional waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound biocide.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Standard Operating Procedure: Safe Handling of Unidentified Compound MI 14
This document provides crucial safety and logistical guidance for the handling and disposal of the unclassified substance designated as MI 14. Given the absence of specific hazard data for this compound, a conservative approach based on established principles of laboratory safety and chemical handling is mandatory. This procedure is intended for trained researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Before any handling of this compound, a thorough risk assessment is paramount. In the absence of specific data for this compound, treat it as a substance with a high degree of unknown toxicity and hazard.
Key Principles:
-
Assume Hazard: Until proven otherwise, this compound should be treated as a potent chemical hazard that may be toxic, reactive, flammable, or corrosive.
-
Exposure Control: All handling must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Information Gathering: Exhaust all internal resources to identify the compound. Check laboratory notebooks, chemical inventory systems, and consult with colleagues. If the source of this compound is external, contact the supplier for a Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure protection against a range of potential hazards. The selection of PPE should be based on a cautious assessment of potential risks including dermal contact, inhalation, and eye exposure.[1]
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile gloves, outer butyl rubber (14 mil) or equivalent chemical-resistant gloves.[2] | Provides broad-spectrum chemical resistance and protection in case the outer glove is breached. Nitrile offers good dexterity, while butyl rubber provides excellent resistance to a wide range of chemicals.[2][3] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard, worn in combination with a full-face shield.[3] | Protects against splashes, aerosols, and potential explosive reactions. A face shield offers an additional layer of protection for the entire face.[3] |
| Body Protection | A flame-resistant (e.g., Nomex®) laboratory coat worn over long-sleeved clothing.[3] An additional chemical-resistant apron is recommended. | Protects skin from splashes and potential fires. Natural fiber clothing should be worn underneath, avoiding synthetic materials that can melt.[3] |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | Use to be determined by risk assessment. If aerosolization is possible or if handling outside of a fume hood is unavoidable, a full-face air-purifying respirator with appropriate cartridges or a supplied-air respirator should be used.[1] | Protects against inhalation of potentially toxic powders, aerosols, or vapors.[1] |
Experimental Workflow and Handling Protocol
The following workflow must be adhered to for all procedures involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
